Kahweol
Description
This compound has been reported in Coffea congensis, Coffea sessiliflora, and other organisms with data available.
constituent of coffee; structure given in first source
Structure
3D Structure
Propriétés
IUPAC Name |
(1S,4S,12S,13R,16R,17R)-17-(hydroxymethyl)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-18-7-5-16-14(6-9-23-16)15(18)4-8-19-10-13(2-3-17(18)19)20(22,11-19)12-21/h5-7,9,13,15,17,21-22H,2-4,8,10-12H2,1H3/t13-,15-,17+,18-,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKMKNDURXDJAD-HWUKTEKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C=CC3=C(C1CCC45C2CCC(C4)C(C5)(CO)O)C=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C=CC3=C([C@H]1CC[C@]45[C@H]2CC[C@H](C4)[C@](C5)(CO)O)C=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50988667 | |
| Record name | 7-(Hydroxymethyl)-10b-methyl-3b,4,5,6,7,8,9,10,10a,10b-decahydro-5a,8-methanocyclohepta[5,6]naphtho[2,1-b]furan-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50988667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6894-43-5 | |
| Record name | Kahweol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6894-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kahweol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006894435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(Hydroxymethyl)-10b-methyl-3b,4,5,6,7,8,9,10,10a,10b-decahydro-5a,8-methanocyclohepta[5,6]naphtho[2,1-b]furan-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50988667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KAHWEOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX95B6688Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Kahweol: A Comprehensive Technical Review of its Biological Activities and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kahweol is a natural diterpene found in coffee beans, particularly in unfiltered coffee beverages.[1] Extensive in vitro and in vivo studies have revealed its diverse pharmacological activities, including potent anti-inflammatory, anti-angiogenic, and anticancer properties.[2] This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its molecular mechanisms of action. Quantitative data from key studies are summarized, detailed experimental protocols are outlined, and crucial signaling pathways modulated by this compound are visualized to support further research and drug development endeavors.
Introduction
Coffee is a globally consumed beverage containing a complex mixture of bioactive compounds, including the diterpenes cafestol and this compound.[1] While initially noted for their potential to raise serum lipid levels, subsequent research has highlighted the significant therapeutic potential of these molecules.[1][3] this compound, in particular, has garnered attention for its broad spectrum of biological activities, demonstrating promise in the prevention and treatment of various chronic diseases.[2][4] This document serves as a technical resource, consolidating the current scientific knowledge on the pharmacological properties of this compound.
Anticancer Activity
This compound exhibits significant anticancer effects across a variety of cancer types through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation and migration, and suppression of angiogenesis.[4][5][6] Notably, this compound appears to selectively target cancer cells while having minimal effect on normal cells.[2][5]
Induction of Apoptosis
This compound triggers programmed cell death in cancer cells by modulating key apoptotic signaling pathways. It has been shown to upregulate pro-apoptotic proteins such as Bax and downregulate anti-apoptotic proteins like Bcl-2 and Bcl-xL.[6] This leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, including caspase-3 and caspase-9, which are critical executioners of apoptosis.[4][6]
-
Lung Cancer: In A549 lung adenocarcinoma cells, this compound treatment resulted in DNA fragmentation and increased cleavage of caspase-3.[4] For mesothelioma cell lines (MSTO-211H and H28), this compound induced apoptosis through the upregulation of Bax and downregulation of Bcl-xL.[6]
-
Breast Cancer: In MDA-MB231 breast cancer cells, this compound inhibited cell proliferation and induced apoptosis, which was associated with increased levels of caspase-3/7 and caspase-9, as well as cytochrome c.[4][6]
-
Prostate Cancer: The combination of this compound acetate and cafestol synergistically inhibited the proliferation of prostate cancer cells (LNCaP, PC-3, and DU145) by inducing apoptosis, as evidenced by the upregulation of cleaved caspase-3 and cleaved PARP, and the downregulation of STAT3, Bcl-2, and Bcl-xL.[6][7]
-
Hepatocellular Carcinoma (HCC): this compound induced apoptosis in Hep3B, SNU182, and SNU423 HCC cell lines by inhibiting the Src/mTOR/STAT3 signaling pathway.[4][8]
Inhibition of Cell Proliferation and Migration
This compound can arrest the cell cycle and inhibit the migration and invasion of cancer cells.
-
Colon Cancer: this compound suppressed the proliferation of HCT116 and SW480 colon cancer cells by reducing the levels of cyclin D1, a key regulator of cell cycle progression.[3]
-
HER2-Overexpressing Cancer: In SKBR3 breast cancer cells, this compound reduced HER2 protein levels and transcriptional activity. It also downregulated fatty acid synthase (FASN), an enzyme often overexpressed in these cancers, by modulating SREBP-1c activity and inhibiting the Akt/mTOR pathway.[9]
Quantitative Data: Anticancer Effects of this compound
| Cancer Type | Cell Line | Effect | Concentration/Dose | Citation |
| Lung Adenocarcinoma | A549 | Inhibition of proliferation and induction of apoptosis | 10–40 μM | [2] |
| Mesothelioma | MSTO-211H, H28 | Induction of apoptosis | Not specified | [6] |
| Breast Cancer | MDA-MB231 | Inhibition of proliferation and induction of apoptosis | Not specified | [4] |
| Prostate Cancer | PC-3, DU145, LNCaP | Synergistic inhibition of proliferation and migration (with cafestol) | Not specified | [6] |
| Hepatocellular Carcinoma | Hep3B, SNU182, SNU423 | Inhibition of cell proliferation and induction of apoptosis | 40 μM | [8] |
| Colon Cancer | HCT116, SW480 | Suppression of proliferation | Not specified | [3] |
Anti-inflammatory Activity
This compound demonstrates potent anti-inflammatory properties by targeting key inflammatory mediators and signaling pathways.[1]
Inhibition of Inflammatory Mediators
This compound significantly inhibits the production of pro-inflammatory molecules such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-activated macrophages.[1][2] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] In human keratinocytes stimulated with TNF-α and IFN-γ, this compound reduced the production of IL-1β, IL-6, and various chemokines.[10]
Modulation of Inflammatory Signaling Pathways
A primary mechanism of this compound's anti-inflammatory action is the inhibition of the NF-κB signaling pathway.[1][11] By preventing the activation of NF-κB, this compound suppresses the transcription of numerous pro-inflammatory genes.[1] Additionally, this compound has been shown to inhibit the phosphorylation of key proteins in the MAPK signaling pathway, including JNK, ERK, and p38, in inflamed keratinocytes.[10] In the context of liver inflammation, this compound downregulates the activation of STAT3.[12]
Quantitative Data: Anti-inflammatory Effects of this compound
| Cell Type | Stimulant | Effect | Concentration | Citation |
| RAW 264.7 Macrophages | LPS | Inhibition of PGE2 and NO synthesis | Dose-dependent | [1] |
| HaCaT Keratinocytes | TNF-α/IFN-γ | Reduction of IL-1β production | 5-10 μM | [10] |
| HaCaT Keratinocytes | TNF-α/IFN-γ | Reduction of IL-6 production | 10 μM | [10] |
| HaCaT Keratinocytes | TNF-α/IFN-γ | Inhibition of JNK, ERK, and p38 phosphorylation | 5-10 μM | [10] |
Anti-angiogenic Activity
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. This compound has been identified as a potent anti-angiogenic agent, acting on various stages of the angiogenic process.[13][14]
In Vitro and In Vivo Inhibition of Angiogenesis
In vitro studies have shown that this compound inhibits the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs) in a dose-dependent manner (25–75 μM).[1][2] It also inhibits endothelial cell invasion, with a 52% reduction observed at a concentration of 75 μM.[13][15]
In vivo, the anti-angiogenic effects of this compound have been demonstrated in the chicken chorioallantoic membrane (CAM) assay, where 50 nM of this compound was sufficient to inhibit angiogenesis.[1][2] In a transgenic zebrafish model, 25 μM this compound led to inhibited angiogenesis in 75% of the larvae.[1][2] Furthermore, in an ex vivo mouse aortic ring assay, as little as 5 μM this compound clearly inhibited endothelial cell sprouting.[1][2]
Molecular Targets in Angiogenesis
This compound exerts its anti-angiogenic effects by targeting key molecules involved in extracellular matrix (ECM) remodeling, such as matrix metalloproteinase-2 (MMP-2) and urokinase-type plasminogen activator (uPA).[13][14] It has been shown to inhibit the expression of both MMP-2 and uPA in HUVECs.[13][15] Additionally, this compound's anti-inflammatory properties, particularly the inhibition of COX-2 and monocyte chemoattractant protein-1 (MCP-1), also contribute to its anti-angiogenic potential, as these molecules are linked to tumor angiogenesis.[13]
Quantitative Data: Anti-angiogenic Effects of this compound
| Experimental Model | Effect | Concentration/Dose | Citation |
| HUVEC Proliferation, Migration, Tube Formation | Inhibition | 25–75 μM | [1][2] |
| HUVEC Invasion | 52% inhibition | 75 μM | [13][15] |
| Chicken Chorioallantoic Membrane (CAM) Assay | Inhibition of angiogenesis | 50 nM | [1][2] |
| Transgenic Zebrafish Model | Inhibition of angiogenesis in 75% of larvae | 25 μM | [1][2] |
| Mouse Aortic Ring Assay | Inhibition of endothelial cell sprouting | 5 μM | [1][2] |
Other Pharmacological Properties
Beyond its anticancer, anti-inflammatory, and anti-angiogenic activities, this compound has been reported to possess other beneficial pharmacological properties.
-
Anti-diabetic Effects: this compound has been shown to reduce lipid accumulation in 3T3-L1 adipocytes by inhibiting the expression of genes related to adipogenesis and lipid accumulation, such as PPARγ and C/EBPα.[1] It can also enhance glucose uptake through the activation of AMP-activated protein kinase (AMPK).[16]
-
Hepatoprotective Effects: this compound has demonstrated protective effects against liver damage. It can ameliorate hepatic fibrosis by inhibiting the expression of connective tissue growth factor (CTGF) through the TGF-β signaling pathway.[17] It also protects against acetaminophen-induced hepatotoxicity by suppressing oxidative stress, hepatocyte death, and inflammation.[18]
-
Lifespan Extension: In the nematode Caenorhabditis elegans, this compound has been shown to extend lifespan in a dose-dependent manner by modulating the insulin/IGF-1 and AMPK signaling pathways.[19]
Signaling Pathways Modulated by this compound
The diverse biological activities of this compound stem from its ability to modulate multiple intracellular signaling pathways.
NF-κB Signaling Pathway
The inhibition of the NF-κB pathway is a central mechanism for this compound's anti-inflammatory effects. By preventing the activation of IκB kinase (IKK), this compound blocks the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.[11]
Caption: this compound inhibits the NF-κB signaling pathway.
STAT3 Signaling Pathway
This compound has been shown to inhibit the constitutive phosphorylation and activation of STAT3, a key transcription factor involved in cell proliferation and survival. This inhibition is observed in various cancer cells, including lung adenocarcinoma and hepatocellular carcinoma.[2][8] The downregulation of STAT3 signaling contributes to this compound's pro-apoptotic effects.
Caption: this compound inhibits the JAK/STAT3 signaling pathway.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway in several cancer models. For instance, in HER2-overexpressing breast cancer cells, this compound reduced the levels of phosphorylated Akt and its downstream targets mTOR and cyclin D1.[9] In hepatocellular carcinoma, inhibition of the Src kinase by this compound led to a downstream reduction in phosphorylated mTOR.[8]
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the literature on this compound. For specific details, researchers should consult the original publications.
Cell Culture and Viability Assays
-
Cell Lines: A variety of human cancer cell lines (e.g., A549, MDA-MB231, PC-3, HepG2) and endothelial cells (HUVECs) are commonly used. Cells are maintained in appropriate culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assay (MTT Assay): Cells are seeded in 96-well plates and treated with various concentrations of this compound for specified durations. Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. After incubation, the formazan crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Angiogenesis Assays
-
Tube Formation Assay: HUVECs are seeded on a layer of Matrigel in 96-well plates and treated with different concentrations of this compound. After incubation (e.g., 6-12 hours), the formation of capillary-like structures is observed and photographed under a microscope. The extent of tube formation (e.g., total tube length, number of junctions) is quantified using image analysis software.
-
Chicken Chorioallantoic Membrane (CAM) Assay: Fertilized chicken eggs are incubated for a specific period (e.g., 3-4 days). A window is made in the shell to expose the CAM. A sterile filter disc or a methylcellulose disc containing this compound or vehicle control is placed on the CAM. After further incubation (e.g., 48-72 hours), the CAM is examined for changes in blood vessel formation. Angiogenesis is quantified by counting the number of blood vessel branches within a defined area around the disc.
Western Blot Analysis
-
Protein Extraction and Quantification: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay kit (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies against the target proteins (e.g., p-STAT3, cleaved caspase-3, β-actin) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
Caption: A generalized workflow for Western blot analysis.
Conclusion and Future Perspectives
This compound, a coffee-derived diterpene, has demonstrated a remarkable array of pharmacological activities with significant therapeutic potential. Its ability to modulate multiple key signaling pathways involved in cancer, inflammation, and angiogenesis underscores its promise as a multi-target agent. The data summarized in this guide highlight the consistent and potent effects of this compound across a range of preclinical models.
Future research should focus on several key areas to advance the clinical translation of this compound:
-
Pharmacokinetic and Bioavailability Studies: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound in humans is essential.
-
In Vivo Efficacy in Advanced Disease Models: Further studies in more complex animal models of cancer and chronic inflammatory diseases are needed to validate its therapeutic efficacy.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of this compound analogs could lead to the development of more potent and selective drug candidates with improved pharmacokinetic profiles.
-
Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic and anti-inflammatory drugs could lead to more effective treatment strategies with reduced side effects.
References
- 1. Cafestol and this compound: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Updates on the Functional Impact of this compound and Cafestol on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coffee diterpenes this compound acetate and cafestol synergistically inhibit the proliferation and migration of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Induces Apoptosis in Hepatocellular Carcinoma Cells by Inhibiting the Src/mTOR/STAT3 Signaling Pathway [mdpi.com]
- 9. This compound inhibits proliferation and induces apoptosis by suppressing fatty acid synthase in HER2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Inhibits Pro-Inflammatory Cytokines and Chemokines in Tumor Necrosis Factor-α/Interferon-γ-Stimulated Human Keratinocyte HaCaT Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cafestol and this compound: A Review on Their Bioactivities and Pharmacological Properties: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 12. This compound Ameliorates the Liver Inflammation through the Inhibition of NF-κB and STAT3 Activation in Primary Kupffer Cells and Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Angiogenic and Anti-Inflammatory Properties of this compound, a Coffee Diterpene | PLOS One [journals.plos.org]
- 14. Anti-angiogenic and anti-inflammatory properties of this compound, a coffee diterpene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-Angiogenic and Anti-Inflammatory Properties of this compound, a Coffee Diterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound inhibits lipid accumulation and induces Glucose-uptake through activation of AMP-activated protein kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound decreases hepatic fibrosis by inhibiting the expression of connective tissue growth factor via the transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Protects against Acetaminophen-Induced Hepatotoxicity in Mice through Inhibiting Oxidative Stress, Hepatocyte Death, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound, a coffee diterpene, increases lifespan via insulin/insulin-like growth factor-1 and AMP-activated protein kinase signaling pathways in Caenorhabditiselegans - PMC [pmc.ncbi.nlm.nih.gov]
Kahweol's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the molecular mechanisms through which kahweol, a diterpene found in coffee beans, exerts its anti-cancer effects. It synthesizes current research on its impact on key signaling pathways, cellular processes, and provides quantitative data and standardized experimental protocols for further investigation.
Core Anti-Cancer Mechanisms of this compound
This compound, a natural diterpene from Coffea arabica beans, demonstrates significant anti-cancer properties across a variety of cancer models.[1] Its primary mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis and angiogenesis.[2][3] These effects are achieved through the modulation of multiple, interconnected signaling pathways.
Induction of Apoptosis (Programmed Cell Death)
This compound is a potent inducer of apoptosis in numerous cancer cell lines.[2] This process is primarily mediated by the activation of the intrinsic, mitochondria-dependent pathway and the modulation of key regulatory proteins.
Key Apoptotic Effects:
-
Caspase Activation: this compound treatment leads to the cleavage and activation of initiator caspases (caspase-9) and executioner caspases (caspase-3/7).[1][4] Activated caspase-3 subsequently cleaves essential cellular substrates, such as PARP (poly ADP-ribose polymerase), a hallmark of apoptosis.[1][5]
-
Mitochondrial Pathway: The pro-apoptotic effects are often initiated by the release of cytochrome c from the mitochondria into the cytoplasm.[1][4]
-
Regulation of Bcl-2 Family Proteins: this compound disrupts the balance of the Bcl-2 protein family. It upregulates the expression of pro-apoptotic members like Bax while downregulating anti-apoptotic members such as Bcl-2 and Bcl-xL.[1][2]
-
Generation of Reactive Oxygen Species (ROS): In breast cancer cells, this compound has been shown to increase the production of ROS, which can induce cellular damage and trigger apoptosis.[1][4][6]
Inhibition of Cellular Proliferation
This compound effectively halts the proliferation of cancer cells by interfering with cell cycle progression.[1][7]
Key Anti-Proliferative Effects:
-
Cyclin D1 Degradation: In colorectal cancer cells, this compound suppresses proliferation by reducing the levels of cyclin D1, a protein crucial for the G1 to S phase transition.[1][8] This is achieved by promoting the proteasomal degradation of cyclin D1 through phosphorylation at threonine-286, a process mediated by ERK1/2, JNK, and GSK3β.[1][2]
-
Suppression of Fatty Acid Synthase (FASN): In HER2-overexpressing breast cancer cells, this compound downregulates FASN, an enzyme critical for fatty acid synthesis and tumor cell growth.[9]
Suppression of Angiogenesis and Metastasis
This compound demonstrates potent anti-angiogenic and anti-metastatic capabilities, crucial for preventing tumor growth and spread.[10][11]
Key Anti-Angiogenic & Anti-Metastatic Effects:
-
Inhibition of Endothelial Cell Function: this compound inhibits key steps in angiogenesis, including the proliferation, migration, invasion, and tube formation of human umbilical vein endothelial cells (HUVECs).[12][13]
-
Downregulation of Pro-Angiogenic Factors: It decreases the secretion of vascular endothelial growth factor (VEGF), a potent stimulator of angiogenesis.[11]
-
Inhibition of Matrix Metalloproteinases (MMPs): this compound and its acetate form inhibit the expression and activity of MMP-2 and MMP-9, enzymes that degrade the extracellular matrix, facilitating cancer cell invasion and metastasis.[8][11][12] This inhibition is linked to the suppression of NF-κB, Akt, p38 MAPK, and JNK1/2 signaling pathways.[1][8]
Modulation of Key Signaling Pathways
This compound's diverse anti-cancer effects stem from its ability to modulate several critical intracellular signaling pathways that are often dysregulated in cancer.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor promoting cell survival and proliferation. This compound consistently inhibits STAT3 activity.
-
Mechanism: this compound inhibits the phosphorylation of STAT3, preventing its activation and translocation to the nucleus.[1][5] This leads to decreased expression of STAT3 target genes involved in survival (e.g., Bcl-2, Bcl-xL) and proliferation.[1][2] In some cases, STAT3 inhibition by this compound is an upstream event leading to apoptosis.[5][14] Overexpression of STAT3 has been shown to confer resistance to this compound-induced apoptosis in lung adenocarcinoma cells.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Updates on the Functional Impact of this compound and Cafestol on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Insights on the antitumor effects of this compound on human breast cancer: decreased survival and increased production of reactive oxygen species and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound blocks STAT3 phosphorylation and induces apoptosis in human lung adenocarcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights on the antitumor effects of this compound on human breast cancer: Decreased survival and increased production of reactive oxygen species and cytotoxicity (Journal Article) | OSTI.GOV [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound and Cafestol on Several Cancer | Encyclopedia MDPI [encyclopedia.pub]
- 9. This compound inhibits proliferation and induces apoptosis by suppressing fatty acid synthase in HER2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Angiogenic and Anti-Inflammatory Properties of this compound, a Coffee Diterpene | PLOS One [journals.plos.org]
- 13. Anti-angiogenic and anti-inflammatory properties of this compound, a coffee diterpene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Unveiling the Intricate Architecture of Kahweol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kahweol, a naturally occurring diterpene found in the beans of Coffea arabica, has garnered significant attention within the scientific community for its diverse pharmacological activities. Exhibiting antioxidant, anti-inflammatory, and anticarcinogenic properties, this compound presents a promising scaffold for the development of novel therapeutics. A thorough understanding of its chemical structure is paramount to elucidating its mechanisms of action and advancing its potential clinical applications. This technical guide provides an in-depth exploration of the chemical architecture of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its interactions with key signaling pathways.
Core Chemical Structure
This compound is a pentacyclic diterpenoid characterized by the molecular formula C₂₀H₂₆O₃ and a molecular weight of approximately 314.4 g/mol .[1][2][3] Its intricate structure consists of five fused rings and a furan moiety, classifying it as a kaurane-type diterpene. A key distinguishing feature of this compound is the presence of a double bond between carbons 1 and 2, which differentiates it from the structurally similar coffee diterpene, cafestol.[4][5] The molecule possesses several stereocenters, contributing to its specific three-dimensional conformation, which is crucial for its biological activity.
Functional Groups and Stereochemistry
The this compound molecule incorporates several key functional groups that dictate its chemical reactivity and biological interactions. These include a furan ring, a primary alcohol, and a tertiary alcohol. The systematic IUPAC name for this compound, which precisely describes its stereochemistry, is (3bS,5aS,7R,8R,10aR,10bS)-3b,4,5,6,7,8,9,10,10a,10b-decahydro-7-(hydroxymethyl)-10b-methyl-5a,8-methano-5aH-cyclohepta[3][6]naphtho[2,1-b]furan-7-ol.
Quantitative Structural and Spectroscopic Data
A precise understanding of the molecular geometry and electronic properties of this compound is derived from various spectroscopic and analytical techniques. The following tables summarize key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| 1 | 135.0 | 5.8 (d) |
| 2 | 125.0 | 6.2 (d) |
| 3 | 35.0 | 1.5-1.7 (m) |
| 4 | 40.0 | - |
| 5 | 55.0 | 2.0-2.2 (m) |
| 6 | 25.0 | 1.4-1.6 (m) |
| 7 | 75.0 | - |
| 8 | 50.0 | 2.3-2.5 (m) |
| 9 | 140.0 | - |
| 10 | 45.0 | - |
| 11 | 20.0 | 1.2-1.4 (m) |
| 12 | 30.0 | 1.6-1.8 (m) |
| 13 | 150.0 | 7.2 (d) |
| 14 | 110.0 | 6.3 (d) |
| 15 | 142.0 | 7.3 (s) |
| 16 | - | - |
| 17 | 65.0 | 3.5-3.7 (m) |
| 18 | 28.0 | 1.1 (s) |
| 19 | 22.0 | 1.3-1.5 (m) |
| 20 | 18.0 | 0.9 (s) |
Note: These are predicted values and may vary from experimental data. 'd' denotes a doublet, 's' a singlet, and 'm' a multiplet.
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
Table 2: Key Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment |
| 314 | [M]⁺ (Molecular Ion) |
| 296 | [M - H₂O]⁺ |
| 281 | [M - H₂O - CH₃]⁺ |
| 253 | [M - H₂O - C₃H₇]⁺ |
Experimental Protocols
The isolation and purification of this compound from its natural source, coffee beans, as well as its quantification, are critical procedures for research and development.
Isolation and Purification of this compound from Coffea arabica Beans
This protocol outlines a general procedure for the extraction and purification of this compound.
I. Extraction:
-
Grinding: Green coffee beans are finely ground to increase the surface area for extraction.
-
Soxhlet Extraction: The ground coffee is placed in a Soxhlet apparatus and extracted with a non-polar solvent, such as petroleum ether or n-hexane, for several hours. This step extracts the lipid fraction containing this compound esters.
II. Saponification:
-
The lipid extract is concentrated under reduced pressure.
-
The residue is dissolved in an ethanolic potassium hydroxide solution and refluxed to hydrolyze the this compound esters into free this compound.
III. Purification by Column Chromatography:
-
Column Preparation: A glass column is packed with silica gel as the stationary phase, slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: The crude this compound extract, dissolved in a minimal amount of a suitable solvent, is carefully loaded onto the top of the silica gel bed.
-
Elution: The column is eluted with a solvent gradient, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient).
-
Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Final Purification: Fractions rich in this compound are combined and the solvent is evaporated to yield purified this compound.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the quantification of this compound.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase, often in an isocratic elution.
-
Detection: UV detection is employed, with the wavelength set to the absorption maximum of this compound (around 290 nm).
-
Quantification: The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.
Signaling Pathway Interactions
This compound exerts its biological effects by modulating various intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the inhibitory mechanisms of this compound on the NF-κB and TGF-β pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. This compound has been shown to inhibit this pathway, thereby exerting its anti-inflammatory effects.[7][8]
Modulation of the TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is critically involved in cellular processes like proliferation, differentiation, and fibrosis. This compound has been demonstrated to modulate this pathway, suggesting its potential in treating fibrotic diseases.
Conclusion
This technical guide provides a comprehensive overview of the chemical structure of this compound, supported by available quantitative data and detailed experimental methodologies. The visualization of its interaction with key signaling pathways offers insights into its mechanism of action. Further research, particularly the acquisition of high-resolution X-ray crystallographic data and complete NMR spectral assignments, will be invaluable in refining our understanding of this promising natural product and accelerating its journey from a coffee constituent to a potential therapeutic agent.
References
- 1. Nuclear factor-kappaB/signal transducers and activators of transcription-1-mediated inflammatory responses in lipopolysaccharide-activated macrophages are a major inhibitory target of this compound, a coffee diterpene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Ameliorates the Liver Inflammation through the Inhibition of NF-κB and STAT3 Activation in Primary Kupffer Cells and Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 4. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - The EIMS fragmentation mechanisms of the sesquiterpenes corvol ethers A and B, epi-cubebol and isodauc-8-en-11-ol [beilstein-journals.org]
- 6. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 7. This compound Ameliorates the Liver Inflammation through the Inhibition of NF-κB and STAT3 Activation in Primary Kupffer Cells and Primary Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Multifaceted Role of Kahweol in Modulating Cellular Signaling Cascades: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of kahweol, a diterpene found in coffee beans, and its significant effects on a multitude of cellular signaling cascades. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. Herein, we summarize the quantitative data on its bioactivity, detail key experimental protocols for its study, and provide visual representations of the affected signaling pathways.
Abstract
This compound has emerged as a promising bioactive molecule with demonstrated anti-cancer, anti-inflammatory, anti-angiogenic, and antioxidant properties.[1][2][3] Its mechanism of action is multifaceted, involving the modulation of several key cellular signaling pathways that are critical in the pathogenesis of various diseases. This guide elucidates the intricate interactions of this compound with pathways such as the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-kinase (PI3K)/Akt/mTOR, Src/mTOR/STAT3, Nuclear factor erythroid 2-related factor 2 (Nrf2)-Keap1, and Nuclear Factor-kappa B (NF-κB) signaling cascades. By presenting a consolidated view of the current research, this document aims to facilitate further investigation into the therapeutic applications of this compound.
Quantitative Effects of this compound on Cellular Processes
The biological activities of this compound are dose-dependent, with varying concentrations eliciting specific cellular responses across different cell types. The following tables summarize the quantitative data from various studies, providing a comparative overview of its efficacy.
| Cell Line | Process Inhibited | IC50 / Effective Concentration | Reference |
| Cancer Cell Proliferation & Viability | |||
| NCI-H358, NCI-H1299 (NSCLC) | Cell Viability | Significant decrease with various concentrations | [4] |
| SKBR3 (Breast Cancer) | Cell Proliferation | Preferentially inhibited in HER2-overexpressing cells | [5] |
| Hep3B, SNU182, SNU423 (HCC) | Cell Proliferation | 40 μM | [6] |
| HCT116, SW480 (Colorectal Cancer) | Proliferation | Data not specified | [1] |
| Angiogenesis | |||
| HUVEC | Proliferation | 25-75 μM | [2] |
| HUVEC | Tubule Formation | 25-75 μM | [2] |
| HUVEC | Migration | 25-75 μM | [2] |
| Chicken Chorioallantoic Membrane (CAM) | Angiogenesis | 50 nmol | [7] |
| Zebrafish Model | Angiogenesis | 25 μM inhibited angiogenesis in 75% of larvae | [2] |
| Inflammation | |||
| RAW 264.7 Macrophages | PGE2 and NO Synthesis | Dose-dependent inhibition | [2] |
| HaCaT Keratinocytes | JNK, ERK, p38 Phosphorylation | 5 and 10 μM | [8] |
| Other Processes | |||
| Caenorhabditis elegans | Lifespan Extension | 25 μM (approx. 28% increase in mean lifespan) | [9] |
Note: IC50 values and effective concentrations can vary depending on the specific experimental conditions.
Key Signaling Pathways Modulated by this compound
This compound's therapeutic potential stems from its ability to interfere with multiple signaling cascades simultaneously. The following sections detail its effects on major pathways, accompanied by visual diagrams generated using the DOT language.
Pro-Apoptotic and Anti-Proliferative Pathways in Cancer
This compound exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[1][3] This is achieved through the modulation of several critical signaling pathways.
One of the primary mechanisms involves the inhibition of the PI3K/Akt/mTOR pathway . By downregulating the phosphorylation of Akt and its downstream targets like mTOR, this compound suppresses cell survival and proliferation signals.[1][5]
Furthermore, this compound targets the Src/mTOR/STAT3 signaling pathway in hepatocellular carcinoma cells.[6][10] Inhibition of Src phosphorylation leads to the downstream suppression of mTOR and STAT3, key regulators of cell growth and survival.[6]
In non-small cell lung cancer, this compound has been shown to induce apoptosis by suppressing Basic Transcription Factor 3 (BTF3) expression through the ERK signaling pathway .[4] It also modulates the expression of cell-cycle regulatory and apoptosis-related proteins.[4]
In HER2-overexpressing breast cancer cells, this compound reduces HER2 protein levels and transcriptional activity, leading to the downregulation of fatty acid synthase (FASN) expression, a key enzyme in lipid metabolism crucial for cancer cell growth.[5] This effect is mediated through the inhibition of the Akt/mTOR pathway.[5]
Anti-Inflammatory Signaling
This compound demonstrates significant anti-inflammatory properties by targeting key mediators of the inflammatory response.[2] It effectively suppresses the production of pro-inflammatory cytokines and chemokines.[8]
A crucial mechanism is the inhibition of the NF-κB signaling pathway .[11] By preventing the degradation of IκB and inhibiting IκB kinase activity, this compound blocks the activation of NF-κB, a central transcription factor for inflammatory gene expression. This leads to a reduction in the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins (PGE2).[2]
This compound also modulates the MAPK pathways (JNK, ERK, and p38) in inflammatory conditions. In human keratinocytes, it reduces the phosphorylation of JNK, ERK, and p38, thereby attenuating the inflammatory response.[8]
References
- 1. Recent Updates on the Functional Impact of this compound and Cafestol on Cancer [mdpi.com]
- 2. Cafestol and this compound: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. This compound inhibits proliferation and induces apoptosis by suppressing fatty acid synthase in HER2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Induces Apoptosis in Hepatocellular Carcinoma Cells by Inhibiting the Src/mTOR/STAT3 Signaling Pathway | MDPI [mdpi.com]
- 7. Anti-Angiogenic and Anti-Inflammatory Properties of this compound, a Coffee Diterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Inhibits Pro-Inflammatory Cytokines and Chemokines in Tumor Necrosis Factor-α/Interferon-γ-Stimulated Human Keratinocyte HaCaT Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a coffee diterpene, increases lifespan via insulin/insulin-like growth factor-1 and AMP-activated protein kinase signaling pathways in Caenorhabditiselegans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Induces Apoptosis in Hepatocellular Carcinoma Cells by Inhibiting the Src/mTOR/STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Protects against Acetaminophen-Induced Hepatotoxicity in Mice through Inhibiting Oxidative Stress, Hepatocyte Death, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Therapeutic Potential of Kahweol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary studies on the therapeutic potential of kahweol, a naturally occurring diterpene found in coffee beans. This document consolidates key findings on its anti-cancer, anti-inflammatory, anti-angiogenic, and hepatoprotective properties. The information is presented to facilitate further research and development of this compound as a potential therapeutic agent.
Anti-Cancer Therapeutic Potential of this compound
This compound has demonstrated significant anti-cancer properties across a range of cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression.[1][2][3][4]
Quantitative Data on Anti-Cancer Activity
The anti-proliferative and cytotoxic effects of this compound have been quantified in numerous studies. The following table summarizes the half-maximal inhibitory concentration (IC50) values and other relevant quantitative data for various cancer cell lines.
| Cancer Type | Cell Line | IC50 Value / Effective Concentration | Observed Effects | Reference |
| Lung Cancer | NCI-H358 | 30, 60, 90 µM | Decreased cell viability to 90.1%, 84.6%, and 60.6% respectively. | [5] |
| NCI-H1299 | 30, 60, 90 µM | Decreased cell viability to 62.5%, 40.4%, and 18.4% respectively. | [5] | |
| A549 | 10-40 µM | Time and dose-dependent inhibition of proliferation and promotion of apoptosis. | [6] | |
| Hepatocellular Carcinoma | Hep3B, SNU182, SNU423 | Concentration-dependent | Significant inhibition of cell proliferation at 24 hours. | [7][8] |
| Colorectal Cancer | HCT116 | 50 µM | Significant increase in cleaved PARP, indicating apoptosis. | |
| HT-29 | 100 µM, 200 µM | Concentration-dependent cell rounding and detachment. | [9] | |
| Oral Squamous Cancer | HN22, HSC4 | Dose-dependent | Significantly decreased cell viability and increased nuclear condensation. | [10] |
| Prostate Cancer | PC-3, DU145, LNCaP | Dose-dependent | Inhibition of proliferation and migration. | [1][3] |
| Breast Cancer | MDA-MB231 | Not specified | Inhibition of cell proliferation and induction of apoptosis. | [1][3] |
| SKBR3 (HER2-overexpressing) | Not specified | Reduced proliferation and increased apoptosis. | [1] |
Experimental Protocols
The anti-proliferative effects of this compound are commonly assessed using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxy-phenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 48 hours).
-
MTS Reagent Addition: Following treatment, the MTS reagent is added to each well.
-
Incubation: The plates are incubated to allow for the conversion of MTS to formazan by viable cells.
-
Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: The percentage of viable cells in the this compound-treated groups is normalized to that of the untreated control cells.[10]
DAPI (4',6-diamidino-2-phenylindole) Staining
This method is used to visualize nuclear condensation and fragmentation, which are characteristic of apoptosis.
-
Cell Treatment: Cells are cultured on coverslips or in culture plates and treated with different concentrations of this compound for a specified duration (e.g., 48 hours).
-
Fixation: The cells are harvested and fixed in a solution like 100% methanol.
-
Staining: The fixed cells are washed with phosphate-buffered saline (PBS) and then stained with a DAPI solution.
-
Visualization: The stained cells are observed under a fluorescence or confocal laser scanning microscope to detect apoptotic changes in the nuclei.[10]
Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Cells are treated with this compound, and both the adherent and floating cells are collected.
-
Staining: The harvested cells are washed and then resuspended in a binding buffer containing Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI).
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).
Western blotting is employed to detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.
-
Protein Extraction: Cells are treated with this compound, and then lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a solution (e.g., 5% skim milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., HER2, p-Akt, STAT3).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Signaling Pathways Modulated by this compound in Cancer
This compound exerts its anti-cancer effects by targeting multiple signaling pathways critical for cancer cell survival, proliferation, and metastasis.
In HER2-overexpressing breast cancer cells, this compound has been shown to downregulate the expression of HER2, a key driver of this cancer subtype.[11] It achieves this by upregulating the transcription suppressor PEA3 and downregulating the transcription activator AP-2.[11] This leads to the inhibition of downstream signaling cascades, including the PI3K/Akt/mTOR pathway, resulting in decreased cell proliferation and induction of apoptosis.[11]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Updates on the Functional Impact of this compound and Cafestol on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Updates on the Functional Impact of this compound and Cafestol on Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Cafestol and this compound: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Induces Apoptosis in Hepatocellular Carcinoma Cells by Inhibiting the Src/mTOR/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Cytotoxicity of this compound in HT-29 Human Colorectal Cancer Cells Is Mediated by Apoptosis and Suppression of Heat Shock Protein 70 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-proliferative properties of this compound in oral squamous cancer through the regulation specificity protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits proliferation and induces apoptosis by suppressing fatty acid synthase in HER2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Natural Sources of Kahweol in Coffee Beans
This technical guide provides a comprehensive overview of the diterpene this compound, focusing on its discovery, natural abundance in coffee beans, and the analytical methodologies for its quantification. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological potential of this natural compound.
Discovery and Overview
This compound is a pentacyclic diterpene alcohol that, along with the structurally similar compound cafestol, is found almost exclusively in coffee beans (Coffea species). These compounds are present in the lipid fraction of the coffee bean, constituting about 10-20% of the coffee oil. In their natural state, this compound and cafestol are predominantly found esterified with fatty acids. The discovery of these compounds dates back to the mid-20th century, with subsequent research elucidating their biological activities, which range from cholesterol-modulating effects to potent anti-inflammatory and anti-cancer properties.
Natural Sources and Quantitative Data
The concentration of this compound in coffee beans is subject to significant variation, influenced by factors such as the coffee species, geographic origin, and processing methods, particularly roasting.
Table 1: this compound Content in Green and Roasted Coffee Beans (mg/100g)
| Coffee Species | Roasting Level | This compound Content (mg/100g) | Reference(s) |
| Coffea arabica | Green | 325.3 - 923 | [1][2][3] |
| Coffea arabica | Light Roast | ~622 | [2] |
| Coffea arabica | Medium Roast | 930.2 (± 36.8) | [4] |
| Coffea arabica | Dark Roast | Significantly reduced | [5] |
| Coffea canephora (Robusta) | Green | Not typically detected or very low (up to 36.9) | [1] |
| Coffea canephora (Robusta) | Roasted | Not typically detected or very low | [6] |
Note: Values can vary significantly based on the specific cultivar, growing conditions, and analytical methods used.
Generally, Coffea arabica beans are a rich source of this compound, while Coffea canephora (Robusta) beans contain very little to no this compound, making this compound a potential marker for distinguishing between the two species. The roasting process has a notable impact on this compound content. While some studies suggest an initial increase in the measurable free this compound due to the release from esterified forms, higher roasting temperatures and longer durations lead to its degradation.[5]
Experimental Protocols: Extraction and Quantification
The accurate quantification of this compound from coffee beans requires a multi-step process involving extraction, saponification to release the free diterpene from its esterified form, and subsequent analysis by high-performance liquid chromatography (HPLC).
3.1. Detailed Methodology for this compound Quantification
This protocol is a synthesis of commonly employed methods for the analysis of this compound in roasted coffee beans.[4][7][8]
3.1.1. Materials and Reagents
-
Roasted coffee beans, finely ground
-
Potassium hydroxide (KOH)
-
Methanol (HPLC grade)
-
tert-Butyl methyl ether (MTBE) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
This compound standard (for calibration)
-
Sealed Erlenmeyer flasks (25 mL)
-
Thermostatic bath or hot plate
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
HPLC system with a Diode Array Detector (DAD) or UV detector
-
C18 reverse-phase HPLC column
3.1.2. Sample Preparation and Extraction (Direct Hot Saponification - DHS)
-
Weigh approximately 0.200 g of finely ground roasted coffee into a 25 mL sealed Erlenmeyer flask.
-
Add 2 mL of a 1.25 M KOH solution in methanol to the flask.
-
Seal the flask and place it in a thermostatic bath at 80°C for 1 hour with constant stirring. This step hydrolyzes the ester bonds, releasing free this compound.
-
After cooling to room temperature, add 2 mL of ultrapure water and 5 mL of MTBE to the flask.
-
Vortex the mixture vigorously for 1 minute to extract the unsaponifiable matter, including this compound, into the organic phase.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to achieve phase separation.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Repeat the extraction of the aqueous phase with another 5 mL of MTBE and combine the organic layers.
-
Evaporate the pooled MTBE extract to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitute the dried residue in a known volume (e.g., 1 mL) of the HPLC mobile phase and filter through a 0.45 µm syringe filter prior to injection.
3.1.3. HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (typically 55:45, v/v)[7][9]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: DAD or UV detector set at 290 nm for this compound[4][10]
-
Quantification: Prepare a calibration curve using a series of known concentrations of the this compound standard. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Mandatory Visualizations
4.1. Experimental Workflow
Caption: Experimental workflow for the extraction and quantification of this compound from coffee beans.
4.2. Signaling Pathway Modulated by this compound
This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Signaling Pathways and Pharmacological Relevance
This compound has garnered significant interest in the scientific community for its diverse pharmacological activities. Its mechanisms of action often involve the modulation of critical cellular signaling pathways.
5.1. Anti-inflammatory Effects
The anti-inflammatory properties of this compound are well-documented and are largely attributed to its ability to suppress the NF-κB signaling pathway.[11][12] As depicted in the diagram above, inflammatory stimuli such as lipopolysaccharide (LPS) activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent release and translocation of the NF-κB dimer (p65/p50) to the nucleus. In the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This compound has been shown to inhibit the activation of IKK, thereby preventing the entire downstream cascade and reducing the production of inflammatory mediators.[13][14]
5.2. Anti-cancer and Chemopreventive Activities
This compound has demonstrated anti-cancer effects in various cancer cell lines. Its mechanisms include the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis. These effects are mediated through the modulation of several signaling pathways, including:
-
MAPK Pathway: this compound can influence the mitogen-activated protein kinase (MAPK) signaling cascade, including ERK, JNK, and p38, which are involved in cell growth, differentiation, and apoptosis.[14][15][16]
-
STAT3 Pathway: Inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway by this compound has been linked to its pro-apoptotic effects in cancer cells.[12][17]
-
Akt/mTOR Pathway: this compound has also been shown to interfere with the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[17]
5.3. Metabolic Effects
While the hypercholesterolemic effects of unfiltered coffee have been linked to cafestol and, to a lesser extent, this compound, recent studies have also highlighted potential beneficial metabolic effects of this compound. For instance, this compound has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, which may contribute to its anti-diabetic potential.[18]
Conclusion
This compound, a diterpene uniquely found in significant quantities in Coffea arabica, presents a compelling profile for researchers and drug development professionals. Its well-defined natural sources, coupled with established analytical protocols for its quantification, provide a solid foundation for further investigation. The multifaceted pharmacological activities of this compound, particularly its ability to modulate key signaling pathways involved in inflammation and cancer, underscore its potential as a lead compound for the development of novel therapeutics. This guide provides the essential technical information to facilitate and inspire future research into this promising natural product.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Coffee bean extracts rich and poor in this compound both give rise to elevation of liver enzymes in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of this compound and cafestol in coffee tissues and roasted coffee by a new high-performance liquid chromatography methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Nuclear Factor-κB/Signal Transducers and Activators of Transcription-1-Mediated Inflammatory Responses in Lipopolysaccharide-Activated Macrophages Are a Major Inhibitory Target of this compound, a Coffee Diterpene [jstage.jst.go.jp]
- 12. This compound Ameliorates the Liver Inflammation through the Inhibition of NF-κB and STAT3 Activation in Primary Kupffer Cells and Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cafestol and this compound: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound Inhibits Pro-Inflammatory Cytokines and Chemokines in Tumor Necrosis Factor-α/Interferon-γ-Stimulated Human Keratinocyte HaCaT Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. This compound inhibits lipid accumulation and induces Glucose-uptake through activation of AMP-activated protein kinase (AMPK) [bmbreports.org]
In Vitro Cytotoxicity of Kahweol: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Initial In Vitro Evaluation of Kahweol's Cytotoxicity.
This technical guide provides a comprehensive overview of the initial in vitro evaluation of this compound's cytotoxic properties against various cancer cell lines. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the experimental protocols, quantitative data, and key signaling pathways involved in this compound-induced cell death.
Introduction to this compound's Anticancer Potential
This compound is a naturally occurring diterpene found in coffee beans, which has garnered significant attention for its potential anticancer activities.[1][2] In vitro studies have consistently demonstrated its ability to inhibit cell proliferation and induce apoptosis in a variety of cancer cell lines, while exhibiting minimal effects on normal cells.[1][2] The cytotoxic effects of this compound are often dose- and time-dependent, highlighting the importance of standardized methodologies for its evaluation.[1] This guide will delve into the specifics of these methodologies and the key findings from various studies.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. The following table summarizes the reported IC50 values for this compound across a range of human cancer cell lines. It is important to note that variations in IC50 values can arise from differences in experimental conditions, such as the specific cytotoxicity assay used, incubation times, and cell line characteristics.[3][4]
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (h) | Assay |
| Lung Cancer | A549 | 10 - 40 | 24 - 48 | Not Specified |
| NCI-H358 | ~85 (at 60µM) | 48 | MTS | |
| NCI-H1299 | ~40 (at 60µM) | 48 | MTS | |
| Breast Cancer | MDA-MB-231 | Not Specified | Not Specified | Not Specified |
| MCF7 | > 500 | 72 | SRB | |
| Colon Cancer | HT-29 | Not Specified | Not Specified | Not Specified |
| Renal Cancer | ACHN | Not Specified | 24 - 48 | Not Specified |
| Caki-1 | Not Specified | 24 - 48 | Not Specified | |
| Hepatocellular Carcinoma | Hep3B | Concentration-dependent inhibition | 24 | Not Specified |
| SNU182 | Concentration-dependent inhibition | 24 | Not Specified | |
| SNU423 | Concentration-dependent inhibition | 24 | Not Specified | |
| Ovarian Carcinoma | A2780 | > 500 | 72 | SRB |
Experimental Protocols
Standardized and reproducible experimental protocols are paramount for the accurate assessment of this compound's cytotoxicity. This section provides detailed methodologies for two commonly employed assays: the MTT assay for cell viability and the LDH assay for cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[5]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and appropriate vehicle controls) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6][7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[6] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of the cytoplasmic enzyme lactate dehydrogenase from damaged cells into the culture medium.
Principle: LDH released from compromised cells catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt (INT) into a red formazan product. The amount of formazan is directly proportional to the number of lysed cells.[8]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 3 minutes.[8] Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[8]
-
Reaction Mixture Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well of the new plate.[8]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader. A reference wavelength of 680 nm is also measured and subtracted from the 490 nm reading to correct for background absorbance.[8]
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH activity in the treated wells compared to control wells (spontaneous LDH release from untreated cells and maximum LDH release from lysed cells).
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro evaluation of this compound's cytotoxicity.
Experimental workflow for in vitro cytotoxicity assessment of this compound.
Signaling Pathways in this compound-Induced Apoptosis
This compound induces apoptosis in cancer cells through the modulation of several key signaling pathways. The diagrams below illustrate the inhibitory effects of this compound on the Src/mTOR/STAT3 and STAT3 pathways.
Src/mTOR/STAT3 Signaling Pathway
This compound has been shown to inhibit the phosphorylation of Src, a non-receptor tyrosine kinase, which in turn downregulates the downstream mTOR and STAT3 signaling pathways, leading to apoptosis in hepatocellular carcinoma cells.[7][9][10]
Inhibition of the Src/mTOR/STAT3 pathway by this compound.
STAT3 Signaling Pathway
In lung adenocarcinoma cells, this compound has been observed to inhibit the phosphorylation of STAT3, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, ultimately triggering apoptosis.[6][11]
This compound's modulation of the STAT3 signaling pathway leading to apoptosis.
Conclusion
This technical guide provides a foundational understanding of the in vitro cytotoxic effects of this compound. The compiled data, detailed experimental protocols, and visual representations of workflows and signaling pathways offer a valuable resource for researchers investigating the anticancer potential of this promising natural compound. Further research is warranted to elucidate the full spectrum of its mechanisms of action and to explore its therapeutic efficacy in more complex preclinical models.
References
- 1. Recent Updates on the Functional Impact of this compound and Cafestol on Cancer [mdpi.com]
- 2. Recent Updates on the Functional Impact of this compound and Cafestol on Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound blocks STAT3 phosphorylation and induces apoptosis in human lung adenocarcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Induces Apoptosis in Hepatocellular Carcinoma Cells by Inhibiting the Src/mTOR/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Induces Apoptosis in Hepatocellular Carcinoma Cells by Inhibiting the Src/mTOR/STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Cytotoxicity of this compound in HT-29 Human Colorectal Cancer Cells Is Mediated by Apoptosis and Suppression of Heat Shock Protein 70 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-proliferative and anti-migratory properties of coffee diterpenes this compound acetate and cafestol in human renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insights on the antitumor effects of this compound on human breast cancer: decreased survival and increased production of reactive oxygen species and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Kahweol from Coffee Beans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kahweol is a diterpene molecule found in coffee beans, particularly in Coffea arabica. It has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects. The extraction of this compound from its natural source is a critical first step for its study and potential therapeutic application. These application notes provide an overview and detailed protocols for various methods of this compound extraction from coffee beans, enabling researchers to select and implement the most suitable technique for their specific needs.
Extraction Methodologies Overview
Several methods have been developed for the extraction of this compound from coffee beans. The choice of method depends on factors such as the desired yield and purity of this compound, the scale of extraction, available equipment, and environmental considerations. The most common methods include:
-
Direct Hot Saponification (DHS): A rapid and efficient method that involves the direct hydrolysis of this compound esters in the coffee matrix using a hot alkaline solution.[1][2] This method is often favored for its speed and high extraction yields.[1]
-
Soxhlet Extraction: A classical lipid extraction technique where the coffee grounds are continuously extracted with a refluxing solvent.[2][3] This method is thorough but can be time-consuming and may expose thermolabile compounds to prolonged heat.
-
Supercritical Fluid Extraction (SFE): A "green" extraction technique that utilizes supercritical carbon dioxide (CO2) as a solvent.[4][5][6] SFE is highly tunable and allows for the selective extraction of this compound by modifying pressure and temperature, avoiding the use of organic solvents.[4][5][6]
Other methods such as Direct Cold Saponification (DCS), Bligh and Dyer (BD) extraction, Microwave-Assisted Extraction (MAE), and Ultrasonic/Microwave-Assisted Extraction (UMAE) have also been explored.
Quantitative Data Summary
The yield of this compound is highly dependent on the extraction method and the type of coffee bean used. The following tables summarize quantitative data from comparative studies.
Table 1: Comparison of this compound Yield from Roasted Arabica Coffee Beans using Different Extraction Methods.
| Extraction Method | This compound Yield (mg/100g of roasted coffee) | Reference |
| Direct Hot Saponification (DHS) | 930.2 ± 36.8 | [1] |
| Direct Cold Saponification (DCS) | 790 (approx.) | [1] |
| Soxhlet (SO) followed by Saponification | Significantly lower than DHS and DCS | [1] |
| Bligh and Dyer (BD) followed by Saponification | Significantly lower than DHS and DCS | [1] |
Data adapted from a study comparing four extraction methods.[1] The study found DHS to be the most efficient method.
Table 2: this compound Content in Green Coffee Oil Extracted by Supercritical Fluid Extraction (SFE) and Soxhlet.
| Extraction Method | Operating Conditions | This compound Content (mg/kg of oil) | Reference |
| Supercritical Fluid Extraction (SFE) | 200 bar, 70 °C | 63.8 | [4] |
| Soxhlet Extraction | Hexane | Not explicitly stated, but SFE yielded higher concentration | [4] |
| Supercritical Fluid Extraction (SFE) | 70 °C, 253 bar | 453.3 (total diterpenes) | [5][7] |
| Soxhlet Extraction | Hexane | 48% higher than SFE at 70°C/253 bar | [5][7] |
Note: The yield of this compound can vary significantly based on the specific parameters of the SFE process, such as pressure, temperature, and the use of co-solvents.[4][5][6]
Experimental Protocols
The following are detailed protocols for the most common and effective this compound extraction methods.
Protocol 1: Direct Hot Saponification (DHS)
This protocol describes a rapid and efficient method for extracting this compound by direct saponification of roasted coffee grounds.[1][2]
Materials:
-
Roasted and ground coffee beans
-
Potassium hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Diisopropyl ether or Methyl tert-butyl ether (MTBE)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Heating mantle or water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware (beakers, graduated cylinders)
-
Analytical balance
Procedure:
-
Sample Preparation: Weigh approximately 2 grams of finely ground roasted coffee beans into a 250 mL round-bottom flask.
-
Saponification:
-
Prepare a 2 M solution of KOH in ethanol.
-
Add 50 mL of the ethanolic KOH solution to the flask containing the coffee grounds.
-
-
Heating:
-
Attach the reflux condenser to the flask.
-
Heat the mixture in a water bath or on a heating mantle at 80°C for 1 hour with constant stirring.[2]
-
-
Extraction of Unsaponifiable Matter:
-
Cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Add 50 mL of diisopropyl ether or MTBE and 50 mL of deionized water.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The upper organic layer contains the unsaponifiable matter, including this compound.
-
-
Washing:
-
Drain and discard the lower aqueous layer.
-
Wash the organic layer twice more with 50 mL portions of deionized water.
-
-
Drying and Concentration:
-
Collect the organic layer in a clean flask.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the sodium sulfate.
-
Evaporate the solvent using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude this compound extract.
-
-
Further Purification (Optional): The crude extract can be further purified using techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Protocol 2: Soxhlet Extraction
This protocol details the classical method of continuous solid-liquid extraction for obtaining coffee oil rich in this compound esters.[2][3][8]
Materials:
-
Green or roasted coffee beans, ground
-
Soxhlet extraction apparatus (including Soxhlet extractor, condenser, and round-bottom flask)
-
Cellulose extraction thimble
-
Hexane or petroleum ether
-
Heating mantle
-
Rotary evaporator
-
Analytical balance
Procedure:
-
Sample Preparation: Weigh approximately 20 grams of ground coffee beans and place them into a cellulose extraction thimble.
-
Apparatus Assembly:
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Add 250 mL of hexane or petroleum ether to the round-bottom flask.
-
Assemble the Soxhlet apparatus with the flask on a heating mantle and the condenser on top of the extractor. Ensure all joints are properly sealed.
-
-
Extraction:
-
Heat the solvent in the flask to its boiling point. The solvent vapor will travel up the distillation arm and into the condenser, where it will condense and drip into the thimble containing the coffee grounds.
-
The solvent will fill the thimble and extract the coffee oil. Once the solvent reaches the top of the siphon tube, the entire contents of the thimble chamber will be siphoned back into the round-bottom flask.
-
Allow this process to cycle continuously for 6-8 hours. The solvent in the siphon tube should be nearly colorless towards the end of the extraction.
-
-
Solvent Recovery:
-
Turn off the heat and allow the apparatus to cool.
-
Dismantle the apparatus and carefully remove the round-bottom flask containing the coffee oil extract.
-
Evaporate the solvent using a rotary evaporator to obtain the crude coffee oil.
-
-
Saponification (to obtain free this compound): The resulting coffee oil contains this compound primarily in its esterified form. To obtain free this compound, the oil must be saponified using a procedure similar to steps 2-4 in Protocol 1.
Protocol 3: Supercritical Fluid Extraction (SFE)
This protocol provides a general guideline for the extraction of this compound using supercritical CO2. The optimal parameters may need to be determined empirically based on the specific SFE system and coffee material.[4][5][6]
Materials:
-
Ground coffee beans
-
Supercritical fluid extraction system
-
High-purity carbon dioxide (CO2)
-
Co-solvent (e.g., ethanol, optional)
Procedure:
-
Sample Loading: Load the ground coffee beans into the extraction vessel of the SFE system.
-
Setting Parameters:
-
Pressure: Set the desired extraction pressure. Pressures typically range from 200 to 400 bar.[4][5]
-
Temperature: Set the desired extraction temperature. Temperatures commonly range from 40 to 80°C.[4][5]
-
CO2 Flow Rate: Set the flow rate of the supercritical CO2.
-
Co-solvent (Optional): If using a co-solvent like ethanol, set the desired percentage (e.g., 5-10%).
-
-
Extraction:
-
Pressurize the system with CO2 to the setpoint.
-
Heat the system to the desired temperature.
-
Once the system reaches the supercritical state, begin the flow of CO2 through the extraction vessel.
-
The supercritical CO2 will act as a solvent, extracting the coffee oil containing this compound.
-
-
Collection:
-
The extract-laden supercritical fluid passes into a separator vessel where the pressure and/or temperature is changed, causing the CO2 to lose its solvent power.
-
The extracted coffee oil precipitates and is collected in the separator.
-
The CO2 can be recycled back to the pump.
-
-
Saponification (to obtain free this compound): As with Soxhlet extraction, the SFE extract contains this compound esters. Saponification is required to obtain free this compound (see Protocol 1, steps 2-4).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways modulated by this compound and a general workflow for its extraction and analysis.
References
- 1. This compound activates the Nrf2/HO-1 pathway by decreasing Keap1 expression independently of p62 and autophagy pathways | PLOS One [journals.plos.org]
- 2. scielo.br [scielo.br]
- 3. PPT - Soxhlet Extraction of Coffee PowerPoint Presentation, free download - ID:318135 [slideserve.com]
- 4. Coffee Oil Extraction Methods: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. daneshyari.com [daneshyari.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. hawachfilterpaper.com [hawachfilterpaper.com]
Protocol for the Isolation of Pure Kahweol for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kahweol is a naturally occurring diterpene found in coffee beans, particularly in Coffea arabica. It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. The isolation of pure this compound is a critical first step for in-depth research into its mechanisms of action and potential therapeutic applications. This document provides detailed protocols for the extraction, isolation, and purification of this compound from coffee beans, as well as information on its key signaling pathways.
Data Presentation: Comparison of this compound Extraction Methods
The yield of this compound is highly dependent on the extraction method employed. Below is a summary of reported yields from various techniques to aid in the selection of the most suitable protocol for your research needs.
| Extraction Method | Starting Material | This compound Yield | Reference |
| Direct Hot Saponification (DHS) | Roasted Arabica Coffee | 930.2 ± 36.8 mg/100g | [1][2] |
| Direct Cold Saponification (DCS) | Roasted Arabica Coffee | 790 mg/100g | [1] |
| Soxhlet Extraction (followed by saponification) | Roasted Arabica Coffee | Lower than DHS and DCS | [2] |
| Bligh and Dyer (followed by saponification) | Roasted Arabica Coffee | Lower than DHS and DCS | [2] |
| Supercritical Fluid Extraction (CO2) | Green Arabica Coffee Oil | 63.8 mg/kg of oil | [3] |
| Microwave-Assisted Extraction (MAE) | Green Arabica Coffee Oil | 4.5 - 8.9 g/kg of oil | [4] |
| Ultrasonic/Microwave-Assisted Extraction (UMAE) | Green Arabica Coffee Beans | Highest among UMAE, UAE, and PLE | [5] |
| Transesterification (in-flow chemistry reactor) | Green Coffee Oil | 43.5 g/kg of oil | [6] |
Experimental Protocols
Protocol 1: Direct Hot Saponification (DHS) for this compound Extraction
This method is efficient for the direct extraction and hydrolysis of this compound esters from roasted coffee beans.[1][2]
Materials:
-
Roasted and ground Coffea arabica beans
-
Ethanolic potassium hydroxide (KOH) solution (2 M)
-
Methyl tert-butyl ether (MTBE)
-
Deionized water
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Weigh 10 g of finely ground roasted coffee beans and place them into a 250 mL round-bottom flask.
-
Add 100 mL of 2 M ethanolic KOH solution to the flask.
-
Reflux the mixture at 80°C for 2 hours with constant stirring.
-
Allow the mixture to cool to room temperature.
-
Transfer the saponified mixture to a 500 mL separatory funnel.
-
Extract the aqueous-alcoholic phase three times with 100 mL portions of MTBE.
-
Combine the organic (MTBE) extracts and wash them three times with 50 mL of deionized water to remove residual KOH and other polar impurities.
-
Dry the MTBE extract over anhydrous sodium sulfate.
-
Filter the dried extract to remove the sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
Protocol 2: Purification of this compound by Flash Column Chromatography
This protocol is suitable for the initial purification of the crude this compound extract obtained from the DHS method.
Materials:
-
Crude this compound extract
-
Silica gel (for flash chromatography)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Column Preparation:
-
Dry-pack a glass column with silica gel. The amount of silica gel should be approximately 50-100 times the weight of the crude extract.
-
Wet the column with hexane, allowing it to run through until the silica gel is fully saturated and settled.
-
-
Sample Loading:
-
Dissolve the crude this compound extract in a minimal amount of dichloromethane or the initial mobile phase.
-
In a separate flask, mix the dissolved extract with a small amount of silica gel and evaporate the solvent to obtain a dry powder.
-
Carefully add the dried sample-silica mixture to the top of the prepared column.
-
-
Elution:
-
Begin elution with a non-polar mobile phase, such as 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., a gradient of 0% to 30% ethyl acetate in hexane).
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume (e.g., 10-20 mL).
-
Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp. This compound should appear as a UV-active spot.
-
Combine the fractions containing pure this compound based on the TLC analysis.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield purified this compound.
-
Protocol 3: High-Purity this compound Isolation by Preparative HPLC
For obtaining high-purity this compound suitable for sensitive biological assays, preparative High-Performance Liquid Chromatography (HPLC) is recommended.
Materials:
-
Partially purified this compound from flash chromatography
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Preparative C18 HPLC column (e.g., 250 x 20 mm, 5 µm particle size)
-
Preparative HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve the this compound fraction from the flash chromatography in the initial mobile phase. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical starting condition is 55:45 (v/v) acetonitrile:water.[7]
-
Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 10-20 mL/min for a 20 mm ID column).
-
Detection: Monitor the elution at 290 nm, the maximum absorbance wavelength for this compound.
-
-
Injection and Fraction Collection:
-
Inject the prepared sample onto the column.
-
Collect the peak corresponding to this compound based on the retention time determined from analytical HPLC runs.
-
-
Post-Purification:
-
Evaporate the solvent from the collected fraction under reduced pressure to obtain pure this compound.
-
Confirm the purity by analytical HPLC and identity by mass spectrometry and NMR.
-
Protocol 4: Preparation of this compound Acetate
This compound acetate can be synthesized from purified this compound.
Materials:
-
Purified this compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 100 mg of purified this compound in 5 mL of DCM in a round-bottom flask.
-
Add 1 mL of pyridine and 0.5 mL of acetic anhydride to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by slowly adding 10 mL of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with 20 mL of DCM.
-
Combine the organic layers and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting this compound acetate by flash column chromatography using a hexane/ethyl acetate gradient.
Mandatory Visualizations
Experimental Workflow for this compound Isolation and Purification
Caption: Workflow for isolating pure this compound.
Signaling Pathways Modulated by this compound
TGF-β Signaling Pathway
This compound has been shown to modulate the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is crucial in cellular processes like growth, differentiation, and fibrosis. The pathway involves both Smad-dependent and Smad-independent (non-Smad) branches.[8][9][10][11][12]
Caption: this compound's inhibition of the TGF-β pathway.
Keap1-Nrf2-ARE Signaling Pathway
This compound is a known activator of the Keap1-Nrf2-ARE pathway, a critical cellular defense mechanism against oxidative stress.[13][14][15][16][17]
Caption: this compound's activation of the Nrf2 pathway.
NF-κB Signaling Pathway
This compound exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of the inflammatory response.[18][19][20][21][22]
Caption: this compound's inhibition of the NF-κB pathway.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Coffee Oil Extraction Methods: A Review [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of the effect of extraction methods on the quality of green coffee oil from Arabica coffee beans: Lipid yield, fatty acid composition, bioactive components, and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of the isolation and quantitation of this compound and cafestol in green coffee oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 8. researchgate.net [researchgate.net]
- 9. Non-Smad pathways in TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 11. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 12. Non-Smad Signaling Pathways of the TGF-β Family - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Figure 2: [Activation of NF-κB Signaling Pathway...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. NF-kappaB activation and inhibition: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kahweol in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kahweol is a natural diterpene molecule found in coffee beans, particularly abundant in Coffea arabica. It has attracted considerable scientific interest due to its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2][3] In cell culture studies, this compound has been shown to modulate a variety of signaling pathways, making it a valuable compound for investigating cellular processes and for potential therapeutic development. These notes provide a comprehensive guide for the application of this compound in in vitro research, including summaries of its efficacy, detailed experimental protocols, and visualizations of its mechanisms of action.
Biological Activities and Mechanisms of Action
This compound's biological effects are multifaceted, primarily attributed to its ability to influence key cellular signaling pathways.
-
Anti-Cancer Activity: this compound has demonstrated potent anti-proliferative, pro-apoptotic, and anti-migratory effects across a range of cancer cell lines.[1][2] A key mechanism is the induction of apoptosis through the upregulation of pro-apoptotic proteins like cleaved caspases-3, -7, and -9, and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[1][4] this compound is also known to inhibit critical cancer-promoting signaling pathways, including the Src/mTOR/STAT3 and TGF-β pathways.[5][6][7]
-
Anti-Inflammatory Properties: this compound exhibits significant anti-inflammatory activity by suppressing the production of pro-inflammatory mediators. It has been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and the secretion of monocyte chemoattractant protein-1 (MCP-1).[8] These effects are often mediated by the inhibition of the NF-κB and MAPK signaling cascades.[9]
-
Neuroprotective Potential: Studies on neuronal cells have indicated that this compound can protect against oxidative stress-induced damage, suggesting its potential utility in modeling and studying neurodegenerative diseases.
Data Presentation: Efficacy of this compound Across Various Cell Lines
The effective concentrations of this compound can vary significantly depending on the cell type and the biological endpoint being measured. The following tables provide a summary of reported quantitative data to guide dose-selection for experiments.
Table 1: Anti-Cancer Effects of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Effective Concentration / IC50 | Reference(s) |
| A549 | Lung Adenocarcinoma | Apoptosis & Proliferation Inhibition | 10–40 μM (24-48h) | [4][10] |
| MSTO-211H & H28 | Malignant Pleural Mesothelioma | Decreased Cell Viability | IC50: 56.00 μM (48h) | [11] |
| MDA-MB-231 | Breast Cancer | Proliferation Inhibition & Apoptosis | Not specified | [1][4] |
| HCT116 & SW480 | Colorectal Cancer | Apoptosis & Proliferation Suppression | Not specified | [1] |
| HT-29 | Colorectal Cancer | Cytotoxicity & Apoptosis | 100-200 μM (24h) | [12] |
| Hep3B & SNU182 | Hepatocellular Carcinoma | Apoptosis & Proliferation Inhibition | Inhibition at 40 μM (24h) | [5] |
| PC-3, DU145, LNCaP | Prostate Cancer | Proliferation/Migration Inhibition & Apoptosis | Not specified | [4] |
Table 2: Anti-Inflammatory and Other Biological Effects of this compound
| Cell Line | Cell Type | Effect | Effective Concentration | Reference(s) |
| RAW 264.7 | Macrophages | Inhibition of PGE2 and NO synthesis | 0.5-10 μM | [13] |
| HaCaT | Human Keratinocytes | Reduction of pro-inflammatory cytokines | 5–10 μM | [3][14] |
| HUVEC | Endothelial Cells | Anti-angiogenic effects | 25–75 μM | [13] |
| INS-1 | Rat Pancreatic β-cells | Protection from STZ-induced damage | 2.5–5 μM | [9][15] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the cellular effects of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability upon treatment with this compound.
Materials:
-
Target cells
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[16]
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank), and cells treated with vehicle (DMSO) as a negative control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[16][17] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[19] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[17]
-
Data Analysis: Subtract the absorbance of the blank wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Cold 1X PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells in 6-well plates and treat with the desired concentrations of this compound for a specified time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach using trypsin-EDTA. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells once with cold 1X PBS and centrifuge again.
-
Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[20]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[20]
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[20][21]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[20] Be sure to set up proper compensation controls for FITC and PI.
Protocol 3: Protein Expression Analysis by Western Blotting
This protocol allows for the detection and quantification of specific proteins modulated by this compound treatment.
Materials:
-
Treated and untreated cells
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge
-
Protein quantification assay (e.g., BCA assay)
-
Laemmli sample buffer (2X)
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies of interest
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.[22][23]
-
Lysate Clarification: Incubate the lysate on ice for 30 minutes, then centrifuge at 12,000 x g for 20 minutes at 4°C to pellet cell debris.[22]
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with an equal volume of 2X Laemmli sample buffer and boil at 95°C for 5 minutes.[22]
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[24]
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: After further washing steps, add ECL substrate and capture the chemiluminescent signal using an imaging system.
Protocol 4: Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
This protocol is for quantifying changes in mRNA levels of target genes in response to this compound.
Materials:
-
Treated and untreated cells
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit (Reverse Transcriptase, dNTPs, primers)
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific forward and reverse primers
-
qPCR instrument
Procedure:
-
RNA Isolation: Harvest cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Check RNA integrity on an agarose gel if necessary.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.[25][26]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers, and diluted cDNA template.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[27]
-
Data Analysis: Determine the threshold cycle (Ct) values for your gene of interest and a housekeeping gene (e.g., GAPDH, β-actin). Calculate the relative gene expression using the ΔΔCt method.
Mandatory Visualizations
Signaling Pathways Modulated by this compound
Caption: Overview of key signaling pathways modulated by this compound.
General Experimental Workflow
Caption: A typical workflow for investigating this compound's in vitro effects.
References
- 1. Recent Updates on the Functional Impact of this compound and Cafestol on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhibits Pro-Inflammatory Cytokines and Chemokines in Tumor Necrosis Factor-α/Interferon-γ-Stimulated Human Keratinocyte HaCaT Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Updates on the Functional Impact of this compound and Cafestol on Cancer | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound decreases hepatic fibrosis by inhibiting the expression of connective tissue growth factor via the transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Induces Apoptosis in Hepatocellular Carcinoma Cells by Inhibiting the Src/mTOR/STAT3 Signaling Pathway. – ScienceOpen [scienceopen.com]
- 8. Anti-Angiogenic and Anti-Inflammatory Properties of this compound, a Coffee Diterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. The Cytotoxicity of this compound in HT-29 Human Colorectal Cancer Cells Is Mediated by Apoptosis and Suppression of Heat Shock Protein 70 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cafestol and this compound: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Coffee Diterpene, this compound, Ameliorates Pancreatic β-Cell Function in Streptozotocin (STZ)-Treated Rat INS-1 Cells through NF-kB and p-AKT/Bcl-2 Pathways [mdpi.com]
- 16. researchhub.com [researchhub.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 21. kumc.edu [kumc.edu]
- 22. bio-rad.com [bio-rad.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 25. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. elearning.unite.it [elearning.unite.it]
- 27. stackscientific.nd.edu [stackscientific.nd.edu]
Application Notes and Protocols for In Vivo Kahweol Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of kahweol, a diterpene found in coffee beans, for preclinical research. This document outlines experimental designs for various disease models, detailed administration protocols, and a summary of effective dosages. Additionally, key signaling pathways modulated by this compound are illustrated to provide a mechanistic context for experimental design.
Overview of this compound's In Vivo Bioactivity
This compound has demonstrated a range of pharmacological activities in various in vivo models. Its therapeutic potential has been investigated in disease areas including oncology, inflammation, liver disease, and metabolic disorders.[1][2] The primary mechanisms of action include the modulation of key signaling pathways involved in inflammation, apoptosis, cell proliferation, and metabolism.[3][4][5]
Experimental Design Considerations
Successful in vivo studies with this compound require careful consideration of the animal model, administration route, dosage, and vehicle. The choice of these parameters will depend on the specific research question and the disease model being investigated.
Animal Models
Mice and rats are the most commonly used animal models for studying the in vivo effects of this compound. Specific strains are often chosen based on the disease model, for example, SCID mice for xenograft cancer models or C57BL/6J mice for diet-induced obesity.
Administration Routes
The two primary routes for this compound administration in preclinical studies are oral gavage and intraperitoneal (IP) injection.
-
Oral Gavage: This method is preferred for studies investigating the effects of this compound following oral ingestion, mimicking human consumption of coffee. It is suitable for both single-dose and repeated administration.
-
Intraperitoneal Injection: IP injection allows for direct systemic delivery and can be useful for bypassing first-pass metabolism. This route is often used in acute studies or when a rapid systemic effect is desired.
Vehicle Selection
This compound is a lipophilic compound and requires a suitable vehicle for solubilization or suspension for in vivo administration. Common vehicles include:
-
For Oral Gavage: Corn oil, and aqueous solutions containing solubilizing agents like carboxymethyl cellulose (CMC), dimethyl sulfoxide (DMSO), or Tween 80.[6]
-
For Intraperitoneal Injection: A solution of DMSO in saline is a common choice.[7] It is crucial to ensure the final concentration of DMSO is well-tolerated by the animals.
Quantitative Data Summary
The following tables summarize the effective dosages of this compound used in various in vivo studies. These should serve as a starting point for dose-ranging studies in new experimental models.
Table 1: this compound Dosage in Cancer Models
| Animal Model | Cancer Type | Administration Route | Dosage | Frequency | Outcome |
| SCID Mice | Prostate Cancer (DU-145 xenograft) | Oral | Not specified | Not specified | Significantly reduced tumor growth.[8][9] |
| SCID Mice | Prostate Cancer | Oral | Not specified | Not specified | Synergistically inhibited tumor growth with cafestol.[10] |
Table 2: this compound Dosage in Hepatotoxicity and Liver Fibrosis Models
| Animal Model | Disease Model | Administration Route | Dosage | Frequency | Outcome |
| Mice | Acetaminophen-induced hepatotoxicity | Intraperitoneal | 20 mg/kg | Single dose 1h before acetaminophen | Reduced liver injury, oxidative stress, and inflammation.[11][12] |
| Mice | Carbon tetrachloride-induced liver damage | Not specified | 20, 100, 200 µM | Pretreatment | Suppressed liver damage in a dose-dependent manner.[2][13] |
| Mice | Thioacetamide-induced liver fibrosis | Not specified | Not specified | Not specified | Decreased hepatic fibrosis by inhibiting CTGF expression.[1] |
Table 3: this compound Dosage in Metabolic Disorder Models
| Animal Model | Disease Model | Administration Route | Dosage | Frequency | Outcome |
| 8-week-old Mice | Glucose Homeostasis | Oral Gavage | Not specified | Every 2 days for 2 weeks | Improved glucose tolerance.[8] |
| KKAy Mice (T2D model) | Type 2 Diabetes | Not specified | 0.4 mg/day and 1.2 mg/day (with cafestol) | 10 weeks | Reduced fasting blood glucose and glucagon, promoted insulin secretion. |
Table 4: this compound Dosage in Inflammation Models
| Animal Model | Disease Model | Administration Route | Dosage | Frequency | Outcome |
| Rat | Carrageenan-induced air pouch inflammation | Not specified | Not specified | Not specified | Significant anti-inflammatory effect.[3] |
| Transgenic Zebrafish | Angiogenesis model | Not specified | 25 µM | Not specified | Inhibited angiogenesis in 75% of larvae. |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound via oral gavage and intraperitoneal injection.
Protocol for Oral Gavage Administration
This protocol is designed for the administration of this compound in a mouse model.
Materials:
-
This compound
-
Vehicle (e.g., corn oil, 0.5% CMC in sterile water)
-
Analytical balance
-
Vortex mixer
-
Animal scale
-
Oral gavage needles (20-22 gauge for mice)
-
Syringes (1 mL)
Procedure:
-
Animal Preparation: Weigh each mouse accurately to determine the correct dosing volume.
-
This compound Preparation:
-
Calculate the total amount of this compound needed based on the number of animals and the desired dose (mg/kg).
-
If using a suspension like CMC, first dissolve the this compound in a minimal amount of a suitable solvent like DMSO, then add it to the CMC solution while vortexing to ensure a uniform suspension. If using an oil-based vehicle, dissolve the this compound directly in the oil.
-
The final volume for oral gavage in mice is typically 5-10 mL/kg.[14]
-
-
Administration:
-
Gently restrain the mouse.
-
Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib.
-
Attach the gavage needle to the syringe containing the this compound solution.
-
Carefully insert the gavage needle into the mouth and pass it down the esophagus into the stomach. Do not force the needle.
-
Slowly administer the solution.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Protocol for Intraperitoneal (IP) Injection
This protocol is for the IP administration of this compound in a mouse model.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline with a solubilizing agent like DMSO)
-
Analytical balance
-
Vortex mixer
-
Animal scale
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge for mice)
Procedure:
-
Animal Preparation: Weigh each mouse to calculate the required dose.
-
This compound Preparation:
-
Dissolve the calculated amount of this compound in a minimal amount of DMSO.
-
Bring the solution to the final volume with sterile saline. The final DMSO concentration should be kept low (typically under 10%) to avoid toxicity.
-
The maximum volume for IP injection in mice is generally up to 10 ml/kg.[15]
-
-
Administration:
-
Properly restrain the mouse, exposing the abdomen.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.
-
Insert the needle at a 30-45 degree angle.
-
Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the this compound solution.
-
Withdraw the needle and monitor the animal.
-
Key Signaling Pathways Modulated by this compound
The following diagrams illustrate the signaling pathways known to be affected by this compound in vivo. These can be used to guide the selection of downstream molecular analyses in your experiments.
In Vivo Experimental Workflow for this compound Administration.
This compound's Inhibition of the NF-κB Signaling Pathway.
This compound's Inhibition of the STAT3 Signaling Pathway.
This compound's Activation of the AMPK Signaling Pathway.
This compound's Inhibition of the TGF-β/Smad Signaling Pathway.
References
- 1. This compound decreases hepatic fibrosis by inhibiting the expression of connective tissue growth factor via the transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cafestol and this compound: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Ameliorates the Liver Inflammation through the Inhibition of NF-κB and STAT3 Activation in Primary Kupffer Cells and Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Induces Apoptosis in Hepatocellular Carcinoma Cells by Inhibiting the Src/mTOR/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits lipid accumulation and induces Glucose-uptake through activation of AMP-activated protein kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nuclear factor-kappaB/signal transducers and activators of transcription-1-mediated inflammatory responses in lipopolysaccharide-activated macrophages are a major inhibitory target of this compound, a coffee diterpene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Coffee diterpenes this compound acetate and cafestol synergistically inhibit the proliferation and migration of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Protects against Acetaminophen-Induced Hepatotoxicity in Mice through Inhibiting Oxidative Stress, Hepatocyte Death, and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Protects against Acetaminophen-Induced Hepatotoxicity in Mice through Inhibiting Oxidative Stress, Hepatocyte Death, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hepatoprotective and antioxidant effects of the coffee diterpenes this compound and cafestol on carbon tetrachloride-induced liver damage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
Application Notes and Protocols for the Quantification of Kahweol in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kahweol is a diterpene molecule naturally found in coffee beans, particularly in unfiltered coffee beverages. Emerging research has highlighted its potential pharmacological activities, including anti-inflammatory, anti-angiogenic, and anti-cancer properties. As interest in this compound as a potential therapeutic agent grows, robust and validated analytical methods for its quantification in biological matrices are crucial for preclinical and clinical research. These application notes provide detailed protocols for the quantification of this compound in various biological samples, including plasma/serum, urine, and tissue, primarily utilizing High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
General Considerations for Sample Handling and Stability
The stability of this compound in biological matrices is a critical factor for accurate quantification. General recommendations for sample handling include:
-
Collection: Use appropriate collection tubes (e.g., EDTA or heparin for plasma).
-
Processing: Separate plasma or serum from whole blood promptly by centrifugation.
-
Storage: Store all biological samples at -80°C to minimize degradation. This compound is susceptible to degradation at room temperature.
-
Light Exposure: Protect samples from light to prevent photodegradation.
While specific stability data for this compound in various biological matrices is not extensively published, it is best practice to conduct stability assessments under the intended storage and experimental conditions as part of method validation.
Quantification of this compound in Plasma/Serum
The quantification of this compound in plasma or serum is essential for pharmacokinetic and bioavailability studies. The following protocol is a comprehensive approach based on established methodologies for similar compounds.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in plasma or serum samples with expected concentrations in the higher ng/mL to µg/mL range.
Experimental Protocol:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma or serum in a polypropylene tube, add an internal standard (IS) solution (e.g., cafestol, if not expected to be present, or a structurally similar compound).
-
Add 100 µL of a saponification agent (e.g., 1 M KOH in methanol) to hydrolyze any esterified forms of this compound. Incubate at 60°C for 30 minutes.
-
After cooling to room temperature, add 2 mL of an extraction solvent (e.g., a mixture of hexane and ethyl acetate, 1:1 v/v).
-
Vortex for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction step with another 2 mL of the extraction solvent.
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 55:45 v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at 290 nm.
-
Column Temperature: 30°C.
-
Data Presentation:
| Parameter | Value | Reference |
| Linearity Range | 10 - 1000 ng/mL | Adapted from similar methods |
| Correlation Coefficient (r²) | > 0.995 | Adapted from similar methods |
| Limit of Detection (LOD) | ~5 ng/mL | Adapted from similar methods |
| Limit of Quantification (LOQ) | ~10 ng/mL | Adapted from similar methods |
| Recovery | > 85% | Adapted from similar methods |
| Precision (%RSD) | < 15% | Adapted from similar methods |
| Accuracy (%Bias) | Within ±15% | Adapted from similar methods |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity, making it suitable for low concentration measurements of this compound in plasma or serum.
Experimental Protocol:
-
Sample Preparation (Protein Precipitation followed by Solid-Phase Extraction):
-
To 200 µL of plasma or serum, add 600 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in 500 µL of loading buffer (e.g., 5% methanol in water).
-
Condition a solid-phase extraction (SPE) cartridge (e.g., C18) with methanol followed by water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute this compound and the IS with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the IS need to be determined by direct infusion. For this compound (MW: 314.4 g/mol ), a potential precursor ion is [M+H]+ at m/z 315.2.
-
Data Presentation:
| Parameter | Value | Reference |
| Linearity Range | 0.1 - 100 ng/mL | Adapted from similar methods |
| Correlation Coefficient (r²) | > 0.998 | Adapted from similar methods |
| Limit of Detection (LOD) | ~0.05 ng/mL | Adapted from similar methods |
| Limit of Quantification (LOQ) | ~0.1 ng/mL | Adapted from similar methods |
| Recovery | > 90% | Adapted from similar methods |
| Precision (%RSD) | < 10% | Adapted from similar methods |
| Accuracy (%Bias) | Within ±10% | Adapted from similar methods |
Quantification of this compound in Urine
Urinary excretion analysis helps in understanding the metabolism and elimination of this compound. This compound is primarily excreted in urine as glucuronide and sulfate conjugates.
Experimental Protocol:
-
Sample Preparation (Enzymatic Hydrolysis followed by SPE):
-
To 1 mL of urine, add 100 µL of β-glucuronidase/sulfatase enzyme solution in an appropriate buffer (e.g., acetate buffer, pH 5.0).
-
Add an internal standard.
-
Incubate at 37°C for at least 4 hours (or overnight) to deconjugate the metabolites.
-
Proceed with Solid-Phase Extraction as described in the LC-MS/MS protocol for plasma/serum.
-
-
Analytical Method:
-
LC-MS/MS is the preferred method for urine analysis due to the complexity of the matrix and the expected low concentrations of the parent compound. The LC-MS/MS conditions would be similar to those described for plasma/serum analysis.
-
Data Presentation:
Quantitative data for the analysis of this compound in urine should be validated following similar parameters as for plasma/serum analysis.
Quantification of this compound in Tissue
Quantifying this compound in tissue samples is important for assessing its distribution and target organ concentration.
Experimental Protocol:
-
Tissue Homogenization and Extraction:
-
Weigh a portion of the tissue sample (e.g., 100 mg).
-
Add homogenization buffer (e.g., phosphate-buffered saline) and an internal standard.
-
Homogenize the tissue using a mechanical homogenizer on ice.
-
Perform saponification on the tissue homogenate as described for plasma/serum to release this compound from its esterified forms.[1]
-
Proceed with liquid-liquid extraction as described in the HPLC-UV protocol for plasma/serum.
-
-
Analytical Method:
-
Both HPLC-UV and LC-MS/MS can be used for the analysis of tissue extracts, depending on the required sensitivity. The chromatographic conditions would be similar to those described for plasma/serum.
-
Data Presentation:
Quantitative data for this compound in tissue should be presented as concentration per unit of tissue weight (e.g., ng/g of tissue) and the method should be validated accordingly.
Visualization of Workflows and Signaling Pathways
Experimental Workflow for this compound Quantification in Plasma
Caption: General workflow for the quantification of this compound in plasma or serum.
This compound's Anti-inflammatory Signaling Pathway
Caption: this compound inhibits key pro-inflammatory signaling molecules.
This compound's Anti-cancer Signaling Pathways
Caption: this compound's multifaceted anti-cancer mechanisms.
References
Application Notes and Protocols: Kahweol as a Therapeutic Agent in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kahweol, a naturally occurring diterpene found in coffee beans, has garnered significant scientific interest for its diverse pharmacological properties. Preclinical studies utilizing various animal models have demonstrated its potential as a therapeutic agent in several disease areas, including oncology, inflammation, and metabolic disorders. These investigations have highlighted this compound's ability to modulate key signaling pathways involved in disease pathogenesis. This document provides a comprehensive overview of the application of this compound in animal models, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to guide further research and drug development efforts.
Data Presentation: Efficacy of this compound in Animal Models
The following tables summarize the quantitative data from key studies investigating the therapeutic effects of this compound in various animal models.
Table 1: Anticancer Efficacy of this compound Acetate in a Prostate Cancer Xenograft Model
| Animal Model | Cancer Cell Line | Treatment | Dosage | Duration | Key Finding | Reference |
| SCID Mice | DU-145 (Human Prostate Cancer) | Oral administration of this compound acetate and cafestol | Not specified | Not specified | Significantly reduced tumor growth.[1][2][3] | [1][2][3] |
Note: The precise percentage of tumor growth inhibition was not detailed in the reviewed literature.
Table 2: Anti-inflammatory Effects of this compound in Rat Models of Inflammation
| Animal Model | Inflammatory Stimulus | Treatment | Dosage | Parameter Measured | Reduction vs. Control | Reference |
| Rat Air Pouch Model | Carrageenan | Intraperitoneal injection of this compound | 10 mg/kg | Exudate Volume | Markedly lower | [4] |
| Nitrite Level in Exudate | Markedly lower | [4] | ||||
| TNF-α Level in Exudate | Markedly lower | [4] | ||||
| PGE2 Level in Exudate | Markedly lower | [4] | ||||
| Rat Paw Edema Model | Carrageenan | Not specified | Not specified | Paw Edema | Significantly reduced | [4] |
| PGE2 Production in Paw | Markedly reduced | [4] |
Table 3: Hepatoprotective Effects of this compound in a Mouse Model of Acetaminophen-Induced Toxicity
| Animal Model | Toxin | Treatment | Dosage | Parameter Measured | Outcome | Reference |
| Mice | Acetaminophen (APAP) | Administration of this compound | Not specified | Serum AST and ALT levels | Reduced serum levels of liver injury indicators.[5][6] | [5][6] |
| Histological Abnormalities | Ameliorated | [5][6] |
Note: Specific values for AST and ALT were not available in the reviewed abstracts.
Table 4: Effects of this compound on Lifespan in a C. elegans Model
| Animal Model | Treatment | Concentration | Key Finding | Reference |
| Caenorhabditis elegans | This compound | 25 µM | Increased average lifespan by 22% and median lifespan by 30%.[7] | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the application of this compound in animal models.
Protocol 1: Evaluation of Anti-tumor Activity in a Prostate Cancer Xenograft Mouse Model
Objective: To assess the in vivo efficacy of this compound in inhibiting the growth of human prostate cancer xenografts in immunodeficient mice.
Materials:
-
Severe Combined Immunodeficient (SCID) mice (male, 6-8 weeks old)
-
DU-145 human prostate cancer cells
-
This compound acetate and cafestol solution (for oral administration)
-
Matrigel
-
Standard animal housing and handling equipment
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture DU-145 cells in appropriate media until they reach the desired confluence for injection.
-
Tumor Cell Implantation:
-
Harvest and resuspend DU-145 cells in a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject 1 x 10^6 cells into the flank of each SCID mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into control and treatment groups.
-
Administer this compound acetate and cafestol solution orally to the treatment group daily. The control group receives the vehicle solution.
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., after 4-6 weeks or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise tumors, weigh them, and process for further analysis (e.g., histology, Western blotting).
-
Compare tumor growth rates and final tumor volumes between the control and treatment groups.
-
Protocol 2: Assessment of Anti-inflammatory Activity in a Rat Air Pouch Model
Objective: To evaluate the anti-inflammatory effects of this compound by measuring its impact on inflammatory exudate and mediator production in a carrageenan-induced air pouch model in rats.
Materials:
-
Male Sprague-Dawley rats (180-200 g)
-
Sterile air
-
1% Carrageenan solution in saline
-
This compound solution (for intraperitoneal injection)
-
Phosphate-buffered saline (PBS)
-
ELISA kits for TNF-α and PGE2
-
Griess reagent for nitrite determination
-
Spectrophotometer
-
Hemocytometer
Procedure:
-
Air Pouch Formation:
-
Inject 20 ml of sterile air subcutaneously into the dorsal region of the rats.
-
Three days later, inject an additional 10 ml of sterile air to maintain the pouch.
-
-
Induction of Inflammation and Treatment:
-
Six days after the initial air injection, inject 1 ml of 1% carrageenan solution into the air pouch.
-
Administer this compound (e.g., 10 mg/kg) or vehicle intraperitoneally one hour before the carrageenan injection.
-
-
Exudate Collection:
-
At a specified time point after carrageenan injection (e.g., 6 or 24 hours), euthanize the rats.
-
Carefully open the air pouch and collect the inflammatory exudate.
-
Measure the volume of the exudate.
-
-
Analysis of Inflammatory Markers:
-
Leukocyte Count: Dilute an aliquot of the exudate with PBS and count the total number of leukocytes using a hemocytometer.
-
Nitrite, TNF-α, and PGE2 Measurement: Centrifuge the exudate to remove cells. Use the supernatant to measure the levels of nitrite (using the Griess reagent), TNF-α, and PGE2 (using specific ELISA kits) according to the manufacturer's instructions.
-
Protocol 3: Investigation of Hepatoprotective Effects in an Acetaminophen-Induced Mouse Model
Objective: To determine the protective effect of this compound against acute liver injury induced by an overdose of acetaminophen (APAP) in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Acetaminophen (APAP) solution
-
This compound solution
-
Blood collection tubes
-
Serum chemistry analyzer
-
Formalin for tissue fixation
-
Histology equipment
Procedure:
-
Animal Acclimation and Fasting:
-
Acclimate mice for at least one week.
-
Fast the mice overnight before APAP administration.
-
-
Treatment and APAP Administration:
-
Administer this compound or vehicle to the respective groups of mice (e.g., via oral gavage or intraperitoneal injection).
-
After a specified time (e.g., 1 hour), administer a single toxic dose of APAP (e.g., 300 mg/kg, intraperitoneally).
-
-
Sample Collection:
-
At a predetermined time point after APAP administration (e.g., 24 hours), collect blood via cardiac puncture.
-
Euthanize the mice and collect liver tissue.
-
-
Biochemical Analysis:
-
Allow the blood to clot and centrifuge to obtain serum.
-
Measure the serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using a serum chemistry analyzer.
-
-
Histopathological Analysis:
-
Fix a portion of the liver tissue in 10% neutral buffered formalin.
-
Process the tissue for paraffin embedding, sectioning, and staining with hematoxylin and eosin (H&E).
-
Examine the liver sections under a microscope to assess the extent of hepatocellular necrosis and inflammation.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects by modulating several key signaling pathways. The following diagrams illustrate some of the known mechanisms.
Caption: this compound's anti-inflammatory signaling pathway.
Caption: this compound's anticancer signaling pathway in prostate cancer.
Caption: this compound's metabolic regulation pathway in C. elegans.
Conclusion
The presented data and protocols underscore the promising therapeutic potential of this compound across a spectrum of diseases. The compiled information serves as a valuable resource for researchers aiming to design and execute preclinical studies to further elucidate the pharmacological properties of this compound and its derivatives. The detailed protocols provide a foundation for reproducible in vivo experiments, while the signaling pathway diagrams offer insights into its molecular mechanisms of action. Further research is warranted to translate these preclinical findings into potential clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Coffee diterpenes this compound acetate and cafestol synergistically inhibit the proliferation and migration of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of the coffee diterpene this compound on carrageenan-induced inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Protects against Acetaminophen-Induced Hepatotoxicity in Mice through Inhibiting Oxidative Stress, Hepatocyte Death, and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Protects against Acetaminophen-Induced Hepatotoxicity in Mice through Inhibiting Oxidative Stress, Hepatocyte Death, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a coffee diterpene, increases lifespan of Caenorhabditis elegans - American Chemical Society [acs.digitellinc.com]
Kahweol: A Potent Inhibitor of Angiogenesis for Research and Drug Development
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Kahweol, a naturally occurring diterpene found in unfiltered coffee, has emerged as a promising anti-angiogenic agent. Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor growth, proliferation, and metastasis. The ability of this compound to modulate key steps in the angiogenic cascade makes it a valuable tool for studying the mechanisms of neovascularization and a potential candidate for the development of novel anti-cancer therapies. These application notes provide a comprehensive overview of this compound's utility in angiogenesis research, including its mechanisms of action, quantitative data from various assays, and detailed experimental protocols.
Mechanism of Action
This compound exerts its anti-angiogenic effects by targeting multiple pathways involved in endothelial cell function. It has been shown to inhibit endothelial cell proliferation, migration, and invasion, as well as the formation of tube-like structures, which are all critical steps in the angiogenic process[1][2][3]. The primary mechanisms include:
-
Inhibition of VEGFR-2 Signaling: this compound can suppress the phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF. This inhibition disrupts downstream signaling cascades, including the Akt and Focal Adhesion Kinase (FAK) pathways, which are essential for endothelial cell survival and migration[4][5].
-
Downregulation of Matrix Metalloproteinases (MMPs): this compound has been demonstrated to inhibit the expression and activity of MMP-2 and urokinase-type plasminogen activator (uPA), enzymes crucial for the degradation of the extracellular matrix (ECM). This enzymatic breakdown is a prerequisite for endothelial cell invasion and sprouting[1][2][3][4].
-
Anti-inflammatory Effects: this compound exhibits anti-inflammatory properties by inhibiting the expression of cyclooxygenase-2 (COX-2) and monocyte chemoattractant protein-1 (MCP-1) in endothelial cells. Both COX-2 and MCP-1 are linked to tumor angiogenesis, suggesting that this compound's anti-angiogenic activity is also mediated through its anti-inflammatory effects[1].
Quantitative Data on this compound's Anti-Angiogenic Activity
The following tables summarize the quantitative data from various in vitro and in vivo studies investigating the anti-angiogenic effects of this compound.
Table 1: In Vitro Anti-Angiogenic Effects of this compound
| Assay | Cell Type | This compound Concentration | Observed Effect | Reference |
| Cell Proliferation | HUVECs | 25-75 µM | Dose-dependent inhibition | [4] |
| Tube Formation | HUVECs | 25-75 µM | Dose-dependent inhibition of tubule formation on Matrigel | [1][4] |
| Cell Migration (Wound Healing) | HUVECs | 75 µM | 30% inhibition after 8h; 66% inhibition after 24h | [1] |
| Cell Invasion | HUVECs | 25 and 75 µM | Dose-dependent inhibition | [1] |
| MMP-2 Expression | HUVECs | 50 µM | Complete inhibition | [1][3] |
| COX-2 Expression | HUVECs | Dose-dependent | Inhibition of expression | [1] |
| MCP-1 Secretion | HUVECs | Dose-dependent | Inhibition of secretion | [1] |
| VEGFR-2 & Akt Expression | HMVECs | 50 µM | Down-regulation (this compound Palmitate) | [4] |
Table 2: Ex Vivo and In Vivo Anti-Angiogenic Effects of this compound
| Assay | Model | This compound Concentration/Dose | Observed Effect | Reference |
| Mouse Aortic Ring Sprouting | Mouse Aorta | 1, 5, and 25 µM | Dose-dependent inhibition of microvessel sprouting | [1] |
| Chick Chorioallantoic Membrane (CAM) | Chicken Embryo | 10 nmol | 25% inhibition of angiogenesis | [1] |
| Chick Chorioallantoic Membrane (CAM) | Chicken Embryo | 50 nmol | 100% inhibition of angiogenesis | [1] |
| Zebrafish Angiogenesis | Zebrafish Larvae | 25 µM | 75% of larvae showed inhibited angiogenesis | [4] |
| Zebrafish Angiogenesis | Zebrafish Larvae | 75 µM | 85% of larvae showed inhibited angiogenesis; decreased vessel width and interruptions | [1] |
Experimental Protocols
This section provides detailed protocols for key experiments used to evaluate the anti-angiogenic properties of this compound.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Matrix (e.g., Matrigel®)
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Inverted microscope with a camera
Protocol:
-
Thaw the Basement Membrane Matrix on ice overnight at 4°C.
-
Pre-chill a 96-well plate and pipette tips at -20°C.
-
Pipette 50 µL of the thawed Basement Membrane Matrix into each well of the pre-chilled 96-well plate, ensuring no bubbles are formed.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Harvest HUVECs and resuspend them in Endothelial Cell Growth Medium at a concentration of 2 x 10^5 cells/mL.
-
Prepare different concentrations of this compound in the cell suspension. Include a vehicle control (DMSO) and a positive control inhibitor of angiogenesis if desired.
-
Gently add 100 µL of the cell suspension containing the treatments to each well on top of the solidified matrix.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Observe and photograph the formation of tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Wound Healing (Scratch) Assay for Cell Migration
This assay evaluates the effect of this compound on the directional migration of a confluent monolayer of endothelial cells.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
This compound stock solution
-
24-well cell culture plates
-
Sterile 200 µL pipette tips
-
Incubator (37°C, 5% CO2)
-
Inverted microscope with a camera
Protocol:
-
Seed HUVECs in 24-well plates and grow them to form a confluent monolayer.
-
Once confluent, create a "scratch" or "wound" in the cell monolayer by scraping a straight line across the well with a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh Endothelial Cell Growth Medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the scratch at 0 hours.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same fields at different time points (e.g., 8 and 24 hours).
-
Measure the width of the scratch at each time point and calculate the percentage of wound closure to quantify cell migration.
Transwell Cell Invasion Assay
This assay measures the ability of endothelial cells to invade through a basement membrane matrix in response to a chemoattractant, mimicking in vivo invasion.
Materials:
-
HUVECs
-
Endothelial Cell Basal Medium and Growth Medium
-
This compound stock solution
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Basement Membrane Matrix (e.g., Matrigel®)
-
Cotton swabs
-
Methanol for fixation
-
Crystal Violet staining solution
Protocol:
-
Thaw the Basement Membrane Matrix on ice. Dilute it with cold serum-free medium.
-
Coat the upper surface of the Transwell inserts with 50-100 µL of the diluted Basement Membrane Matrix and allow it to solidify at 37°C for at least 1 hour.
-
Harvest HUVECs and resuspend them in serum-free Endothelial Cell Basal Medium containing different concentrations of this compound or a vehicle control.
-
Add 500 µL of Endothelial Cell Growth Medium (containing a chemoattractant like FBS) to the lower chamber of the 24-well plate.
-
Seed 1 x 10^5 HUVECs in 200 µL of the treatment-containing basal medium into the upper chamber of the coated Transwell inserts.
-
Incubate the plate at 37°C and 5% CO2 for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the membrane by gently swabbing with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10-20 minutes.
-
Stain the fixed cells with Crystal Violet solution for 15-30 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of stained, invaded cells in several random fields under a microscope.
Western Blot Analysis for VEGFR-2 Phosphorylation
This technique is used to detect and quantify the levels of phosphorylated (activated) VEGFR-2 in endothelial cells treated with this compound.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
This compound stock solution
-
Recombinant human VEGF-A
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed HUVECs and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with different concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Lyse the cells with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-VEGFR-2 and total VEGFR-2 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated VEGFR-2 to total VEGFR-2.
Gelatin Zymography for MMP-2 Activity
This assay detects the enzymatic activity of MMP-2 in conditioned media from endothelial cells.
Materials:
-
Conditioned media from HUVECs treated with this compound
-
SDS-PAGE gel containing gelatin (0.1%)
-
Non-reducing sample buffer
-
Zymogram renaturing buffer (containing Triton X-100)
-
Zymogram developing buffer
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Protocol:
-
Culture HUVECs to 70-80% confluency and then wash with serum-free medium.
-
Incubate the cells in serum-free medium with different concentrations of this compound for 24-48 hours.
-
Collect the conditioned media and centrifuge to remove cell debris.
-
Mix the conditioned media with non-reducing sample buffer. Do not boil the samples.
-
Load the samples onto a 10% SDS-PAGE gel containing 0.1% gelatin.
-
After electrophoresis, wash the gel with renaturing buffer for 30-60 minutes at room temperature to remove SDS and allow the enzymes to renature.
-
Incubate the gel in developing buffer overnight at 37°C.
-
Stain the gel with Coomassie Brilliant Blue for 1-2 hours.
-
Destain the gel until clear bands of gelatin degradation appear against a blue background. These bands correspond to the activity of MMPs.
-
Quantify the clear bands using densitometry.
Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow of the experimental protocols.
Caption: Signaling pathways inhibited by this compound in endothelial cells.
Caption: General experimental workflow for studying this compound's anti-angiogenic effects.
References
- 1. clyte.tech [clyte.tech]
- 2. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Assessment of Kahweol Stability
Introduction
Kahweol is a naturally occurring diterpene found in coffee beans, particularly in Arabica varieties.[1] It has garnered significant interest in the scientific community for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and hepatoprotective effects.[2] For researchers, scientists, and drug development professionals, understanding the stability of this compound is critical. Degradation can lead to a loss of biological activity and the formation of new, potentially uncharacterized compounds.[1][3] These application notes provide detailed protocols for assessing the stability of this compound using modern analytical techniques and a framework for conducting forced degradation studies.
Experimental Protocols
Protocol 1: Sample Preparation for Diterpene Analysis from Coffee Matrices
The accurate quantification of this compound requires an efficient extraction from its matrix, often followed by saponification to hydrolyze this compound esters.[4][5] Direct saponification is an effective method that minimizes the degradation that can occur during separate lipid extraction steps.[1]
Objective: To extract and hydrolyze this compound and its esters from coffee samples for quantitative analysis.
Materials:
-
Roasted and ground coffee or other this compound-containing matrix
-
Ethanolic potassium hydroxide (KOH) solution (2 M)
-
Diethyl ether or Methyl tert-butyl ether (MTBE)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Saponification:
-
Weigh approximately 0.2 g of the ground coffee sample into a screw-capped glass tube.
-
Add 5 mL of 2 M ethanolic KOH solution.
-
Secure the cap and heat the tube in a water bath at 80°C for 1 hour, vortexing every 15 minutes. This process, known as direct hot saponification (DHS), is highly efficient for diterpene extraction.[6]
-
After heating, allow the mixture to cool to room temperature.
-
-
Extraction:
-
Add 5 mL of deionized water and 5 mL of diethyl ether (or MTBE) to the cooled mixture.
-
Vortex vigorously for 2 minutes and then centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer (containing the diterpenes) to a clean tube.
-
Repeat the extraction step twice more with an additional 5 mL of diethyl ether each time, combining the organic layers.
-
-
Washing and Drying:
-
Wash the combined organic extract with 5 mL of saturated NaCl solution to remove residual KOH and other impurities. Vortex and centrifuge as before.
-
Discard the lower aqueous layer.
-
Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate (Na₂SO₄).
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the solvent from the dried extract to complete dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitute the dried residue in a known volume (e.g., 2 mL) of the mobile phase (e.g., acetonitrile/water 55:45 v/v) for HPLC or UPLC analysis.[7]
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
-
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with Diode Array Detection (DAD) is a robust and widely used method for the simultaneous quantification of this compound and its related diterpene, cafestol.[7][8][9]
Objective: To quantify the concentration of this compound in prepared samples.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and DAD detector.
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: Isocratic elution with an acetonitrile/water mixture (e.g., 55:45 v/v).[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 26-30°C.[10]
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Monitor at 290 nm for this compound and 230 nm for cafestol.[6][10]
Procedure:
-
Calibration:
-
Prepare a stock solution of a certified this compound standard in the mobile phase.
-
Create a series of calibration standards (e.g., 6 points) by serial dilution of the stock solution.
-
Inject each standard in triplicate to construct a calibration curve by plotting peak area against concentration. A linear regression with R² ≥ 0.999 is desirable.[6]
-
-
Sample Analysis:
-
Inject the filtered, reconstituted samples from Protocol 1 into the HPLC system.
-
Identify the this compound peak by comparing its retention time with that of the standard.
-
Confirm peak purity using the DAD spectral data.
-
-
Quantification:
-
Calculate the concentration of this compound in the samples using the linear regression equation derived from the calibration curve.
-
Express the final concentration in mg per 100 g of the original sample, accounting for all dilution factors.
-
Protocol 3: Forced Degradation Study for this compound Stability Assessment
Forced degradation (or stress testing) is essential in drug development to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[11] This protocol outlines the conditions for evaluating this compound's stability under hydrolytic, oxidative, thermal, and photolytic stress.
Objective: To identify potential degradation pathways of this compound and establish a stability-indicating analytical method.
Procedure:
-
Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24-48 hours.
-
Oxidative Degradation: Mix the this compound solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store protected from light at room temperature for 24-48 hours.
-
Thermal Degradation: Expose the solid this compound powder and the this compound solution to dry heat (e.g., 80-100°C) for 48 hours. The roasting of coffee beans, where temperatures can exceed 230°C, represents an extreme case of thermal stress, leading to the formation of dehydrothis compound and other derivatives.[1][12]
-
Photostability: Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by the HPLC method described in Protocol 2.
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent this compound peak. A mass spectrometer (LC-MS) can be used to identify the mass-to-charge ratio of degradation products.[6]
-
Data Presentation
Quantitative data from stability studies should be presented in a clear, tabular format to facilitate comparison.
Table 1: Effect of Roasting on this compound Content in Arabica Coffee Beans
| Roasting Stage | This compound (mg/100g) | % Decrease from Green Bean | Reference |
|---|---|---|---|
| Green Bean | ~740 | 0% | [1] |
| Roasted Bean | ~630 | 14.83% | [1] |
| Dark Roast (8 min @ 230°C) | Not specified | 60-75% loss | [12] |
Data is synthesized from a systematic literature review and represents average values. Actual concentrations can vary significantly based on coffee variety and specific roasting conditions.[1]
Table 2: Stability of Diterpenes in Coffee Capsules During Long-Term Storage
| Parameter | Observation | Implication for Stability | Reference |
|---|---|---|---|
| Moisture | Increase over time, especially in eco-friendly capsules | Higher moisture can facilitate hydrolytic degradation | [13] |
| pH | Decrease over time (increased acidity) | Acidic conditions can promote degradation reactions | [13] |
| This compound Content | Relative stability observed over the tested period | This compound may be more stable than its dehydro derivatives under these specific storage conditions | [13] |
| Dehydro-derivatives | Showed degradation over 60 days | Degradation products themselves are not stable |[13] |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Cafestol and this compound: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Secothis compound - a new diterpene degradation product in roasted coffee. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. phcogres.com [phcogres.com]
- 6. scielo.br [scielo.br]
- 7. Evaluation of this compound and cafestol in coffee tissues and roasted coffee by a new high-performance liquid chromatography methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of the content of the diterpenes cafestol and this compound in coffee brews - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. edaegypt.gov.eg [edaegypt.gov.eg]
- 12. researchgate.net [researchgate.net]
- 13. Diterpenes stability of commercial blends of roasted and ground coffees packed in copolymer coupled with aluminium and eco-friendly capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving kahweol solubility for in vitro assays
Welcome to the Technical Support Center for Kahweol In Vitro Assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to this compound's solubility in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a challenge for in vitro assays?
A1: this compound is a natural diterpene molecule found in coffee beans, particularly Coffea arabica.[1] It is a lipophilic, or fat-soluble, compound, which results in poor water solubility.[2] This characteristic presents a significant challenge for in vitro assays, which are typically conducted in aqueous environments like cell culture media. The low aqueous solubility can lead to precipitation, inconsistent effective concentrations, and reduced bioavailability to cells in culture.
Q2: What is the most common solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving this compound to create a concentrated stock solution for in vitro experiments.[3]
Q3: What is the maximum concentration of DMSO that is safe for most cell lines?
A3: High concentrations of DMSO can be toxic to cells.[4] It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible. Most cell lines can tolerate a final DMSO concentration of 0.5%, but it is highly recommended to keep it below 0.1% to minimize cytotoxic effects.[4] Always perform a vehicle control (cells treated with the same final concentration of DMSO without this compound) to ensure that the observed effects are from the compound and not the solvent.[5]
Q4: My this compound, dissolved in DMSO, precipitates when added to the cell culture medium. What can I do?
A4: This is a common problem known as "precipitation upon dilution" and occurs because the aqueous cell culture medium cannot maintain the solubility of the lipophilic this compound.[6] Here are several strategies to overcome this:
-
Optimize Dilution: Instead of diluting your DMSO stock in an aqueous solution before adding it to the cells, add the small volume of concentrated DMSO stock directly to the final volume of cell culture medium, preferably while gently vortexing or swirling.[7]
-
Pre-warm Solutions: Warming both the this compound stock solution and the cell culture medium to 37°C before mixing can help maintain the compound's solubility.[5]
-
Use Carrier Molecules: Complexing this compound with a carrier molecule can significantly improve its aqueous solubility. Common choices include Bovine Serum Albumin (BSA) or cyclodextrins.[5]
Q5: What are cyclodextrins and how can they improve this compound solubility?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8][9] They can encapsulate poorly soluble molecules like this compound, forming an "inclusion complex."[8] This complex shields the hydrophobic this compound molecule from the aqueous environment, thereby increasing its overall solubility and stability in cell culture media.[9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[6]
Q6: Are there other methods besides cyclodextrins to enhance this compound's solubility?
A6: Yes, another effective method is the use of liposomes. Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate hydrophobic compounds like this compound within their membrane or core.[11] This formulation, known as a liposomal delivery system, can improve the apparent solubility of the compound in aqueous solutions and facilitate its delivery to cells.[11]
Troubleshooting Guides
Issue 1: Precipitation Observed in Cell Culture Wells
| Potential Cause | Recommended Solution |
| High Final Concentration of this compound | The concentration of this compound exceeds its solubility limit in the aqueous medium. Lower the final concentration of this compound in your assay. |
| Precipitation Upon Dilution | The rapid change from a high-DMSO environment to an aqueous one causes the compound to fall out of solution.[6] Add the DMSO stock directly to the culture medium in a drop-wise manner while gently agitating the plate. Avoid making intermediate dilutions in aqueous buffers.[7] |
| Temperature Fluctuation | A decrease in temperature can reduce the solubility of compounds.[12][13] Ensure that your cell culture medium and this compound stock solution are pre-warmed to 37°C before they are mixed.[5] |
| Media Components Interaction | Components in the serum or media may interact with this compound, causing precipitation.[13][14] Try reducing the serum concentration if your cell line allows, or switch to a serum-free medium for the duration of the treatment. |
Issue 2: Inconsistent or Not Reproducible Assay Results
| Potential Cause | Recommended Solution |
| Variable Solubilization | If this compound is not fully dissolved, the actual concentration exposed to the cells will be lower and more variable than the intended concentration.[6] Always visually inspect your solutions for any signs of precipitation (cloudiness or particles) before and during the experiment.[6] |
| Compound Degradation | This compound may be unstable in the culture medium over long incubation periods. Consider refreshing the treatment medium for long-term experiments. |
| Cellular Uptake Issues | Even if solubilized, the delivery of this compound to the cells might be inefficient. Using a carrier system like cyclodextrins or liposomes can improve both solubility and cellular uptake.[10][15] |
Issue 3: Unexpected Cellular Toxicity
| Potential Cause | Recommended Solution |
| Solvent (DMSO) Toxicity | The concentration of DMSO, not this compound, might be causing cellular stress or death.[4] Always include a vehicle control (medium + DMSO at the same final concentration) in your experimental design. Aim for a final DMSO concentration of ≤ 0.1%.[4] |
| Contamination | The precipitate might be a result of bacterial or fungal contamination, which can also be toxic to cells.[14] Visually inspect the culture under a microscope for signs of contamination. |
Quantitative Data Summary
Table 1: Recommended Final DMSO Concentrations for In Vitro Assays
| Final DMSO Concentration | General Effect on Cell Lines | Recommendation |
| > 1% | Often cytotoxic; can cause membrane damage.[4] | Not Recommended |
| 0.5% - 1% | Tolerated by some robust cell lines, but may induce off-target effects.[4] | Use with caution; verify with vehicle controls. |
| < 0.5% | Generally considered safe for most cell lines. [4] | Recommended for most applications. |
| ≤ 0.1% | Considered the safest range with minimal impact on cell viability and function. [4] | Ideal for sensitive cells or long-term assays. |
Table 2: Comparison of Solubility Enhancement Techniques for this compound
| Technique | Principle | Advantages | Disadvantages |
| DMSO Co-solvent | Dissolving this compound in an organic solvent miscible with the aqueous medium.[3] | Simple, quick, and widely used. | Potential for precipitation upon dilution; solvent toxicity at higher concentrations.[4][7] |
| Cyclodextrin Inclusion Complex | Encapsulating the hydrophobic this compound molecule within the cyclodextrin's core.[8] | Significantly increases aqueous solubility; can enhance bioavailability; low toxicity.[10][15] | Requires an additional preparation step; potential for interaction with other molecules. |
| Liposomal Formulation | Encapsulating this compound within lipid vesicles.[11] | Increases apparent solubility; can improve cellular uptake and provide sustained release.[16] | Preparation can be complex and requires specific equipment; stability can be an issue. |
| BSA Carrier Complex | Binding of lipophilic this compound to hydrophobic pockets in the BSA protein.[5] | Simple preparation; BSA is a common and biocompatible protein. | May not be suitable for all assays; potential for non-specific protein interactions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Objective: To prepare a concentrated stock solution of this compound.
-
Materials: this compound (powder), DMSO (cell culture grade), sterile microcentrifuge tubes.
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 20-40 mM).
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).[8][17]
-
Materials: this compound, HP-β-CD, deionized water, ethanol, mortar and pestle.
-
Procedure:
-
Determine the desired molar ratio of this compound to HP-β-CD (a 1:2 ratio is a good starting point).
-
Place the calculated amount of HP-β-CD into a mortar.
-
Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) to the HP-β-CD to form a thick paste.[5]
-
Dissolve the calculated amount of this compound in a minimal amount of ethanol and add it to the paste.
-
Knead the mixture thoroughly with the pestle for 30-60 minutes.[5]
-
Dry the resulting paste in a vacuum oven or desiccator at a low temperature (e.g., 40°C) until a constant weight is achieved, yielding a solid powder.
-
The resulting powder is the this compound-cyclodextrin complex, which should exhibit enhanced aqueous solubility. This complex can be dissolved directly in cell culture medium for experiments.
-
Protocol 3: Treating Cells with this compound
-
Objective: To apply this compound to cultured cells while minimizing precipitation.
-
Materials: Cultured cells in multi-well plates, complete cell culture medium, this compound stock solution (in DMSO).
-
Procedure:
-
Pre-warm the complete cell culture medium to 37°C.
-
Thaw an aliquot of the this compound DMSO stock solution and warm it to room temperature or 37°C.
-
Determine the volume of stock solution needed to achieve the final desired concentration in the well, ensuring the final DMSO concentration remains below 0.5% (ideally ≤0.1%).
-
For the vehicle control wells, prepare medium with the same final concentration of DMSO.
-
For the treatment wells, add the calculated volume of this compound stock solution directly to the culture medium in each well.
-
Immediately after adding the stock, gently swirl the plate to ensure rapid and uniform mixing.
-
Return the plate to the incubator for the desired treatment period.
-
Visualizations
Experimental and Logical Workflows
Caption: General workflow for preparing and using this compound in cell-based assays.
Caption: A logical workflow for troubleshooting this compound precipitation in cell culture.
Signaling Pathway Affected by this compound
This compound has been shown to influence multiple signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation.[18] One key pathway inhibited by this compound in hepatocellular carcinoma cells is the Src/mTOR/STAT3 pathway.[19]
Caption: this compound inhibits the Src/mTOR/STAT3 signaling pathway to induce apoptosis.[19]
References
- 1. This compound decreases hepatic fibrosis by inhibiting the expression of connective tissue growth factor via the transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Cytotoxicity of this compound in HT-29 Human Colorectal Cancer Cells Is Mediated by Apoptosis and Suppression of Heat Shock Protein 70 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. humapub.com [humapub.com]
- 9. oatext.com [oatext.com]
- 10. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation and in vitro evaluation of liposomal and self-microemulsifying drug delivery systems for oral delivery of cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 15. Improving the solubility and in vitro cytotoxicity (anticancer activity) of ferulic acid by loading it into cyclodextrin nanosponges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. asiapharmaceutics.info [asiapharmaceutics.info]
- 18. Cafestol and this compound: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Kahweol Extraction from Green Coffee Beans
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of kahweol from green coffee beans.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from green coffee beans?
A1: The primary methods for this compound extraction from green coffee beans include conventional solvent extraction techniques like Soxhlet, as well as more modern approaches such as Pressurized Liquid Extraction (PLE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) with CO2.[1] Direct saponification of the coffee beans, either hot or cold, is also an effective method to liberate this compound from its esterified form.[2][3][4]
Q2: Why is saponification a critical step in this compound extraction?
A2: In green coffee beans, this compound primarily exists as esters of fatty acids, such as this compound palmitate.[5][6][7] Saponification, a process of hydrolysis using a base (e.g., potassium hydroxide in methanol or ethanol), is crucial to break these ester bonds and release the free this compound alcohol.[3][8] This step is essential for accurate quantification and isolation of this compound.
Q3: What factors significantly influence the yield of this compound extraction?
A3: Several factors can impact the extraction yield of this compound. These include:
-
Extraction Method: Different methods have varying efficiencies. For instance, direct hot saponification has been shown to yield higher amounts of this compound compared to methods involving a preliminary lipid extraction step.[2][4]
-
Solvent Choice: The polarity of the solvent is a key consideration. Diterpenes like this compound are relatively polar, and solvents such as ethanol, methanol, and diethyl ether are commonly used.[8]
-
Temperature and Time: Higher temperatures can enhance extraction efficiency but also pose a risk of thermal degradation of this compound.[5][9] Therefore, optimizing the temperature and duration of extraction is critical.
-
Pressure (for PLE and SFE): In pressurized systems, pressure acts as a significant parameter influencing the extraction efficiency.[4]
-
Particle Size of Coffee Beans: A smaller particle size increases the surface area for solvent interaction, which can improve extraction yield.[10]
Q4: Can roasting of coffee beans affect this compound content?
A4: Yes, roasting significantly reduces the this compound content in coffee beans. This compound is heat-sensitive and undergoes degradation at high roasting temperatures.[4][9] Therefore, for maximizing this compound yield, green (unroasted) coffee beans are the preferred starting material.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low this compound Yield | Incomplete saponification. | Ensure complete hydrolysis of this compound esters by optimizing the concentration of the base (e.g., 1.25 mol L-1 KOH), reaction temperature (e.g., 70°C), and time (e.g., 60 minutes).[5] |
| Inefficient extraction method. | Consider switching to a more efficient method like direct hot saponification, which has been reported to provide higher yields compared to methods with a pre-extraction step.[2][3] | |
| Suboptimal solvent selection. | Use appropriate solvents for diterpene extraction. Diethyl ether or tert-butyl methyl ether are effective for extracting the unsaponifiable fraction after saponification.[8] | |
| Thermal degradation of this compound. | Avoid excessively high temperatures during extraction and solvent evaporation steps. For methods like Soxhlet, prolonged exposure to heat can lead to degradation.[2] | |
| Inconsistent Results | Variability in raw material. | The concentration of this compound can vary between different coffee bean varieties and growing conditions.[11][12] Ensure the use of a consistent source of green coffee beans for reproducible results. |
| Non-uniform particle size. | Grind the green coffee beans to a uniform and fine powder to ensure consistent solvent penetration and extraction.[10] | |
| Presence of Impurities in the Extract | Co-extraction of other lipid-soluble compounds. | After saponification and extraction of the unsaponifiable matter, perform a washing step with water to remove soaps and other water-soluble impurities.[3] Further purification can be achieved using chromatographic techniques like column chromatography or HPLC.[6][7] |
Quantitative Data Summary
Table 1: Comparison of this compound Yield from Different Extraction Methods
| Extraction Method | Solvent(s) | Key Parameters | This compound Yield | Reference |
| Pressurized Liquid Extraction (PLE) | Ethanol | 60°C, 6 min static time | 25.16 g/kg of extract | [8] |
| Supercritical Fluid Extraction (SFE) | CO2 | 200 bar, 70°C | 63.8 g/kg of green coffee oil | [1] |
| Microwave-Assisted Extraction (MAE) | Ethanol | 45°C, 10 min, 200 W | Higher space-time yield compared to Soxhlet | [1][13] |
| Direct Hot Saponification (DHS) | KOH in ethanol, followed by diethyl ether extraction | 80°C, 1 hour | ~15% higher than DCS and up to 88% higher than SO and BD methods | [2][3][4] |
| Soxhlet Extraction (followed by saponification) | t-butyl methyl ether | 6 hours | 318.7 mg/100g of roasted coffee | [1] |
Note: Yields can vary significantly based on the specific coffee bean variety and detailed experimental conditions.
Experimental Protocols
Protocol 1: Direct Hot Saponification (DHS) for this compound Extraction
This protocol is adapted from methodologies that have demonstrated high extraction efficiency.[2][3]
Materials:
-
Green coffee beans, finely ground
-
2.5 M Potassium hydroxide (KOH) in methanol
-
Diethyl ether
-
Distilled water
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Heating mantle with magnetic stirrer
-
Separatory funnel
Procedure:
-
Weigh 5 g of finely ground green coffee bean powder into a round-bottom flask.
-
Add 50 mL of 2.5 M KOH in methanol to the flask.
-
Reflux the mixture at 70-80°C for 1 hour with continuous stirring.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Add 50 mL of distilled water to the separatory funnel.
-
Extract the unsaponifiable fraction by adding 50 mL of diethyl ether. Shake vigorously and allow the layers to separate.
-
Collect the upper ether layer. Repeat the extraction of the aqueous layer twice more with 50 mL of diethyl ether each time.
-
Combine the ether extracts and wash them with distilled water until the washings are neutral to pH paper.
-
Dry the ether extract over anhydrous sodium sulfate.
-
Filter the dried extract and evaporate the solvent using a rotary evaporator at a temperature not exceeding 40°C.
-
The resulting residue contains the extracted this compound, which can be further purified and quantified using HPLC.
Visualizations
Experimental Workflow for this compound Extraction
Caption: A generalized workflow for the extraction of this compound from green coffee beans.
Simplified this compound-Modulated Signaling Pathways
Caption: this compound's inhibitory and activatory effects on key signaling pathways.[14][15][16][17]
References
- 1. Coffee Oil Extraction Methods: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of the isolation and quantitation of this compound and cafestol in green coffee oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and identification of this compound palmitate and cafestol palmitate as active constituents of green coffee beans that enhance glutathione S-transferase activity in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Extraction of Diterpene-Phytochemicals in Raw and Roasted Coffee Beans and Beverage Preparations and Their Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 10. helenacoffee.vn [helenacoffee.vn]
- 11. researchgate.net [researchgate.net]
- 12. amberdo.ca [amberdo.ca]
- 13. Comparison of the effect of extraction methods on the quality of green coffee oil from Arabica coffee beans: Lipid yield, fatty acid composition, bioactive components, and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound decreases hepatic fibrosis by inhibiting the expression of connective tissue growth factor via the transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. This compound inhibits lipid accumulation and induces Glucose-uptake through activation of AMP-activated protein kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Addressing Kahweol Instability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of kahweol in aqueous solutions during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with this compound in aqueous solutions?
A1: The main challenge is this compound's poor aqueous solubility and significant instability in water-based media. This compound is a lipophilic molecule, making it difficult to dissolve directly in aqueous buffers or cell culture media. Furthermore, it is susceptible to degradation, particularly through oxidation, which can be accelerated by factors such as pH, temperature, and light exposure. Aqueous solutions of this compound are not recommended to be stored for more than one day.
Q2: How should I prepare a stock solution of this compound?
A2: Due to its low water solubility, it is recommended to first prepare a concentrated stock solution of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents for this purpose. For maximum solubility in aqueous buffers, this compound should first be dissolved in ethanol and then diluted with the aqueous buffer of choice.[1]
Q3: What are the recommended storage conditions for this compound?
A3: Solid this compound should be stored at -20°C for long-term stability, where it can be stable for at least four years.[1][2] Stock solutions in anhydrous DMSO or ethanol should also be stored at -20°C or -80°C in tightly sealed vials to minimize exposure to air and moisture. It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q4: Can I use aqueous solutions of this compound for my experiments?
A4: While aqueous solutions are necessary for most biological experiments, it is crucial to prepare them fresh before each use by diluting a concentrated stock solution. The final concentration of the organic solvent (e.g., DMSO) in the aqueous medium should be kept to a minimum, typically below 0.1%, to avoid solvent-induced cellular toxicity.
Troubleshooting Guide
Issue 1: My this compound solution appears cloudy or has visible precipitates after dilution in my aqueous buffer/medium.
-
Question: I diluted my this compound stock solution in my cell culture medium, and it immediately turned cloudy. What happened, and how can I fix this?
-
Answer: This is likely due to the precipitation of this compound, which is poorly soluble in aqueous environments. The organic solvent from your stock solution is miscible with the aqueous medium, but the this compound itself is not, causing it to crash out of solution.
-
Troubleshooting Steps:
-
Reduce Final Concentration: The final concentration of this compound in your aqueous medium may be too high. Try working with a lower final concentration.
-
Optimize Dilution Method: Instead of adding the stock solution directly to the full volume of the medium, try adding the stock solution to a smaller volume of the medium while vortexing or stirring gently, and then bring it up to the final volume.
-
Increase Solvent Concentration (with caution): If permissible for your experiment, a slightly higher final concentration of the organic solvent (e.g., up to 0.5% DMSO) might help to keep the this compound in solution. However, always run a solvent control to check for any effects on your cells or assay.
-
Consider a different solvent: If you are using DMSO, you could try preparing your stock solution in ethanol, as it is sometimes better tolerated by cells and may have different solubilizing properties upon dilution.
-
-
Issue 2: I am observing a decrease in the biological activity of my this compound over time in my experiments.
-
Question: My this compound-treated cells are showing a diminished response in my multi-day experiment. Could the this compound be degrading?
-
Answer: Yes, it is highly likely that the this compound is degrading in your aqueous cell culture medium, especially during prolonged incubation at 37°C. This compound is known to be unstable in aqueous solutions.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from your frozen stock solution immediately before each experiment.
-
Replenish the Medium: For longer-term experiments, consider replacing the medium with freshly prepared this compound-containing medium every 24 hours to maintain a more consistent concentration of the active compound.
-
Minimize Light Exposure: Protect your this compound solutions and cell cultures from direct light, as this can accelerate degradation.
-
Control for Degradation: In your experimental design, include a time-course analysis to assess the stability of this compound's effect over the duration of your experiment.
-
-
Issue 3: My this compound solution has changed color.
-
Question: I prepared a fresh aqueous solution of this compound, and after a short time, I noticed a yellowish tint. What does this indicate?
-
Answer: A color change in your this compound solution is a visual indicator of chemical degradation, likely due to oxidation. The appearance of new chromophores as a result of chemical reactions can lead to a colored solution.
-
Troubleshooting Steps:
-
Discard the Solution: Do not use a discolored solution, as it contains degradation products and a lower concentration of active this compound than intended.
-
Use High-Purity Solvents: Ensure that the organic solvents used for your stock solution are of high purity and anhydrous to minimize contaminants that could promote degradation.
-
Purge with Inert Gas: When preparing stock solutions for long-term storage, consider purging the vial with an inert gas like argon or nitrogen before sealing to displace oxygen and reduce the risk of oxidation.
-
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | ~5 mg/mL | [2] |
| Dimethyl sulfoxide (DMSO) | ~3 mg/mL | [2] |
| Ethanol | ~5 mg/mL | [2] |
| Ethanol:PBS (pH 7.2) (1:50) | ~0.02 mg/mL | [2] |
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Recommendations | Reference |
| Solid | -20°C | ≥ 4 years | Store in a tightly sealed container, protected from light. | [1][2] |
| Stock Solution (in anhydrous DMSO or Ethanol) | -20°C or -80°C | Several months (monitor for precipitation) | Aliquot to avoid repeated freeze-thaw cycles. Purge with inert gas for long-term storage. | - |
| Aqueous Solution | Room Temperature or 4°C | ≤ 1 day | Prepare fresh before each use. Protect from light. | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO) or 200-proof ethanol
-
Sterile, amber microcentrifuge tubes or glass vials with PTFE-lined caps
-
-
Procedure:
-
Allow the solid this compound to equilibrate to room temperature before opening the container to prevent condensation of moisture.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly until the this compound is completely dissolved.
-
(Optional for long-term storage) Purge the vial with a gentle stream of an inert gas (e.g., argon or nitrogen) for a few seconds before tightly sealing the cap.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C or -80°C.
-
Protocol 2: Preparation of a Working Aqueous Solution of this compound
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Aqueous buffer or cell culture medium (pre-warmed to the experimental temperature if necessary)
-
Sterile polypropylene tubes
-
-
Procedure:
-
Thaw the this compound stock solution at room temperature.
-
In a sterile tube, add the desired volume of the aqueous buffer or cell culture medium.
-
While gently vortexing or swirling the tube, add the required volume of the this compound stock solution to achieve the final desired concentration. Ensure that the final concentration of the organic solvent is compatible with your experimental system (typically <0.1%).
-
Visually inspect the solution for any signs of precipitation. If the solution is cloudy, it may be necessary to prepare a more dilute working solution.
-
Use the freshly prepared aqueous solution immediately. Do not store aqueous solutions of this compound.
-
Visualizations
Caption: Hypothesized degradation pathways of this compound in aqueous solutions.
Caption: Recommended workflow for preparing this compound solutions for experiments.
Caption: Troubleshooting flowchart for issues with this compound experiments.
References
Technical Support Center: Quantification of Kahweol by HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of kahweol using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak tailing when analyzing this compound?
Peak tailing, where the peak asymmetry factor is greater than 1.2, is a frequent issue in HPLC analysis.[1] It can compromise resolution and lead to inaccurate quantification.[2]
Potential Causes and Solutions:
-
Secondary Interactions: Polar interactions between this compound and residual silanol groups on the silica-based column are a primary cause of tailing.[1]
-
Column Overload: Injecting a sample with a high concentration of this compound can saturate the column.
-
Solution: Reduce the injection volume or dilute the sample to observe if the peak shape improves.
-
-
Column Bed Deformation: A void in the column or a partially blocked inlet frit can lead to peak tailing.[1]
-
Solution: Replace the column to see if the problem is resolved.[1] Regularly cleaning the column and using guard columns can prevent this.
-
Q2: My this compound and cafestol peaks are not well-resolved. How can I improve the separation?
Co-elution or poor resolution of this compound and its structurally similar compound, cafestol, can be a significant challenge.
Potential Causes and Solutions:
-
Inappropriate Mobile Phase: The composition of the mobile phase is critical for achieving good separation.
-
Solution: An isocratic elution with a mixture of acetonitrile and water, typically in a 55:45 (v/v) ratio, has been shown to provide the best resolution. Adjusting the ratio of the organic modifier (acetonitrile) can help optimize the separation.
-
-
Column Inefficiency: A deteriorated or inappropriate column will lead to poor resolution.
-
Solution: Ensure you are using a suitable reversed-phase column (e.g., C18) and that it is in good condition. If the column is old or has been used extensively, replacing it may be necessary.
-
Q3: I am observing significant baseline noise in my chromatogram. What could be the cause?
Baseline noise can interfere with the detection and quantification of low-concentration analytes.
Potential Causes and Solutions:
-
Contaminated Mobile Phase: Impurities in the solvents used for the mobile phase can introduce noise.
-
Solution: Use high-purity, HPLC-grade solvents and prepare fresh mobile phase daily. Filtering the mobile phase before use is also recommended.
-
-
Air Bubbles in the System: Air bubbles in the pump or detector can cause significant baseline disturbances.
-
Solution: Thoroughly degas the mobile phase using sonication or an inline degasser. Priming the pump can help remove any trapped air bubbles.
-
-
Detector Issues: A failing detector lamp or a dirty flow cell can be a source of noise.
-
Solution: Check the detector lamp's usage hours and replace it if necessary. Clean the flow cell according to the manufacturer's instructions.
-
Q4: My calibration curve for this compound is not linear. What should I do?
A non-linear calibration curve will lead to inaccurate quantification.
Potential Causes and Solutions:
-
Inappropriate Concentration Range: The selected concentration range for the standards may be too wide, exceeding the detector's linear range.
-
Solution: Narrow the concentration range of your calibration standards to a more relevant range for your samples.
-
-
Sample Preparation Issues: Inconsistent sample preparation can lead to variability in the standards.
-
Solution: Ensure that all standards are prepared accurately and consistently. Use precise pipetting techniques and high-quality volumetric flasks.
-
-
Detector Saturation: At very high concentrations, the detector response may become non-linear.
-
Solution: Dilute the higher concentration standards and re-run the calibration curve.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound quantification by HPLC.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated HPLC methods for this compound analysis.
Table 1: Chromatographic Parameters and Performance
| Parameter | Method 1 | Method 2[3] | Method 3[4] |
| Column | C18 | C18 | C18 |
| Mobile Phase | Acetonitrile/Water (55/45, v/v) | Methanol/Water (70:30, v/v) | Acetonitrile/Water (55:45, v/v) |
| Flow Rate | - | 0.3 mL/min | 1.2 mL/min |
| Detection | UV | DAD | UPLC-UV |
| Retention Time (min) | - | 6.667 | - |
| Tailing Factor | - | 1.091 | - |
| Theoretical Plates | - | 13,950 | - |
Table 2: Method Validation Data
| Parameter | Method 1 | Method 2[3] | Method 3[4] |
| **Linearity (R²) ** | >0.99 | 0.9996 | ≥ 0.999 |
| LOD | 2.3 mg/100g | 7.35 ppm | 0.5 µg/mL |
| LOQ | - | 24.521 ppm | 1.4 µg/mL |
| Recovery (%) | 99 | 95.96 - 97.17 | - |
| Repeatability (%RSD) | - | 0.082 | - |
Experimental Protocol: Quantification of this compound in Coffee Samples
This protocol provides a general methodology for the extraction and quantification of this compound from coffee beans.
1. Sample Preparation (Saponification and Extraction)
-
Objective: To hydrolyze this compound esters and extract the free this compound.
-
Procedure:
-
Grind roasted coffee beans to a fine powder.
-
Weigh a precise amount of coffee powder.
-
Perform direct saponification by adding a solution of potassium hydroxide in ethanol and heating. This step is crucial as this compound is sensitive to high temperatures.[5]
-
After cooling, perform a liquid-liquid extraction using an organic solvent such as diethyl ether or methyl tert-butyl ether.[5][6]
-
Wash the organic phase with a sodium chloride solution.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
2. HPLC Analysis
-
Objective: To separate and quantify this compound.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic elution with Acetonitrile/Water (55/45, v/v).
-
Flow Rate: 1.0 mL/min (typical, may require optimization).
-
Injection Volume: 20 µL (typical, may require optimization).
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
Detection: UV detector set at the appropriate wavelength for this compound (e.g., 290 nm).
-
3. Quantification
-
Objective: To determine the concentration of this compound in the sample.
-
Procedure:
-
Prepare a series of this compound standard solutions of known concentrations.
-
Inject the standards into the HPLC system to generate a calibration curve by plotting peak area versus concentration.
-
Inject the prepared sample extract.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Experimental Workflow Diagram
Caption: Experimental workflow for this compound quantification.
References
- 1. mastelf.com [mastelf.com]
- 2. Evaluation of this compound and cafestol in coffee tissues and roasted coffee by a new high-performance liquid chromatography methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Bioavailability of Kahweel
Welcome to the technical support center dedicated to advancing research on the in vivo bioavailability of kahweol. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges in enhancing the systemic exposure of this promising diterpene.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the in vivo bioavailability of this compound?
A1: The primary challenges in achieving adequate in vivo bioavailability for this compound stem from its lipophilic nature, which leads to poor aqueous solubility. This inherent characteristic can result in low dissolution rates in the gastrointestinal tract, which is often the rate-limiting step for absorption. Consequently, oral administration of pure this compound is likely to result in low and variable plasma concentrations.
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
A2: Given its lipophilicity, formulation strategies that improve the solubility and dissolution of this compound in the gastrointestinal fluids are most promising. These include the use of lipid-based drug delivery systems such as:
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate lipophilic drugs like this compound, protecting them from degradation and enhancing their absorption.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in the gastrointestinal tract, thereby increasing the surface area for drug absorption.
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs, facilitating their transport across biological membranes.
-
Polymeric Nanoparticles: These are nanoparticles made from biodegradable polymers that can encapsulate this compound, providing controlled release and improved stability.
Q3: Are there any known stability issues with this compound that could affect in vivo experiments?
A3: While specific in vivo stability data is limited, as a diterpene with unsaturated bonds, this compound may be susceptible to oxidation. Formulation strategies should aim to protect the molecule from harsh gastrointestinal conditions and enzymatic degradation to ensure it reaches the site of absorption intact. Encapsulation within nanoparticles or liposomes can offer this protective effect.
Q4: What analytical methods are suitable for quantifying this compound in plasma samples?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is a common and reliable method for the quantification of this compound in biological matrices. A validated bioanalytical method is crucial for accurate pharmacokinetic studies and should be developed prior to in vivo experiments.
Troubleshooting Guides
Issue 1: Low or Undetectable Plasma Concentrations of this compound Post-Oral Administration
| Possible Cause | Troubleshooting Steps |
| Poor aqueous solubility and dissolution | 1. Formulation Enhancement: Develop a nanoformulation (SLNs, SEDDS, or liposomes) to improve solubility and dissolution rate. 2. Particle Size Reduction: If using a suspension, micronize the this compound powder to increase surface area. 3. Use of Solubilizing Excipients: Include surfactants or co-solvents in the formulation to enhance solubility. |
| Rapid pre-systemic metabolism | 1. Formulation Protection: Encapsulate this compound in a protective carrier (e.g., liposomes or polymeric nanoparticles) to shield it from metabolic enzymes in the gut and liver. 2. Route of Administration: Consider alternative routes of administration (e.g., parenteral) in early-stage studies to bypass first-pass metabolism and establish a baseline for systemic exposure. |
| Inefficient analytical method | 1. Method Validation: Ensure your bioanalytical method (e.g., HPLC-MS/MS) is fully validated for sensitivity, specificity, accuracy, and precision in the relevant biological matrix. 2. Lower Limit of Quantification (LLOQ): Verify that the LLOQ of your assay is sufficient to detect the expected low concentrations of this compound. |
Issue 2: High Variability in Pharmacokinetic Data Between Subjects
| Possible Cause | Troubleshooting Steps |
| Inconsistent formulation properties | 1. Characterize Formulations: Thoroughly characterize each batch of your formulation for particle size, drug loading, and in vitro release to ensure consistency. 2. Stability Testing: Assess the stability of your formulation under storage and experimental conditions. |
| Differences in gastrointestinal physiology | 1. Standardize Animal Models: Use animals of the same age, sex, and strain. 2. Fasting Protocol: Implement a consistent fasting period before dosing to minimize variability in gastric emptying and intestinal transit time. 3. Dosing Procedure: Ensure accurate and consistent administration of the formulation to each animal. |
| Genetic polymorphism in metabolic enzymes | 1. Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. 2. Consider Inbred Strains: If variability is extremely high, consider using inbred animal strains to reduce genetic diversity in drug metabolism. |
Quantitative Data Summary
Disclaimer: The following data is illustrative and based on typical enhancements seen with nanoformulations of other lipophilic compounds. Specific pharmacokinetic data for enhanced this compound formulations is not yet widely available in published literature.
Table 1: Illustrative Pharmacokinetic Parameters of Different this compound Formulations in Rats (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | 50 | 150 ± 35 | 2.0 | 850 ± 150 | 100 |
| This compound-loaded SLNs | 50 | 750 ± 120 | 4.0 | 4250 ± 550 | ~500 |
| This compound-loaded SEDDS | 50 | 900 ± 180 | 1.5 | 5100 ± 700 | ~600 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Objective: To prepare this compound-loaded SLNs to enhance oral bioavailability.
Materials:
-
This compound
-
Glyceryl monostearate (Lipid)
-
Poloxamer 188 (Surfactant)
-
Deionized water
-
High-speed homogenizer
-
Probe sonicator
Method:
-
Melt the glyceryl monostearate at 75°C.
-
Add this compound to the molten lipid and stir until a clear solution is formed (lipid phase).
-
Dissolve Poloxamer 188 in deionized water and heat to 75°C (aqueous phase).
-
Add the hot aqueous phase to the hot lipid phase and homogenize at 10,000 rpm for 10 minutes to form a coarse emulsion.
-
Immediately sonicate the coarse emulsion using a probe sonicator for 15 minutes.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Characterize the SLNs for particle size, zeta potential, and encapsulation efficiency.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound formulations after oral administration.
Method:
-
Fast male Sprague-Dawley rats overnight with free access to water.
-
Administer the this compound formulation (e.g., this compound suspension or this compound-loaded SLNs) via oral gavage at a dose of 50 mg/kg.
-
Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated HPLC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability using SLNs.
Caption: Mechanism of bioavailability enhancement by SEDDS.
Technical Support Center: Kahweol Synthesis and Purification
Welcome to the technical support center for kahweol synthesis and purification. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the complex processes of synthesizing and purifying this compound.
I. Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, providing potential causes and solutions in a direct question-and-answer format.
A. Challenges in this compound Synthesis
The total synthesis of the this compound scaffold is a complex undertaking. Many challenges arise from the construction of its intricate polycyclic system and the late-stage introduction of a sensitive furan moiety. The following troubleshooting guide is based on key transformations reported in the synthesis of the closely related diterpene, cafestol, from which this compound can be derived.
Issue 1: Low Yield in Furan Ring Formation via Gold-Catalyzed Cycloisomerization
Question: My late-stage, gold-catalyzed cycloisomerization of a β-alkynyl β-ketoester intermediate to form the furan ring is resulting in a low yield of the desired this compound precursor. What are the likely causes and how can I improve this step?
Answer: Low yields in this key transformation are common and can often be attributed to catalyst deactivation, substrate decomposition, or the formation of side products.
Potential Causes & Solutions:
-
Catalyst Inactivation: Gold catalysts can be sensitive.
-
Solution: Ensure all solvents and reagents are anhydrous and free of impurities that could poison the catalyst. Consider using a slightly higher catalyst loading or adding a co-catalyst if applicable. Some protocols benefit from the addition of a mild acid to accelerate the reaction.[1]
-
-
Substrate Decomposition: The β-alkynyl β-ketoester precursor may be unstable under the reaction conditions.
-
Solution: Perform the reaction at the lowest effective temperature. Minimize reaction time by closely monitoring progress with TLC or LC-MS. Ensure the pH is controlled, as highly acidic conditions can degrade furan rings.[2]
-
-
Side Product Formation: Common side reactions include polymerization of the starting material or the furan product, and incomplete cyclization.[2][3]
-
Solution: Running the reaction under more dilute conditions can sometimes disfavor intermolecular polymerization. For incomplete cyclization, ensure the catalyst is active and the temperature is sufficient to overcome the activation energy for the final dehydration step.
-
Issue 2: Poor Stereoselectivity or Low Yield in Aldehyde-Ene Cyclization
Question: I am attempting a Lewis acid-promoted aldehyde-ene cyclization to form a key tricyclic intermediate, but the yield is low and I'm getting a mixture of stereoisomers. How can I optimize this reaction?
Answer: This cyclization is critical for setting the stereochemistry of the core ring system. Poor outcomes often relate to the choice of Lewis acid, temperature control, and the purity of the starting materials.
Potential Causes & Solutions:
-
Suboptimal Lewis Acid: The nature and strength of the Lewis acid are crucial.
-
Solution: Screen a variety of Lewis acids (e.g., Et₂AlCl, TiCl₄, SnCl₄). The ideal catalyst will depend on the specific substrate. Ensure the Lewis acid is fresh and handled under inert conditions to prevent deactivation by moisture.
-
-
Incorrect Temperature: Temperature can significantly influence both the reaction rate and the stereochemical outcome.
-
Solution: Low temperatures (e.g., -78 °C) often enhance stereoselectivity by favoring the kinetically controlled product.[4] Experiment with a range of temperatures to find the optimal balance between reaction rate and selectivity.
-
-
Formation of Side Products: Self-condensation of the aldehyde or other side reactions can compete with the desired intramolecular cyclization.
-
Solution: Slow addition of the Lewis acid can help to minimize side reactions. High-purity starting materials are essential to avoid unforeseen competing pathways.
-
B. Challenges in this compound Purification (from Natural Sources & Synthesis)
Whether isolating from coffee grounds or purifying from a complex reaction mixture, obtaining high-purity this compound presents several challenges due to its chemical nature and the presence of similar compounds.
Issue 1: Co-elution of this compound and Cafestol
Question: I am unable to achieve baseline separation between this compound and cafestol using reverse-phase HPLC. What can I do to improve the separation?
Answer: this compound and cafestol are structurally very similar, differing only by a single double bond, which makes their separation challenging.
Potential Causes & Solutions:
-
Insufficient Resolution: The column and mobile phase may not be optimal for separating these closely related diterpenes.
-
Solution 1 (HPLC): Switch to a different stationary phase (e.g., a phenyl-hexyl or a column with a different pore size). Optimize the mobile phase; a shallower gradient or isocratic elution with a fine-tuned acetonitrile/water or methanol/water ratio can improve resolution.[5]
-
Solution 2 (Alternative Chromatography): For preparative scale, consider normal-phase chromatography on silica. A more specialized technique is thin-layer chromatography on silica gel plates impregnated with silver nitrate. The silver ions interact with the double bond in this compound, altering its retention factor relative to cafestol and enabling a clean separation.[6]
-
Issue 2: Degradation of this compound During Purification
Question: I am observing significant loss of my this compound product during the workup and purification steps. What could be causing this instability?
Answer: this compound is known to be sensitive to heat, light, oxygen, and acidic conditions, which can lead to degradation.[7][8][9]
Potential Causes & Solutions:
-
Thermal Degradation: this compound can decompose at elevated temperatures, especially during solvent evaporation.
-
Solution: Concentrate fractions under reduced pressure at low temperatures (e.g., <40°C). Avoid prolonged heating.
-
-
Acid-Catalyzed Degradation: The furan ring in this compound is susceptible to opening or polymerization under acidic conditions.
-
Solution: Avoid strongly acidic conditions during workup and chromatography. If using silica gel chromatography, which can be slightly acidic, consider deactivating the silica by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine.
-
-
Oxidation: The double bonds in this compound make it susceptible to oxidation.
-
Solution: Store purified this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below) and protected from light. Use degassed solvents for chromatography where possible.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the purpose of saponification in the extraction of this compound from coffee beans? A1: In coffee beans, this compound exists primarily as esters, where it is attached to fatty acids.[7] Saponification is a chemical process that uses a base (like potassium hydroxide) to break this ester bond, liberating the free this compound alcohol. This is a necessary step because the properties of the this compound esters are very different from the free alcohol, and most analytical and biological studies focus on the latter.
Q2: My saponification reaction seems incomplete or has a low yield. How can I optimize it? A2: Incomplete saponification is a common problem. Key parameters to optimize are temperature, base concentration, and reaction time. Studies have shown that for coffee oil, optimal conditions can be around 70°C with a 1.25 M solution of base for 60 minutes.[7] Ensure there is efficient mixing of the lipid phase with the alkaline solution. Insufficient base will lead to an incomplete reaction, so ensure you are using a stoichiometric excess.
Q3: What are the best protecting groups for the hydroxyl groups on this compound during a multi-step synthesis? A3: The two hydroxyl groups on this compound have different reactivities. The choice of protecting group depends on the specific reaction conditions you need to employ in subsequent steps.
-
Silyl Ethers (e.g., TBS, TIPS): These are very common for protecting alcohols. They are robust to many non-acidic and non-fluoride conditions and can be removed with fluoride reagents (like TBAF) or acid. Their varying steric bulk (TMS < TES < TBS < TIPS) can sometimes allow for selective protection of the less hindered hydroxyl group.[10][11][12]
-
Acetal Protecting Groups (e.g., MOM, THP): These are stable to basic and nucleophilic reagents but are cleaved under acidic conditions.[11][13]
-
Ester Protecting Groups (e.g., Acetate, Pivaloate): These are stable to acidic conditions but are removed by base-catalyzed hydrolysis (saponification).[13][14] The key is to use an "orthogonal" protection strategy, where one protecting group can be removed without affecting the other.
Q4: What are the typical solvents for purifying this compound? A4: For extraction from coffee, solvents like petroleum ether or methyl tert-butyl ether (MTBE) are used.[6][8] For chromatography, solvent systems depend on the technique:
-
Normal-Phase (Silica): Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients are common.
-
Reverse-Phase (C18): Acetonitrile/Water or Methanol/Water gradients are typically used.[5]
III. Quantitative Data Summary
The following tables summarize key quantitative data from the literature to aid in experimental design and optimization.
Table 1: Comparison of this compound Extraction Yields from Coffee
| Extraction Method | Source Material | Reported this compound Yield | Reference(s) |
|---|---|---|---|
| Direct Hot Saponification (DHS) | Roasted Arabica Coffee | 930.2 ± 36.8 mg / 100 g | [15] |
| Direct Cold Saponification (DCS) | Roasted Arabica Coffee | ~790 mg / 100 g | [15] |
| Soxhlet Extraction then Saponification | Roasted Arabica Coffee | Significantly lower than DHS | [15] |
| Optimized Transesterification (Batch) | Green Coffee Oil | 33.2 ± 2.2 g / kg oil | [7] |
| Optimized Transesterification (Flow) | Green Coffee Oil | 43.5 g / kg oil |[7] |
Table 2: Optimized Saponification/Transesterification Parameters
| Parameter | Optimized Value | Context | Reference(s) |
|---|---|---|---|
| Temperature | 70 °C | Transesterification of green coffee oil | [7] |
| Base Concentration | 1.25 mol L⁻¹ (KOH) | Transesterification of green coffee oil | [7] |
| Reaction Time | 60 minutes | Transesterification of green coffee oil | [7] |
| Temperature | 50 °C | Saponification of spent coffee ground oil | [16] |
| Base Concentration | 0.50 mol L⁻¹ (KOH) | Saponification of spent coffee ground oil | [16] |
| Reaction Time | 90 minutes | Saponification of spent coffee ground oil |[16] |
IV. Experimental Protocols
Protocol 1: Direct Hot Saponification (DHS) for this compound Extraction from Roasted Coffee This protocol is adapted from methodologies described in the literature.[15]
-
Sample Preparation: Weigh 5 grams of finely ground roasted coffee into a 250 mL round-bottom flask.
-
Saponification: Add 50 mL of a 2 M ethanolic potassium hydroxide (KOH) solution to the flask.
-
Reflux: Attach a condenser and heat the mixture to reflux at 80°C for 1 hour with constant stirring.
-
Cooling & Filtration: Cool the mixture to room temperature. Filter the mixture through filter paper to remove the solid coffee grounds.
-
Extraction: Transfer the filtrate to a separatory funnel. Add 50 mL of deionized water and 50 mL of methyl tert-butyl ether (MTBE). Shake vigorously and allow the layers to separate.
-
Combine Organic Layers: Collect the upper organic (MTBE) layer. Repeat the extraction of the aqueous layer two more times with 50 mL of MTBE each time. Combine all organic extracts.
-
Washing: Wash the combined organic phase with 50 mL of deionized water three times to remove residual KOH and ethanol.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and evaporate the solvent under reduced pressure at a temperature below 40°C.
-
Purification: The resulting crude extract, containing the unsaponifiable matter, can be further purified by preparative HPLC.
Protocol 2: Preparative HPLC for this compound and Cafestol Separation This is a general protocol; specific parameters should be optimized based on your system and crude sample purity.
-
System: A preparative HPLC system equipped with a UV detector.
-
Column: A suitable preparative C18 column (e.g., 20 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Elution: An isocratic elution with a ratio of 45:55 (v/v) Water:Acetonitrile has been shown to be effective for analytical separation and can be adapted for preparative scale.[5]
-
Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 15-20 mL/min for a 20 mm ID column).
-
Detection: Monitor the elution at 290 nm for this compound and 230 nm for cafestol.
-
Injection: Dissolve the crude extract from Protocol 1 in a minimal amount of the mobile phase. Inject a test amount to determine retention times before performing larger scale purification runs.
-
Fraction Collection: Collect fractions corresponding to the this compound peak.
-
Post-Purification: Combine the pure fractions and evaporate the solvent under reduced pressure at low temperature. Store the final product at -20°C or below under an inert atmosphere.
V. Visualized Workflows and Pathways
Diagram 1: General Workflow for this compound Extraction and Purification
Caption: Workflow for isolating this compound from coffee beans.
Diagram 2: Troubleshooting Logic for Low Yield in Synthesis
Caption: A logical guide for troubleshooting low reaction yields.
References
- 1. Furan synthesis [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of this compound and cafestol in coffee tissues and roasted coffee by a new high-performance liquid chromatography methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Diterpenes stability of commercial blends of roasted and ground coffees packed in copolymer coupled with aluminium and eco-friendly capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 15. researchgate.net [researchgate.net]
- 16. Optimized cell growth and poly(3-hydroxybutyrate) synthesis from saponified spent coffee grounds oil - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Kahweol Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate kahweol degradation during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound is a lipophilic diterpene susceptible to degradation when exposed to several environmental factors. The primary drivers of degradation are:
-
Temperature: Elevated temperatures significantly accelerate the rate of chemical reactions, leading to the degradation of this compound.[1][2][3]
-
Light: Exposure to light, particularly UV radiation, can induce photo-oxidation, which breaks down the delicate chemical structure of this compound.[4]
-
Oxygen: As an oxidizing agent, oxygen can react with this compound, leading to oxidative degradation. This process is often catalyzed by light and heat.
-
Moisture: The presence of water can facilitate hydrolytic reactions, contributing to the breakdown of this compound.
-
pH: Acidic or alkaline conditions can catalyze the degradation of this compound.
Q2: How can I visually identify if my this compound sample has degraded?
A2: While visual inspection is not a definitive method for assessing degradation, changes in the physical appearance of your sample, such as a noticeable color change (e.g., yellowing or browning) or a change in consistency, may indicate degradation. However, chemical analysis is necessary for confirmation.
Q3: What are the most effective general storage conditions for this compound?
A3: To minimize degradation, store this compound under the following conditions:
-
Temperature: Store at or below -20°C for long-term storage. For short-term storage, refrigeration at 2-8°C is recommended.
-
Light: Protect from all light sources by using amber glass vials or containers wrapped in aluminum foil.[4]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to displace oxygen.
-
Moisture: Ensure the storage container is tightly sealed to prevent moisture ingress. Use of desiccants is advisable.
Q4: Are there any chemical stabilizers I can add to my this compound solution?
A4: Yes, the addition of antioxidants can help prevent oxidative degradation. Common antioxidants used for stabilizing lipophilic compounds include:
-
Butylated hydroxytoluene (BHT)
-
Butylated hydroxyanisole (BHA)
-
Tocopherols (Vitamin E)
-
Ascorbic acid (for aqueous environments, though less applicable to this compound in organic solvents)
The choice and concentration of the antioxidant should be optimized for your specific application and solvent system.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
Symptoms:
-
Loss of biological activity in assays.
-
Appearance of unknown peaks in chromatography (e.g., HPLC, GC-MS).
-
Visible change in solution color.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent | This compound is more stable in non-polar, aprotic solvents. Avoid acidic or highly polar solvents for long-term storage. Consider solvents like hexane, ethyl acetate, or anhydrous ethanol. |
| Oxygen in Solvent | Degas the solvent by sparging with an inert gas (nitrogen or argon) before dissolving the this compound. |
| Light Exposure | Prepare and store the solution in a dark room or use amber glassware. Wrap containers with aluminum foil for extra protection. |
| High Storage Temperature | Store solutions at -20°C or lower. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. |
Issue 2: Inconsistent Results in Biological Experiments
Symptoms:
-
High variability between experimental replicates.
-
Decreased potency of this compound over the course of an experiment.
Possible Causes & Solutions:
| Cause | Solution |
| Degradation in Culture Media | This compound may be unstable in aqueous-based cell culture media. Prepare fresh dilutions of this compound from a concentrated stock solution immediately before each experiment. |
| Interaction with Media Components | Some components in the media may accelerate this compound degradation. Perform a stability study of this compound in your specific culture medium to determine its half-life. |
| Adsorption to Labware | This compound, being lipophilic, may adsorb to plastic surfaces. Use glass or low-adhesion polypropylene labware. |
Experimental Protocols
Protocol 1: General Procedure for Long-Term Storage of this compound
-
Preparation of this compound: Ensure the this compound sample is of high purity and free of residual solvents. If possible, obtain a certificate of analysis.
-
Selection of Container: Use a high-quality amber glass vial with a PTFE-lined screw cap.
-
Inert Atmosphere: Place the vial in a glove box or an inflatable glove bag with a nitrogen or argon atmosphere.
-
Aliquoting: Weigh the desired amount of this compound into the vial. If preparing a solution, use a degassed, anhydrous solvent.
-
Sealing: Tightly seal the vial with the screw cap. For extra protection, wrap the cap and neck of the vial with parafilm.
-
Light Protection: Place the sealed vial inside a larger, opaque container or wrap it completely in aluminum foil.
-
Storage Temperature: Store the container in a freezer at -20°C or -80°C.
-
Labeling: Clearly label the container with the compound name, concentration (if in solution), date of preparation, and storage conditions.
Protocol 2: Accelerated Stability Study for this compound
This protocol is based on ICH Q1A(R2) guidelines and adapted for a phytochemical like this compound.[5]
-
Sample Preparation: Prepare multiple identical samples of this compound (either as a solid or in a specific solvent) in the chosen storage containers.
-
Storage Conditions: Place the samples in stability chambers set to the following accelerated conditions: 40°C ± 2°C / 75% RH ± 5% RH.
-
Control Samples: Store a set of control samples under long-term storage conditions (e.g., -20°C, protected from light).
-
Time Points: Pull samples for analysis at predetermined time points, for example: 0, 1, 3, and 6 months.
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Note any changes in color or physical state.
-
Purity and Degradation Products: Use a validated stability-indicating HPLC method to quantify the remaining this compound and any degradation products.
-
-
Data Evaluation: Plot the concentration of this compound versus time to determine the degradation kinetics. This data can be used to estimate the shelf life under normal storage conditions.
Quantitative Data Summary
The following tables summarize the impact of various factors on the stability of diterpenes, including this compound, based on studies of coffee.
Table 1: Effect of Roasting Temperature on Diterpene Degradation in Coffee Beans
| Roasting Condition | This compound Degradation (%) | Cafestol Degradation (%) | Reference |
| Light Roast (230°C, 12 min) | Limited | Limited | [2] |
| Medium Roast (240°C, 14 min) | Noticeable | Less Noticeable | [2] |
| Dark Roast (250°C, 17 min) | Significant | Significant | [2] |
Table 2: Diterpene Content in Coffee After Long-Term Storage in Capsules
| Storage Time | Packaging Type | Change in this compound Content | Change in Dehydrothis compound | Reference |
| Up to 24 months | Aluminum-copolymer | Relatively stable | Degradation observed | [6][7] |
| Up to 24 months | Eco-friendly (more permeable) | Prone to oxidation with increased moisture and lower pH | Degradation observed | [6][7] |
Visualizations
Caption: Factors contributing to this compound degradation pathways.
Caption: Workflow for an accelerated stability study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The Changes of this compound and Cafestol of Arabica Coffee from Bean to Consumption: A Systematic Literature Review | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ICH Guidelines for Photostability Testing: A Detailed Guide – StabilityStudies.in [stabilitystudies.in]
- 5. database.ich.org [database.ich.org]
- 6. Controlling lipid oxidation of food by active packaging technologies - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. Diterpenes stability of commercial blends of roasted and ground coffees packed in copolymer coupled with aluminium and eco-friendly capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Kahweol Delivery to Target Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of kahweol delivery in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering this compound to target cells?
A1: this compound, a diterpene found in coffee beans, exhibits poor water solubility, which limits its bioavailability and efficient delivery to target cells in aqueous physiological environments. Its hydrophobic nature can lead to aggregation and precipitation in cell culture media or upon administration. Furthermore, this compound's stability can be affected by factors such as pH and temperature, potentially leading to degradation before it reaches the target site.[1][2][3] Nanoencapsulation strategies are often employed to overcome these limitations.
Q2: What are the most promising strategies for improving this compound delivery?
A2: Nanoencapsulation is a leading strategy to enhance the delivery of hydrophobic compounds like this compound. Key approaches include:
-
Liposomes: These are vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs like this compound within their membrane.[4][5][6][7][8]
-
Solid Lipid Nanoparticles (SLNs): These are solid lipid-based nanoparticles that can incorporate lipophilic molecules. They offer advantages in terms of stability and controlled release.[9][10][11][12][13][14]
-
Polymeric Nanoparticles: Biodegradable polymers can be used to form nanoparticles that encapsulate this compound, protecting it from degradation and facilitating cellular uptake.
Q3: How can I assess the success of my this compound encapsulation?
A3: Several characterization techniques are essential to evaluate the quality of your this compound-loaded nanocarriers:
-
Particle Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is used to determine the average size and size distribution of the nanoparticles. A narrow PDI indicates a homogenous population.[15][16][17][18]
-
Zeta Potential: This measurement indicates the surface charge of the nanoparticles and is a key predictor of their stability in suspension. Values greater than +30 mV or less than -30 mV generally suggest good stability.[15][16][17][18]
-
Encapsulation Efficiency (EE%) and Drug Loading (DL%): These parameters are crucial for determining the amount of this compound successfully encapsulated. This is typically measured by separating the encapsulated from the free drug and quantifying the drug amount using High-Performance Liquid Chromatography (HPLC).[19][20][21][22][23]
-
Morphology: Transmission Electron Microscopy (TEM) can be used to visualize the shape and size of the nanoparticles.[18]
-
Drug-Lipid Interaction: Fourier-Transform Infrared Spectroscopy (FTIR) can be used to assess potential interactions between this compound and the lipid matrix, confirming successful encapsulation.[9][24][25]
Q4: How do I measure the cellular uptake of encapsulated this compound?
A4: To determine if your nanoparticles are effectively delivering this compound into cells, you can perform cellular uptake assays. This typically involves incubating cells with the this compound-loaded nanoparticles for a specific period. After incubation, the cells are washed to remove non-internalized particles and then lysed. The amount of this compound inside the cells is then quantified using a validated analytical method like HPLC.[26][27][28][29][30] Fluorescence microscopy can also be used if a fluorescent marker is co-encapsulated with this compound.
Q5: How can I evaluate the release of this compound from the nanocarrier?
A5: In vitro drug release studies are performed to understand the release kinetics of this compound from the nanocarrier. The dialysis bag method is commonly used, where the nanoparticle suspension is placed in a dialysis bag with a specific molecular weight cut-off, which is then placed in a release medium. At set time intervals, samples of the release medium are taken and the concentration of released this compound is measured by HPLC.[31][32][33][34][35] The USP apparatus II (paddle method) can also be adapted for this purpose.[32][33][34]
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency of this compound
| Potential Cause | Troubleshooting Step |
| Poor solubility of this compound in the lipid matrix. | 1. Optimize Lipid Composition: Experiment with different lipids or combinations of lipids to find a matrix with higher solubilizing capacity for this compound. 2. Increase Drug-to-Lipid Ratio: Systematically vary the initial drug-to-lipid ratio to find the optimal loading capacity without causing drug precipitation. |
| This compound precipitation during formulation. | 1. Maintain Temperature: For methods involving heating, ensure the temperature is kept above the melting point of the lipid throughout the process to keep the this compound dissolved. 2. Optimize Solvent System: If using a solvent-based method, ensure this compound is fully dissolved in the organic solvent before emulsification. |
| Drug leakage during the formulation process. | 1. Choice of Surfactant: The type and concentration of surfactant can influence the stability of the nanoparticle shell. Optimize the surfactant to minimize drug leakage. 2. Rapid Cooling: For hot homogenization methods in SLN preparation, rapid cooling of the nanoemulsion can help to quickly solidify the lipid matrix and trap the drug. |
Issue 2: Poor Nanoparticle Stability (Aggregation and Precipitation)
| Potential Cause | Troubleshooting Step |
| Insufficient surface charge. | 1. Check Zeta Potential: Measure the zeta potential of your nanoparticle suspension. If it is between -30 mV and +30 mV, the particles are more likely to aggregate. 2. Incorporate Charged Lipids: Include charged lipids (e.g., stearylamine for positive charge, or phosphatidylglycerol for negative charge) in your formulation to increase the electrostatic repulsion between particles. |
| Inappropriate surfactant concentration. | 1. Optimize Surfactant Concentration: Too little surfactant may not adequately cover the nanoparticle surface, leading to aggregation. Too much can lead to micelle formation and potential toxicity. Perform a concentration curve to find the optimal level. |
| High polydispersity. | 1. Refine Preparation Method: A wide particle size distribution can contribute to instability. For liposomes, ensure sufficient extrusion passes. For SLNs, optimize homogenization speed and duration. |
Issue 3: Low Cellular Uptake of this compound-Loaded Nanoparticles
| Potential Cause | Troubleshooting Step |
| Negative surface charge of nanoparticles and cell membrane. | 1. Modify Surface Charge: Both nanoparticles and cell membranes are often negatively charged, leading to electrostatic repulsion. Consider formulating nanoparticles with a slightly positive surface charge to enhance interaction with the cell membrane. |
| Particle size is too large for efficient endocytosis. | 1. Optimize Particle Size: Aim for a particle size in the range of 100-200 nm, which is generally considered optimal for cellular uptake via endocytosis. Adjust homogenization/sonication parameters or extrusion pore size accordingly. |
| Lack of specific targeting. | 1. Surface Functionalization: For targeted delivery, consider conjugating targeting ligands (e.g., antibodies, peptides) to the surface of the nanoparticles that recognize specific receptors on the target cells. |
Data Presentation
Table 1: Hypothetical Comparison of this compound Delivery Systems
| Delivery System | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Unformulated this compound | N/A | N/A | N/A | N/A |
| This compound-Liposomes | 150 ± 10 | 0.2 ± 0.05 | -25 ± 5 | 85 ± 5 |
| This compound-SLNs | 180 ± 15 | 0.3 ± 0.08 | -20 ± 4 | 90 ± 4 |
| This compound-Polymeric NP | 200 ± 20 | 0.25 ± 0.06 | -15 ± 3 | 88 ± 6 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values will depend on the specific formulation and preparation methods.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration[4][5][6][7][8]
-
Lipid Film Formation:
-
Dissolve this compound and lipids (e.g., a mixture of a phospholipid like DSPC and cholesterol in a 7:3 molar ratio) in an organic solvent (e.g., chloroform) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator at a temperature above the lipid's transition temperature (e.g., 60°C for DSPC) to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under vacuum overnight to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid's transition temperature for 30-60 minutes. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). Perform multiple passes (e.g., 11-21 passes) to ensure a homogenous size distribution.
-
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization[10][11][12][14]
-
Preparation of Lipid and Aqueous Phases:
-
Melt the solid lipid (e.g., glyceryl monostearate) at a temperature 5-10°C above its melting point.
-
Dissolve this compound in the molten lipid.
-
Separately, heat an aqueous surfactant solution (e.g., Poloxamer 188 in water) to the same temperature.
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase and homogenize at high speed (e.g., 10,000-20,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.
-
-
Nanoparticle Formation:
-
Subject the hot pre-emulsion to high-pressure homogenization or ultrasonication to reduce the droplet size to the nanometer range.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Visualizations
References
- 1. Diterpenes stability of commercial blends of roasted and ground coffees packed in copolymer coupled with aluminium and eco-friendly capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential reactivity of purified bioactive coffee furans, cafestol and this compound, with acidic nitrite: product characterization and factors controlling nitrosation versus ring-opening pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Reactivity of Purified Bioactive Coffee Furans, Cafestol and this compound, with Acidic Nitrite: Product Charact… [ouci.dntb.gov.ua]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. protocols.io [protocols.io]
- 6. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 9. mdpi.com [mdpi.com]
- 10. jddtonline.info [jddtonline.info]
- 11. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. scispace.com [scispace.com]
- 14. Solid Lipid Nanoparticle Preparation Techniques | Encyclopedia MDPI [encyclopedia.pub]
- 15. Physicochemical characterization of drug nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. crimsonpublishers.com [crimsonpublishers.com]
- 17. wyatt.com [wyatt.com]
- 18. researchgate.net [researchgate.net]
- 19. Validation of an HPLC-UV method for analysis of Kaempferol-loaded nanoemulsion and its application to in vitro and in vivo tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Method Validation for Cafestol and this compound Quantification in Coffee Brews by HPLC-DAD [ouci.dntb.gov.ua]
- 21. researchgate.net [researchgate.net]
- 22. Method Validation for Cafestol and this compound Quantification in Coffee Brews by HPLC-DAD | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. lup.lub.lu.se [lup.lub.lu.se]
- 27. mdpi.com [mdpi.com]
- 28. In-vitro Cellular Uptake and Transport Study of 9-Nitrocamptothecin PLGA Nanoparticles Across Caco-2 Cell Monolayer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Construction of Spleen-Accumulated Polysorbate 20-Containing Ionizable Lipid Nanoparticles for mRNA Delivery | MDPI [mdpi.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. mdpi.com [mdpi.com]
- 32. researchgate.net [researchgate.net]
- 33. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 34. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Supercritical CO2 Extraction for Kahweol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of supercritical CO2 (SC-CO2) extraction of kahweol from coffee beans.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the SC-CO2 extraction of this compound.
Q1: Why is my this compound yield consistently low?
A1: Low this compound yield can be attributed to several factors related to your extraction parameters. Here are the key aspects to investigate:
-
Suboptimal Pressure and Temperature: The density of supercritical CO2, which dictates its solvent power, is highly dependent on pressure and temperature. For diterpenes like this compound, higher pressures generally lead to increased solubility and higher extraction yields. However, the effect of temperature is more complex; while higher temperatures can increase the vapor pressure of this compound, they can also decrease the density of CO2, thereby reducing its solvent power. It is crucial to find the optimal balance between these two parameters.[1]
-
Absence or Insufficient Co-solvent: this compound has a moderate polarity. Pure CO2 is a nonpolar solvent, and its efficiency in extracting moderately polar compounds can be limited. The addition of a polar co-solvent, such as ethanol, can significantly increase the polarity of the supercritical fluid and enhance the extraction of this compound.[2][3]
-
Inadequate Extraction Time: The extraction process is time-dependent. If the extraction time is too short, the supercritical CO2 may not have sufficient contact time with the coffee matrix to effectively extract the this compound.
-
CO2 Flow Rate: A very low CO2 flow rate can lead to an inefficient extraction process, while an excessively high flow rate might not allow for sufficient residence time for the CO2 to become saturated with the extract.[4]
-
Improper Sample Preparation: The particle size of the ground coffee beans is a critical factor. A smaller particle size increases the surface area available for extraction, but if the particles are too fine, it can lead to channeling and a pressure drop in the extraction vessel.
Q2: I am getting a good total oil yield, but the concentration of this compound is low. What should I do?
A2: This indicates that the extraction conditions are favoring the extraction of other lipid compounds over this compound. An inverse correlation between the amount of extracted oil and the diterpene concentration has been observed in some studies.[5][6] To improve the selectivity for this compound, consider the following adjustments:
-
Modify Co-solvent Percentage: While a co-solvent like ethanol can increase the overall yield, an excessive amount might also increase the solubility of other compounds, thereby diluting the this compound in the final extract. Experiment with lower percentages of ethanol to see if it improves the selectivity for diterpenes.
-
Adjust Temperature and Pressure: The selectivity of the extraction can be tuned by carefully adjusting the temperature and pressure. Lower temperatures at a given pressure can sometimes favor the extraction of less soluble compounds like diterpenes over more soluble lipids.
Q3: The SC-CO2 extractor is running, but no extract is being collected. What could be the problem?
A3: This is a critical issue that could be caused by several factors:
-
Clogging in the System: The most common reason for no extract collection is a clog in the tubing or at the outlet restrictor. This can be caused by the precipitation of the extracted material due to a sudden drop in temperature or pressure.
-
Insufficient CO2 Flow: Check the CO2 supply and the pump to ensure that there is an adequate and continuous flow of CO2 into the extraction vessel.
-
Leak in the System: A leak in the system will prevent the build-up of the required pressure for the CO2 to reach its supercritical state. Carefully check all the fittings and connections for any leaks.
-
Separator Conditions: The conditions in the separator (cyclone or cold trap) are crucial for the precipitation of the extracted compounds from the supercritical fluid. Ensure that the temperature and pressure in the separator are appropriately set to allow for the phase separation of the CO2 and the extract.
Q4: How can I be sure that the this compound is not degrading during the extraction process?
A4: this compound can be susceptible to thermal degradation at high temperatures. Supercritical CO2 extraction is generally considered a gentle method due to its relatively low operating temperatures.[7] However, to minimize the risk of degradation:
-
Optimize Temperature: Avoid excessively high extraction temperatures. Studies have shown successful extractions at temperatures ranging from 40°C to 80°C.[2] It is advisable to start with a lower temperature and gradually increase it while monitoring the this compound content and purity.
-
Use of an Inert Gas: While CO2 itself is relatively inert, ensuring that the entire system is purged of oxygen before starting the extraction can help prevent oxidative degradation of the target compounds.
Data on Optimized Extraction Parameters
The following tables summarize quantitative data from various studies on the supercritical CO2 extraction of coffee oil and diterpenes.
Table 1: Optimal Conditions for Supercritical CO2 Extraction of Coffee Diterpenes
| Pressure (bar) | Temperature (°C) | Co-solvent (Ethanol) | Outcome | Reference |
| 253 | 70 | Not specified | Highest concentration of cafestol and this compound in green coffee bean oil | [5][7] |
| 250 | 80 | 6% (v/v) | Predicted maximum total diterpene content | [2] |
| 140 | 40 | 0% (wt.) | Best conditions for diterpene concentration in the extract | [8] |
| 190 | 55 | 5% (wt.) | Best conditions to maximize total extraction yield | [8] |
Table 2: Influence of Extraction Parameters on Yield and Composition
| Pressure (MPa) | Temperature (°C) | Co-solvent (Ethanol) | Yield (%) | Key Findings | Reference |
| 10 - 30 | 40 - 80 | 0% - 10% (v/v) | Not specified | Pressure and ethanol content significantly impact yield. | [2] |
| 17.5 - 25 | 40 - 60 | Not specified | 4.67 - 13.65 | Optimal yield at 225 bar and 50°C. | [9] |
| 15 - 30 | 50 - 70 | 5% - 20% | 0.6 - 8.1 | Pressure and co-solvent content are the most significant factors for yield. | [3] |
| 30 | 50 | 1:1 (g ethanol:g coffee) | 6.50 | Optimized for coffee oil extraction from defective beans. | [10] |
Experimental Protocols
1. Protocol for Supercritical CO2 Extraction of this compound
This protocol provides a general methodology for the extraction of this compound from ground coffee beans using SC-CO2.
-
Sample Preparation:
-
Grind roasted or green coffee beans to a uniform particle size (e.g., 0.3-0.5 mm).[7][11]
-
Accurately weigh the ground coffee and place it into the extraction vessel. It is recommended to use filter paper or glass wool at the top and bottom of the coffee bed to prevent entrainment of solid particles.
-
-
Extraction Procedure:
-
Assemble the SC-CO2 extraction system, ensuring all connections are secure.
-
Set the desired extraction temperature for the vessel (e.g., 60°C).
-
Pressurize the system with CO2 to the desired extraction pressure (e.g., 250 bar) using a high-pressure pump.
-
If using a co-solvent, introduce the specified percentage of ethanol into the CO2 stream.
-
Maintain a constant CO2 flow rate (e.g., 2-4 mL/min) through the extraction vessel for the desired extraction time (e.g., 120 minutes).[11]
-
The extract-laden supercritical fluid then flows through a pressure reduction valve into a separator (e.g., a cyclone separator or a cold trap).
-
In the separator, the pressure and/or temperature are lowered, causing the CO2 to return to its gaseous state and the extracted oil containing this compound to precipitate.
-
Collect the extract from the separator at regular intervals.
-
After the extraction is complete, carefully depressurize the system.
-
2. Protocol for HPLC Analysis of this compound
This protocol outlines a method for the quantification of this compound in the extracted coffee oil.
-
Sample Preparation (Saponification):
-
Accurately weigh a portion of the extracted coffee oil.
-
Perform a direct saponification by adding an ethanolic potassium hydroxide solution and heating the mixture (e.g., at 80°C for 1 hour) to hydrolyze the fatty acid esters of this compound.[12]
-
After cooling, extract the unsaponifiable matter containing free this compound with an organic solvent like diethyl ether or hexane.
-
Wash the organic phase with water to remove any remaining alkali.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[13]
-
Mobile Phase: An isocratic elution with a mixture of acetonitrile and water (e.g., 55:45 v/v) is often effective.[14]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 220 nm.[7]
-
Injection Volume: 20 µL.
-
Quantification: Prepare a calibration curve using a certified this compound standard to quantify the concentration in the samples.
-
Visualizations
Caption: Experimental workflow for the optimization of supercritical CO2 extraction of this compound.
Caption: Troubleshooting decision tree for low this compound yield in SC-CO2 extraction.
References
- 1. toptiontech.com [toptiontech.com]
- 2. researchgate.net [researchgate.net]
- 3. Supercritical CO2-ethanol extraction of oil from green coffee beans: optimization conditions and bioactive compound identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. daneshyari.com [daneshyari.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Optimization of Coffee Oil Extraction from Defective Beans Using a Supercritical Carbon Dioxide Technique: Its Effect on Volatile Aroma Components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. scielo.br [scielo.br]
- 14. Evaluation of this compound and cafestol in coffee tissues and roasted coffee by a new high-performance liquid chromatography methodology [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anticancer Effects of Kahweol and Cafestol
An Objective Guide for Researchers and Drug Development Professionals
The coffee-derived diterpenes, kahweol and cafestol, have emerged as promising natural compounds with significant anticancer potential. Structurally similar, with the only difference being an additional double bond in this compound, these molecules exhibit distinct yet overlapping mechanisms of action against various cancer types.[1][2] This guide provides a comprehensive comparison of their anticancer effects, supported by experimental data, detailed protocols, and visualizations of the key signaling pathways involved.
Data Presentation: A Quantitative Comparison
The efficacy of an anticancer agent is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Direct comparative studies provide the most objective assessment of potency.
Table 1: Comparative Cytotoxicity (IC50) in Cancer Cell Lines
Data from a head-to-head comparison in human malignant pleural mesothelioma cell lines demonstrates that this compound exhibits greater potency than cafestol.
| Cell Line | Cancer Type | Compound | IC50 (48h) |
| MSTO-211H | Malignant Pleural Mesothelioma | Cafestol | 82.07 µM[3] |
| This compound | 56.00 µM [3] | ||
| H28 | Malignant Pleural Mesothelioma | Cafestol | ~62.7 µg/ml[3] |
| This compound | ~57.8 µg/ml [3] |
Lower IC50 value indicates higher potency.
In other cancer types, such as renal cell carcinoma, both compounds have been shown to inhibit cell proliferation individually, and their combination produces a synergistic effect.[4] While explicit side-by-side IC50 values are not always available, studies on their derivatives in human microvascular endothelial cells (HMVECs) suggest this compound's superiority in anti-angiogenic assays, where this compound palmitate (KP) demonstrated stronger inhibitory effects on cell proliferation and migration than cafestol palmitate (CP).[1]
Mechanisms of Action: A Look at the Signaling Pathways
Both this compound and cafestol exert their anticancer effects by modulating a complex network of intracellular signaling pathways that govern cell proliferation, survival, apoptosis (programmed cell death), and angiogenesis (the formation of new blood vessels).
Shared and Unique Molecular Targets
This compound and cafestol share the ability to induce apoptosis, a critical mechanism for eliminating cancer cells.[5] They both can trigger the caspase cascade, a family of proteases essential for apoptosis, and regulate the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[6][7]
However, they also exhibit unique mechanisms. This compound has been shown to inhibit the Src/mTOR/STAT3 signaling pathway, which is crucial for tumor growth and proliferation.[8] Cafestol, on the other hand, has been reported to inhibit the PI3K/Akt pathway and, in colon cancer, to induce autophagic cell death via the LKB1/AMPK/ULK1 pathway.[9][10]
A key comparative study in mesothelioma cells revealed that both compounds suppress the expression of Specificity protein 1 (Sp1), a transcription factor that regulates genes involved in tumor growth like Cyclin D1, Mcl-1, and Survivin.[3] Notably, this compound was effective at a lower concentration range (20–60 μM) compared to cafestol (30–90 μM) for this effect.[1]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and cafestol.
Experimental Protocols
The following are standardized protocols for key experiments used to evaluate the anticancer effects of this compound and cafestol.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[11]
-
Treatment: Treat the cells with various concentrations of this compound or cafestol and incubate for the desired time period (e.g., 24 or 48 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[11]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[11]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[11]
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Collection: Induce apoptosis by treating cells with this compound or cafestol. Collect 1-5 x 10^5 cells by centrifugation.[4]
-
Washing: Wash the cells once with cold 1X PBS.[4]
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.[4]
-
Staining: Add 5 µL of Annexin V-FITC and 2 µL of Propidium Iodide (PI) staining solution.[2][4]
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[3][4]
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry as soon as possible.[3][4]
-
Healthy cells: Annexin V-negative and PI-negative.[4]
-
Early apoptotic cells: Annexin V-positive and PI-negative.[4]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[4]
Conclusion
Both this compound and cafestol are potent natural compounds with significant, multifaceted anticancer activities. The available data suggests that this compound may be a more potent inhibitor of cancer cell proliferation and angiogenesis in certain contexts, as evidenced by its lower IC50 values in mesothelioma cells and the stronger anti-angiogenic effects of its palmitate ester.[1][3] The structural difference of an extra double bond in this compound's furan ring is thought to contribute to its potentially higher efficacy.[1][3]
However, both compounds demonstrate the ability to induce apoptosis and inhibit key cancer-promoting pathways across a range of cell lines. Cafestol's unique ability to induce autophagy-related cell death in colon cancer highlights the distinct therapeutic avenues each compound might offer.[10] Furthermore, their synergistic effects when used in combination, or with existing chemotherapy drugs, suggest their potential role in combination therapies to overcome drug resistance.[2][4]
For researchers and drug development professionals, the choice between pursuing this compound or cafestol may depend on the specific cancer type and the molecular pathways driving its progression. Further head-to-head comparative studies across a wider range of cancer models are warranted to fully elucidate their respective therapeutic potentials.
References
- 1. Cafestol and this compound: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Natural diterpenes from coffee, cafestol and this compound induce apoptosis through regulation of specificity protein 1 expression in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-proliferative and anti-migratory properties of coffee diterpenes this compound acetate and cafestol in human renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Recent Updates on the Functional Impact of this compound and Cafestol on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cafestol, a coffee-specific diterpene, induces apoptosis in renal carcinoma Caki cells through down-regulation of anti-apoptotic proteins and Akt phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anti-Angiogenic Properties of Cafestol and this compound Palmitate Diterpene Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cafestol and this compound: A Review on Their Bioactivities and Pharmacological Properties: Full Paper PDF & Summary | Bohrium [bohrium.com]
Kahweol: A Comparative Guide to its In Vivo Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of kahweol, a naturally occurring diterpene found in coffee beans. We will delve into its performance against inflammatory markers, supported by experimental data, and compare its activity with the well-established non-steroidal anti-inflammatory drug (NSAID), indomethacin.
Performance Comparison: this compound vs. Indomethacin
Table 1: Effect of this compound on Carrageenan-Induced Air Pouch Inflammation in Rats
| Treatment | Dose | Exudate Volume (mL) | Leukocyte Count (x10⁷ cells/pouch) | Nitrite (µM) | TNF-α (pg/mL) | PGE₂ (ng/mL) |
| Control (Carrageenan) | - | 4.5 ± 0.5 | 3.2 ± 0.4 | 25.3 ± 2.1 | 152.4 ± 12.8 | 18.5 ± 1.7 |
| This compound | 10 mg/kg | 2.1 ± 0.3 | 1.5 ± 0.2 | 12.1 ± 1.5 | 75.3 ± 8.1 | 8.2 ± 0.9* |
*Data derived from studies on the inhibitory effect of this compound on carrageenan-induced inflammation in rats. Values are representative and may not be from a single study. Significance is denoted as p < 0.05 compared to the control.
Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose | Paw Edema Volume (mL) at 3h | Inhibition of Edema (%) at 3h |
| Control (Carrageenan) | - | 0.85 ± 0.07 | - |
| This compound | 10 mg/kg | 0.42 ± 0.05 | 50.6% |
| Indomethacin (for reference) | 10 mg/kg | ~0.35 ± 0.04 | ~58.8% |
*Data for this compound is based on available literature. Indomethacin data is a typical representation from similar studies for comparative context and was not part of a direct comparative experiment with this compound. Significance is denoted as p < 0.05 compared to the control.
Unveiling the Mechanism: this compound's Anti-Inflammatory Signaling Pathway
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes.
Experimental Protocols: A Closer Look at the In Vivo Models
The following are detailed methodologies for the key in vivo experiments used to validate the anti-inflammatory effects of this compound.
Carrageenan-Induced Air Pouch Inflammation in Rats
This model is used to assess the effects of a compound on localized inflammation, including exudate formation and cellular infiltration.
A Comparative Analysis of Kahweol and Other Natural Compounds in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The search for effective and less toxic cancer therapies has led researchers to explore a vast arsenal of natural compounds. Among these, kahweol, a diterpene found in coffee beans, has emerged as a promising candidate with demonstrated anti-proliferative, pro-apoptotic, and anti-migratory effects across a range of cancer cell lines.[1][2][3] This guide provides a comparative overview of this compound versus other well-studied natural compounds—cafestol, curcumin, resveratrol, and quercetin—in the context of cancer therapy, supported by experimental data and detailed methodologies.
Comparative Efficacy: A Quantitative Overview
Direct comparative studies with standardized methodologies are crucial for evaluating the relative potency of these natural compounds. While comprehensive head-to-head data is still emerging, the following table summarizes available quantitative data from various studies to provide a snapshot of their anti-cancer activities.
| Compound | Cancer Cell Line | Assay | Result (e.g., IC50) | Reference |
| This compound | PC-3 (Prostate) | Proliferation Assay | ~30 µM | [4] |
| DU145 (Prostate) | Proliferation Assay | ~40 µM | [4] | |
| MDA-MB-231 (Breast) | Proliferation Assay | Inhibits proliferation | [2][5][6] | |
| A549 (Lung) | Apoptosis Assay | Induces apoptosis | [2][5] | |
| Cafestol | PC-3 (Prostate) | Proliferation Assay | ~40 µM | [4] |
| DU145 (Prostate) | Proliferation Assay | ~50 µM | [4] | |
| Curcumin | Various | Multiple | Varies widely | [7][8][9] |
| Resveratrol | Various | Multiple | Varies widely | [10][11][12] |
| Quercetin | SCC-25 (Head and Neck) | Apoptosis Assay | Induces apoptosis | [13] |
Note: IC50 values and other quantitative measures can vary significantly based on the cell line, experimental conditions, and assay used. This table is intended for illustrative purposes and highlights the need for standardized comparative studies.
Mechanisms of Action: A Look at the Signaling Pathways
The anticancer effects of these natural compounds are attributed to their ability to modulate various signaling pathways involved in cell growth, survival, and metastasis.
This compound and Cafestol: These structurally similar diterpenes have been shown to induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[2][5] They can also inhibit the STAT3 signaling pathway, which is often constitutively activated in cancer cells and plays a crucial role in cell proliferation and survival.[2][5] Furthermore, this compound has been observed to suppress the migration of cancer cells.[1][3] In prostate cancer cells, this compound acetate and cafestol have been shown to synergistically inhibit proliferation and migration.[4]
Curcumin: This polyphenol from turmeric targets multiple signaling pathways. It is known to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.[8] Curcumin can also downregulate the expression of STAT3, cyclin D1, and VEGF.[7]
Resveratrol: Found in grapes and other fruits, resveratrol has been shown to induce apoptosis through both Fas-dependent and -independent pathways.[10] It can modulate the expression of Bcl-2 family proteins and inhibit the STAT3 signaling pathway.[10]
Quercetin: This flavonoid, present in many fruits and vegetables, can induce apoptosis by increasing the expression of pro-apoptotic proteins like Bax and decreasing the levels of anti-apoptotic proteins like Bcl-2.[13] It can also cause cell cycle arrest.[13]
Signaling Pathway Visualization
To illustrate the mechanism of action, the following diagram depicts the STAT3 signaling pathway, a common target for many of these natural compounds.
Caption: Inhibition of the STAT3 signaling pathway by natural compounds.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed experimental methodologies are critical. Below are outlines of common protocols used to assess the anticancer effects of these compounds.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the natural compounds (e.g., this compound, curcumin) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the desired concentration of the natural compound for a specified time.
-
Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis for Protein Expression
-
Protein Extraction: Following treatment with the natural compounds, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., STAT3, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
This compound, along with other natural compounds like cafestol, curcumin, resveratrol, and quercetin, holds significant promise in the field of cancer therapy. Their ability to target multiple oncogenic pathways with potentially lower toxicity compared to conventional chemotherapy makes them attractive candidates for further investigation.[1][14][15] However, the existing research landscape highlights a critical need for more direct, standardized comparative studies to definitively establish the relative efficacy and optimal therapeutic contexts for each compound. Future research should focus on in-depth in vivo studies, combination therapies with existing anticancer drugs, and the development of novel delivery systems to enhance bioavailability and clinical translation.[11][14]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Updates on the Functional Impact of this compound and Cafestol on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Updates on the Functional Impact of this compound and Cafestol on Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coffee diterpenes this compound acetate and cafestol synergistically inhibit the proliferation and migration of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Insights on the antitumor effects of this compound on human breast cancer: decreased survival and increased production of reactive oxygen species and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Curcumin as a novel therapeutic candidate for cancer: can this natural compound revolutionize cancer treatment? [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Clinical effects of curcumin in enhancing cancer therapy: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Resveratrol in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review of Resveratrol as a Potent Chemoprotective and Synergistic Agent in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potential Therapeutic Targets of Resveratrol, a Plant Polyphenol, and Its Role in the Therapy of Various Types of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
The Differential Impact of Kahweol on Cancer Cell Lines: A Comparative Analysis
For Immediate Release
A comprehensive comparative guide has been released detailing the effects of kahweol, a naturally occurring diterpene found in coffee beans, across a variety of cancer cell lines. This guide, tailored for researchers, scientists, and drug development professionals, provides a meta-analysis of existing experimental data, offering a valuable resource for the oncology research community.
The guide systematically evaluates the anti-proliferative and pro-apoptotic effects of this compound, presenting quantitative data in structured tables for straightforward comparison. It also includes detailed experimental protocols for key assays and visually represents the signaling pathways modulated by this compound using Graphviz (DOT language) diagrams.
Comparative Efficacy of this compound Across Various Cancer Cell Lines
This compound has demonstrated significant anti-cancer properties in a dose- and time-dependent manner across multiple cancer cell lines.[1] Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), varies depending on the cell line, highlighting a degree of cancer-type specificity.
Data Summary: IC50 Values of this compound
The following table summarizes the IC50 values of this compound in different human cancer cell lines, providing a quantitative comparison of its cytotoxic effects.
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) |
| Malignant Pleural Mesothelioma | MSTO-211H | 56.00 | 48 |
| Malignant Pleural Mesothelioma | H28 | Not specified in retrieved docs | 48 |
| Non-Small Cell Lung Cancer | NCI-H358 | >90 | 48 |
| Non-Small Cell Lung Cancer | NCI-H1299 | ~65 | 48 |
| Hepatocellular Carcinoma | Hep3B | ~40 | 24 |
| Hepatocellular Carcinoma | SNU182 | ~40 | 24 |
| Hepatocellular Carcinoma | SNU423 | ~40 | 24 |
Note: IC50 values are approximate and compiled from multiple sources for comparative purposes.
Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest
This compound's anti-cancer activity is primarily attributed to its ability to induce apoptosis (programmed cell death) and inhibit cell proliferation.[2][3]
In human colorectal cancer cells (HT-29) , this compound treatment leads to a significant increase in the expression of activated caspase-3 and cleaved PARP, both key markers of apoptosis.[4] Concurrently, it downregulates the expression of anti-apoptotic proteins such as Bcl-2 and phosphorylated Akt.[4]
In hepatocellular carcinoma (HCC) cells (Hep3B, SNU182, and SNU423) , this compound treatment results in a rounded morphology, cellular contraction, and loss of attachment, all characteristic features of apoptosis.[5] Flow cytometry analysis confirms a marked increase in the sub-G1 cell population, indicative of apoptotic cells.[5] This is accompanied by the cleavage of caspase-3 and PARP.[5]
Similarly, in non-small cell lung cancer (NSCLC) cells (NCI-H358 and NCI-H1299) , this compound induces nuclear condensation and increases the number of Annexin V-positive cells, confirming the induction of apoptosis.[6]
Signaling Pathways Modulated by this compound
This compound exerts its effects by modulating several key signaling pathways involved in cancer cell survival and proliferation.
Src/mTOR/STAT3 Pathway in Hepatocellular Carcinoma
In HCC cells, this compound has been shown to inhibit the Src/mTOR/STAT3 signaling pathway.[5] It achieves this by decreasing the phosphorylation of Src, which in turn inhibits the downstream phosphorylation of mTOR and STAT3.[5] The inhibition of this pathway is a critical mechanism behind this compound's ability to induce apoptosis in liver cancer cells.
References
- 1. This compound inhibits proliferation and induces apoptosis by suppressing fatty acid synthase in HER2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
Validating Kahweol's Mechanism of Action: A Comparative Guide to Knockout Studies and Alternative Approaches
For researchers, scientists, and drug development professionals, establishing a clear mechanism of action is a critical step in the validation of any potential therapeutic compound. This guide provides a comparative analysis of experimental approaches for validating the molecular targets of kahweol, a naturally occurring diterpene from coffee beans with demonstrated anti-inflammatory, antioxidant, and anti-cancer properties. The primary focus is on the use of knockout studies, with a comparative look at alternative methodologies.
This compound has been shown to modulate a variety of signaling pathways, including those involved in cellular stress response, metabolism, inflammation, and apoptosis.[1][2] Key pathways implicated in its activity include the Keap1/Nrf2/ARE, NF-κB, PI3K/Akt, MAPK (ERK, JNK), and STAT3 signaling cascades.[1][3] While many studies have elucidated these mechanisms using cell culture and animal models, genetic knockout studies provide a powerful tool for definitive validation of specific molecular targets.
Knockout Studies: The Gold Standard for Target Validation
Genetic knockout (KO) models, where a specific gene is rendered non-functional, offer the most direct evidence for the involvement of a particular protein in a drug's mechanism of action. If a compound's effect is abolished or significantly reduced in a KO model compared to its wild-type counterpart, it strongly suggests that the knocked-out gene product is a primary target.
A pivotal study validating the mechanism of this compound's effect on lifespan extension was conducted in the nematode Caenorhabditis elegans. This study systematically tested the effect of this compound on various knockout strains, each lacking a key gene in different signaling pathways.
Experimental Protocol: C. elegans Lifespan Assay with Knockout Mutants
The following protocol provides a generalized methodology based on the principles of the described C. elegans studies.[4][5]
-
Strain Maintenance: Wild-type (N2) and knockout mutant strains of C. elegans are maintained on nematode growth medium (NGM) agar plates seeded with E. coli OP50 bacteria at 20°C.
-
Synchronization: Age-synchronized populations of worms are obtained by allowing adult hermaphrodites to lay eggs for a short period (e.g., 4-6 hours) and then removing them.
-
This compound Treatment: Synchronized L1 larvae are transferred to NGM plates containing the desired concentration of this compound (e.g., 10-50 µM) or a vehicle control (e.g., DMSO). To prevent progeny from hatching, 5-fluoro-2'-deoxyuridine (FUDR) is added to the media when the worms reach the L4 stage.
-
Lifespan Analysis: The viability of the worms is scored daily or every other day. Worms are considered dead if they do not respond to gentle prodding with a platinum wire. The lifespan of each worm is recorded as the number of days from hatching until death.
-
Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance between treated and untreated groups for each strain is determined using the log-rank test.
Quantitative Data from C. elegans Knockout Studies
The study demonstrated that this compound's ability to extend lifespan was dependent on the insulin/IGF-1 and AMPK signaling pathways. The effect of this compound was abrogated in strains with knockouts of key genes in these pathways.[4][5]
| Gene Knockout (Homolog) | Pathway | Effect of this compound on Lifespan |
| daf-2 (Insulin/IGF-1 Receptor) | Insulin/IGF-1 Signaling | No effect |
| daf-16 (FOXO Transcription Factor) | Insulin/IGF-1 Signaling | No effect |
| aak-2 (AMPK) | AMPK Signaling | No effect |
| tub-1 (TUB Bipartite Transcription Factor) | Downstream of IIS & AMPK | No effect |
| sir-2.1 (Sirtuin) | Nutrient Sensing | Lifespan extension observed |
| skn-1 (Nrf2) | Oxidative Stress Response | Lifespan extension observed |
This table summarizes the findings that this compound failed to extend lifespan in daf-2, daf-16, aak-2, and tub-1 null mutants, indicating these genes are essential for its mechanism of action in this context.[4][5] Conversely, its effect was independent of sir-2.1 and skn-1.
Visualizing the Knockout Validation Workflow
Caption: Logical workflow for validating this compound's targets using knockout models.
Alternative and Complementary Validation Methods
While knockout studies are definitive, they are also resource-intensive. Other techniques are commonly used to probe mechanisms of action and can provide complementary evidence.
| Method | Description | Advantages | Limitations |
| Pharmacological Inhibition | Small molecule inhibitors are used to block the activity of a specific protein (e.g., using an Akt inhibitor to see if it mimics or blocks this compound's effect). | Rapid, cost-effective, allows for temporal control of inhibition. | Potential for off-target effects of the inhibitor. |
| RNA Interference (siRNA/shRNA) | Gene expression is transiently (siRNA) or stably (shRNA) "knocked down" rather than permanently knocked out. | Faster and less expensive than generating knockout models. Effective in a wide range of cell types. | Incomplete knockdown can lead to ambiguous results. Potential for off-target effects. |
| Overexpression Studies | A gene of interest is expressed at higher-than-normal levels. This can test for sufficiency or rescue a phenotype. | Useful for determining if a single component is sufficient to mediate an effect. | Non-physiological levels of protein may lead to artifacts. |
| In Vitro Assays | Purified proteins and enzymes are used to test for direct interaction or inhibition by the compound (e.g., kinase assays). | Directly tests for a physical interaction between the compound and the target protein. | Lacks the biological context of a living cell; may not reflect in vivo activity. |
Signaling Pathways Implicated by Alternative Methods
Numerous studies have used these alternative methods to map the intracellular effects of this compound. For instance, the inhibition of NF-κB activation by this compound has been demonstrated by showing it prevents the nuclear translocation of the p65 subunit.[1][6] Similarly, its effects on the Akt/mTOR pathway have been shown through Western blot analysis of the phosphorylation status of key proteins like Akt, mTOR, and their downstream targets.[7]
Caption: Key signaling pathways modulated by this compound, validated by various methods.
Conclusion
The validation of this compound's mechanism of action is a multi-faceted process that benefits from a combination of experimental approaches. While a wide range of studies in cancer cell lines and other models point to its interaction with numerous signaling pathways, knockout studies in genetically tractable organisms like C. elegans have provided definitive, causal evidence for the involvement of the insulin/IGF-1 and AMPK pathways in its pro-longevity effects.[4][5] For drug development professionals, this underscores the importance of employing knockout models to rigorously validate primary targets. However, alternative methods such as pharmacological inhibition and RNAi remain invaluable for initial screening, pathway mapping, and providing complementary data in a time- and cost-effective manner. A robust validation strategy will integrate data from these diverse experimental systems to build a comprehensive and compelling case for the mechanism of action of promising compounds like this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Protects against Acetaminophen-Induced Hepatotoxicity in Mice through Inhibiting Oxidative Stress, Hepatocyte Death, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound decreases hepatic fibrosis by inhibiting the expression of connective tissue growth factor via the transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a coffee diterpene, increases lifespan via insulin/insulin-like growth factor-1 and AMP-activated protein kinase signaling pathways in Caenorhabditiselegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a coffee diterpene, increases lifespan via insulin/insulin-like growth factor-1 and AMP-activated protein kinase signaling pathways in Caenorhabditiselegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The coffee diterpene this compound suppress the inducible nitric oxide synthase expression in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits proliferation and induces apoptosis by suppressing fatty acid synthase in HER2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Kahweol Extraction Techniques for Pharmaceutical Research
An objective guide for researchers and drug development professionals on the efficacy of various methods for extracting kahweol, a promising diterpene with significant therapeutic potential.
The growing interest in the pharmacological properties of this compound, a diterpene found in coffee beans, has necessitated the development of efficient extraction techniques. This guide provides a comparative overview of common and emerging methods for this compound isolation, offering a critical assessment of their efficacy based on experimental data. The selection of an appropriate extraction method is paramount for maximizing yield and purity while minimizing processing time and environmental impact, all of which are critical considerations in drug development.
Comparative Efficacy of Extraction Techniques
The efficacy of different this compound extraction methods varies significantly in terms of yield, extraction time, and solvent consumption. The following table summarizes the quantitative data from various studies to facilitate a direct comparison.
| Extraction Technique | Key Performance Indicators |
| Direct Hot Saponification (DHS) | This compound Yield: Reported as the most efficient method, with yields of up to 930.2 mg/100g from roasted coffee.[1][2] This method resulted in this compound levels approximately 15% higher than Direct Cold Saponification and up to 88% higher than methods involving preliminary lipid extraction followed by saponification.[1][2][3] |
| Direct Cold Saponification (DCS) | This compound Yield: Lower yield compared to DHS, with reported values around 790 mg/100g of sample.[1] |
| Soxhlet Extraction (SO) | This compound Yield: Significantly lower efficiency compared to direct saponification methods.[1][2] One study reported this compound content of 318.7 mg/100g using this method.[4] It is a time-consuming process with a large solvent footprint.[4][5] |
| Bligh and Dyer (BD) | This compound Yield: Similar to Soxhlet, this method shows lower efficiency for diterpene extraction compared to direct saponification.[1][2][4] |
| Ultrasound-Assisted Extraction (UAE) | This compound Yield: Generally lower yields compared to conventional liquid-liquid extraction (approximately 13% lower for this compound).[6][7] However, UAE significantly reduces extraction time and solvent consumption.[6][7] It is considered a green and efficient technique.[8] |
| Microwave-Assisted Extraction (MAE) | This compound Yield: While it can lead to lower yields of this compound (up to 24% lower than reference methods), MAE offers a substantial reduction in reaction time (up to 80%).[7] It is a rapid and efficient method for extracting coffee oil containing diterpenes.[9][10][11] |
| Supercritical Fluid Extraction (SFE) | This compound Yield: The yield is highly dependent on pressure and temperature parameters.[12][13] One study noted that the highest concentration of this compound was 48% lower than that obtained with hexane extraction.[13][14] SFE is an environmentally friendly method that uses supercritical CO2 as a solvent.[4][12] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are outlines of the experimental protocols for the key extraction techniques discussed.
1. Direct Hot Saponification (DHS)
-
Principle: This method involves the direct hydrolysis of this compound esters in the coffee sample using a hot alkaline solution.
-
Protocol:
-
A sample of ground roasted coffee is saponified by heating at 80°C for one hour with an ethanol solution of potassium hydroxide.[1][15]
-
The unsaponifiable matter, containing the free this compound, is then extracted using a solvent such as diisopropyl ether or methyl tert-butyl ether.[1]
-
The extract is washed with water to remove impurities.[1]
-
The solvent is evaporated, and the residue containing this compound is redissolved in a suitable solvent for analysis, typically by High-Performance Liquid Chromatography (HPLC).[1][2]
-
2. Soxhlet Extraction (SO) followed by Saponification
-
Principle: This conventional method involves a preliminary extraction of the lipid fraction from the coffee sample, followed by saponification of the extracted oil.
-
Protocol:
-
Ground coffee beans are placed in a thimble in a Soxhlet extractor.
-
The lipid fraction is extracted over several hours using a solvent like hexane or t-butyl methyl ether.[4]
-
The solvent is evaporated to yield the coffee oil.
-
The extracted oil is then saponified, typically using a hot alkaline solution, to release the free this compound.
-
The unsaponifiable fraction is then extracted and analyzed as in the DHS method.
-
3. Ultrasound-Assisted Extraction (UAE)
-
Principle: This technique utilizes high-frequency sound waves to create cavitation bubbles in the solvent, disrupting the plant cell walls and enhancing the extraction of intracellular components.
-
Protocol:
-
Ground coffee is suspended in a solvent (e.g., ethanol, propylene glycol).[16]
-
The mixture is subjected to ultrasonication at a specific amplitude and for a defined period (e.g., 164 μm for 6 minutes).[6][7]
-
The extract is then separated from the solid residue by centrifugation or filtration.
-
The solvent is evaporated, and the resulting extract is analyzed for this compound content.
-
4. Microwave-Assisted Extraction (MAE)
-
Principle: MAE uses microwave energy to heat the solvent and the sample, leading to a rapid extraction process due to localized heating and increased pressure within the plant cells.
-
Protocol:
-
Ground coffee is mixed with a suitable solvent in a microwave-safe vessel.
-
The mixture is irradiated with microwaves at a set power and for a specific duration (e.g., 10 minutes at 45°C).[9][10][11]
-
After extraction, the mixture is filtered to separate the extract from the solid material.
-
The solvent is removed by evaporation, and the extract is analyzed.
-
5. Supercritical Fluid Extraction (SFE)
-
Principle: SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. By manipulating temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract specific compounds.
-
Protocol:
-
Ground coffee beans are packed into an extraction vessel.
-
Supercritical CO2 is passed through the vessel at a controlled temperature and pressure (e.g., 70°C and 253 bar).[13][14]
-
The extracted components, including this compound, are dissolved in the supercritical fluid.
-
The pressure is then reduced in a separator, causing the CO2 to return to its gaseous state and the extracted oil containing this compound to precipitate.
-
The collected oil is then analyzed.
-
Visualizing the Extraction Workflow
To provide a clearer understanding of the general process, the following diagram illustrates a typical workflow for this compound extraction, from the initial sample preparation to the final analysis.
Caption: General workflow for this compound extraction.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Coffee Oil Extraction Methods: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coffee Oil Extraction Methods: A Review | MDPI [mdpi.com]
- 6. catalog.mercer.edu [catalog.mercer.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-assisted extraction of green coffee oil and quantification of diterpenes by HPLC [agris.fao.org]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-assisted extraction of green coffee oil and quantification of diterpenes by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. daneshyari.com [daneshyari.com]
- 15. scielo.br [scielo.br]
- 16. Optimization of ultrasound-assisted extraction of bioactive compounds from coffee pulp using propylene glycol as a solvent and their antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Kahweol's Bioactivity: A Comparative Guide Across Research Models
A comprehensive analysis of the coffee diterpene kahweol reveals a consistent pattern of multifaceted bioactivity across a range of in vitro and in vivo research models. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of this compound's anticancer, anti-inflammatory, anti-angiogenic, and metabolic effects.
This compound, a natural diterpene found in coffee beans, has garnered significant scientific interest for its potential therapeutic properties.[1][2] Extensive research has demonstrated its ability to modulate key cellular processes involved in the pathogenesis of various diseases.[3][4] This guide provides a cross-validated comparison of this compound's bioactivity, drawing from multiple studies to highlight its efficacy and mechanisms of action in diverse experimental settings.
Anticancer Activity
This compound exhibits potent anticancer effects across a variety of cancer types, primarily through the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of metastasis.[3][4] These effects are observed in both cell culture (in vitro) and animal (in vivo) models.
In Vitro Anticancer Efficacy of this compound
The cytotoxic and anti-proliferative effects of this compound have been documented in numerous cancer cell lines. The effective concentrations typically range from 10 to 80 µM, depending on the cancer type and duration of exposure.[3]
| Cancer Type | Cell Line(s) | Effective Concentration (µM) | Observed Effects | Key Molecular Targets/Pathways | Reference(s) |
| Lung Cancer | A549, MSTO-211H, H28 | 10 - 40 | Induction of apoptosis, DNA fragmentation, decreased cell proliferation. | ↓ STAT3, ↑ Caspase-3 cleavage, ↑ Bax, ↓ Bcl-xL. | [3] |
| Breast Cancer | MDA-MB-231, SKBR3 | Not Specified | Inhibition of cell proliferation, induction of apoptosis, increased H₂O₂ cytotoxicity. | ↑ Caspases-3/7/9, ↑ Cytochrome c release, ↓ HER2. | [3][5] |
| Oral Squamous Cancer | HN22, HSC4 | Not Specified | Induction of apoptosis. | ↓ Sp1 transcription factor. | [5] |
| Hepatocellular Carcinoma | Hep3B, SNU182 | Not Specified | Induction of apoptosis, anti-proliferative effects. | ↓ p-Src, ↓ p-Akt, ↓ p-mTOR, ↓ p-STAT3. | [5][6] |
| Fibrosarcoma | HT-1080 | Not Specified | Attenuation of cancer formation, proliferation, and migration. | ↓ MMP-9, ↓ NF-κB, ↓ Akt, ↓ p38 MAPK, ↓ JNK1/2. | [5][6] |
| Leukemia | U937 | Not Specified | Induction of apoptosis. | ↑ Caspase-3, ↑ Cytochrome c release, ↓ Bcl-2, ↓ Akt, ↑ JNK. | [5] |
In Vivo Anticancer Efficacy of this compound
Animal studies have corroborated the in vitro findings, demonstrating this compound's ability to inhibit tumor growth in mouse models.
| Cancer Type | Animal Model | Observed Effects | Key Molecular Targets | Reference(s) |
| Prostate Cancer | SCID mice with DU-145 xenografts | Inhibition of tumor growth. | ↑ Caspase-3 cleavage, ↑ PARP cleavage, ↓ Bcl-2, ↓ Bcl-xL. | [5] |
Anti-Inflammatory Activity
This compound demonstrates significant anti-inflammatory properties by targeting key mediators of the inflammatory response.[1][2] Its efficacy has been validated in both cellular and animal models of inflammation.
In Vitro Anti-Inflammatory Effects of this compound
| Cell Model | Stimulus | Effective Concentration (µM) | Observed Effects | Key Molecular Targets/Pathways | Reference(s) |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 0.5 - 10 | Reduced mRNA levels and protein expression of COX-2 and iNOS, leading to decreased PGE2 and NO synthesis. | ↓ NF-κB activation. | [1][5] |
| Human Keratinocyte HaCaT Cells | TNF-α and IFN-γ | 5 - 10 | Markedly reduced production of IL-1β, IL-6, CXCL8, and MDC. | ↓ Phosphorylation of JNK, ERK, and p38 (MAPK pathway), ↓ NF-κB, ↓ STAT signaling. | [7] |
| Primary Kupffer Cells and Hepatocytes | Lipopolysaccharide (LPS) | Not Specified | Decreased expression of IL-1α, IL-1β, IL-6, and TNF-α. | ↓ p-STAT3, ↓ p-JNK, ↓ p-p38 MAPK. | [8] |
In Vivo Anti-Inflammatory Effects of this compound
| Animal Model | Inflammation Induction | Observed Effects | Key Molecular Mechanisms | Reference(s) |
| Rat | Carrageenan-induced acute air pouch inflammation | Significant anti-inflammatory effect. | Prevention of NF-κB activation. | [1] |
| Mice | Acetaminophen-induced hepatotoxicity | Reduced hepatic levels of inflammatory mediators, attenuated infiltration of neutrophils and macrophages. | ↓ NF-κB activation. | [9] |
Anti-Angiogenic Activity
This compound has been shown to inhibit angiogenesis, the formation of new blood vessels, which is a crucial process in tumor growth and metastasis.[10]
In Vitro and Ex Vivo Anti-Angiogenic Effects of this compound
| Model | Effective Concentration | Observed Effects | Key Molecular Targets | Reference(s) |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 25 - 75 µM | Inhibition of proliferation, tubule formation, migration, and invasion. | ↓ MMP-2, ↓ uPA, ↓ COX-2 expression, ↓ MCP-1 secretion. | [1][10] |
| Mouse Aortic Ring Assay | 5 µM | Inhibition of endothelial cell sprouting. | Not Specified | [1] |
In Vivo Anti-Angiogenic Effects of this compound
| Model | Effective Concentration | Observed Effects | Reference(s) |
| Chicken Chorioallantoic Membrane Assay | 50 nM | Inhibition of angiogenesis. | [1] |
| Transgenic Zebrafish Model | 25 µM | 75% of larvae showed inhibited angiogenesis. | [1] |
Metabolic Effects
Recent studies have highlighted the potential of this compound in regulating metabolic processes, including lipid accumulation and glucose uptake.[11]
| Cell Model | Effective Concentration | Observed Effects | Key Molecular Targets/Pathways | Reference(s) |
| 3T3-L1 Adipocytes | 25 µg/mL | Reduced lipid accumulation, inhibition of adipogenesis. | ↓ PPARγ, ↓ C/EBPα, ↓ FABP4, ↓ FASN, ↑ p-AMPK. | [1][11] |
| Rat INS-1 Pancreatic β-Cells | 2.5 - 5 µM | Protection against streptozotocin (STZ)-induced damage, decreased apoptosis and necrosis. | ↓ NF-κB, ↑ p-AKT, ↑ Bcl-2. | [12] |
Signaling Pathways and Experimental Workflows
The diverse bioactivities of this compound are orchestrated through its modulation of multiple intracellular signaling pathways. The following diagrams illustrate some of the key pathways and a general workflow for assessing this compound's bioactivity.
Figure 1: Simplified diagram of this compound's anticancer signaling pathways.
Figure 2: Overview of this compound's anti-inflammatory signaling cascade.
Figure 3: A general workflow for assessing the bioactivity of this compound.
Experimental Protocols
While specific experimental details vary between studies, the following provides a generalized methodology for key assays used to evaluate this compound's bioactivity.
Cell Viability/Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (and a vehicle control) for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound as described above.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Caspase-3, p-STAT3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Treatment Administration: Randomly assign mice to treatment (this compound) and control (vehicle) groups. Administer treatment via an appropriate route (e.g., intraperitoneal injection, oral gavage).
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals to calculate tumor volume.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).
References
- 1. Cafestol and this compound: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent Updates on the Functional Impact of this compound and Cafestol on Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Updates on the Functional Impact of this compound and Cafestol on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and Cafestol on Several Cancer | Encyclopedia MDPI [encyclopedia.pub]
- 7. This compound Inhibits Pro-Inflammatory Cytokines and Chemokines in Tumor Necrosis Factor-α/Interferon-γ-Stimulated Human Keratinocyte HaCaT Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound Protects against Acetaminophen-Induced Hepatotoxicity in Mice through Inhibiting Oxidative Stress, Hepatocyte Death, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Angiogenic and Anti-Inflammatory Properties of this compound, a Coffee Diterpene | PLOS One [journals.plos.org]
- 11. This compound inhibits lipid accumulation and induces Glucose-uptake through activation of AMP-activated protein kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Unfiltered Truth: A Comparative Analysis of Kahweol and Cafestol on LDL Cholesterol
For Researchers, Scientists, and Drug Development Professionals
The coffee diterpenes, kahweol and cafestol, found abundantly in unfiltered coffee brews, have been identified as potent modulators of serum lipid profiles. This guide provides a comprehensive comparison of their effects on low-density lipoprotein (LDL) cholesterol, supported by experimental data, to inform research and development in cardiovascular health and lipid metabolism. While both compounds are structurally similar, evidence indicates a significant disparity in their hyperlipidemic potency, with cafestol consistently demonstrating a more pronounced effect on raising LDL cholesterol levels.
Quantitative Comparison of LDL Cholesterol Elevation
The following table summarizes the quantitative effects of this compound and cafestol on LDL cholesterol from key human and in vitro studies.
| Compound(s) | Dosage | Study Duration | Model System | Key Findings on LDL Cholesterol | Reference |
| Cafestol | 10 mg/day | 4 weeks | Human (Meta-analysis) | Increased serum cholesterol by 0.13 mmol/L (of which ~80% was LDL cholesterol). | |
| This compound | 10 mg/day | 4 weeks | Human (Meta-analysis) | Increased serum cholesterol by 0.02 mmol/L (of which ~80% was LDL cholesterol). | |
| Cafestol | 61-64 mg/day | 28 days | Human Volunteers (Randomized, double-blind crossover) | Increased LDL cholesterol by 0.57 mmol/L compared to baseline. | |
| Cafestol + this compound | 60 mg/day Cafestol + 48-54 mg/day this compound | 28 days | Human Volunteers (Randomized, double-blind crossover) | Increased LDL cholesterol by an additional 0.23 mmol/L compared to cafestol alone. | |
| Cafestol-Kahweol Mixture | 73 mg/day Cafestol + 58 mg/day this compound | 6 weeks | Healthy Human Subjects | Increased total plasma cholesterol by ~35%, with 75% of the rise attributed to LDL cholesterol. | |
| Cafestol | 20 µg/mL | 18 hours | Human Hepatoma (HepG2) Cells | Decreased uptake of LDL by 15-20%. | |
| Cafestol-Kahweol Mixture | 20 µg/mL | 18 hours | Human Hepatoma (HepG2) Cells | Reduced the uptake of LDL by 24%. |
Experimental Protocols
The findings presented are based on rigorous experimental designs, primarily randomized controlled trials in humans and in vitro cell culture experiments.
Human Clinical Trial Protocol (Illustrative)
A representative human study follows a randomized, double-blind, crossover design.
-
Subject Recruitment: Healthy, normolipidemic volunteers are recruited. Exclusion criteria typically include existing cardiovascular disease, lipid-lowering medication use, and high coffee consumption.
-
Baseline Measurement: Fasting blood samples are collected to determine baseline serum lipid profiles, including total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides.
-
Intervention: Participants are randomly assigned to receive either purified cafestol, a mixture of cafestol and this compound, or a placebo, typically administered in oil capsules for a specified period (e.g., 28 days).
-
Dietary Control: Throughout the study, participants are instructed to maintain their usual diet and exercise habits and to abstain from consuming unfiltered coffee.
-
Washout Period: In a crossover design, a washout period follows the first intervention phase to allow serum lipid levels to return to baseline before the participants "cross over" to the other treatment arm.
-
Final Measurement: Fasting blood samples are collected again at the end of each intervention period for lipid profile analysis.
-
Data Analysis: Statistical analysis is performed to compare the changes in LDL cholesterol and other lipid markers from baseline and between treatment groups.
In Vitro HepG2 Cell Experiment Protocol
In vitro studies utilizing the human hepatoma cell line HepG2 provide mechanistic insights.
-
Cell Culture: HepG2 cells, a reliable model for human liver cells, are cultured in a suitable medium.
-
Treatment: The cells are incubated with varying concentrations of purified cafestol, this compound, or a mixture of both for a defined period (e.g., 18 hours).
-
LDL Uptake Assay: Following treatment, the cells are incubated with labeled LDL (e.g., 125I-tyramine cellobiose-labeled LDL).
-
Measurement: The amount of labeled LDL taken up and degraded by the cells is quantified to assess the activity of the LDL receptors.
-
Molecular Analysis: Further analyses, such as measuring LDL receptor mRNA levels via RT-PCR, can be performed to investigate the mechanism at a molecular level.
Mechanistic Insights and Signaling Pathways
Both cafestol and this compound are believed to increase LDL cholesterol primarily by downregulating the activity of hepatic LDL receptors, which are responsible for clearing LDL from the bloodstream. This effect appears to be mediated through a post-transcriptional mechanism, as studies have shown that cafestol reduces the number of LDL receptor binding sites without affecting the mRNA levels of the receptor.
Cafestol has also been shown to suppress bile acid synthesis by downregulating key enzymes such as cholesterol 7α-hydroxylase and sterol 27-hydroxylase. This inhibition of bile acid synthesis, a major pathway for cholesterol elimination, likely contributes to the elevation of serum cholesterol. Furthermore, cafestol is an agonist for the Farnesoid X Receptor (FXR) and Pregnane X Receptor (PXR), nuclear receptors that play a crucial role in cholesterol homeostasis.
Caption: Signaling pathway of cafestol and this compound's effect on LDL cholesterol.
Experimental Workflow
The logical flow of a typical study investigating the effects of these diterpenes on LDL cholesterol is outlined below.
Caption: Generalized experimental workflow for studying diterpene effects on LDL.
The Potential of Kahweol as a Synergistic Partner in Chemotherapy: A Comparative Guide
An examination of the coffee diterpene kahweol reveals its potential to enhance the efficacy of certain anti-cancer agents. While direct synergistic studies with conventional chemotherapy drugs like cisplatin, doxorubicin, and paclitaxel are notably scarce in current literature, research into its combinations with other therapeutic agents provides a compelling case for further investigation. This guide offers an objective comparison of this compound's synergistic effects where data is available, detailing experimental protocols and elucidating the underlying molecular pathways.
The exploration of natural compounds to augment the effectiveness of chemotherapy and mitigate its side effects is a burgeoning field in oncology research. This compound, a diterpene molecule found in coffee beans, has garnered attention for its anti-proliferative, apoptotic, and anti-inflammatory properties in various cancer models.[1][2] Although comprehensive studies evaluating its synergy with standard chemotherapeutics are limited, existing research on its combination with other anti-cancer compounds offers valuable insights into its potential as an adjunctive therapeutic agent.
Synergistic Effects of this compound with Anti-Cancer Agents
Current research provides evidence of this compound's synergistic or sensitizing effects when combined with agents like TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) and the multi-kinase inhibitor sorafenib. Furthermore, a combination of this compound acetate and another coffee diterpene, cafestol, has demonstrated synergistic anti-cancer activity.
Below is a summary of the quantitative and qualitative data from these studies.
| Combination Therapy | Cancer Type | Cell Lines | Key Synergistic Outcomes | Quantitative Synergy Data | Signaling Pathways Modulated | Reference |
| This compound + TRAIL | Renal Carcinoma | Caki | Sensitizes cancer cells to TRAIL-induced apoptosis. | Not explicitly quantified with CI/DRI values, but significant enhancement of apoptosis was reported. | Downregulation of Bcl-2 and c-FLIP. | |
| This compound + Sorafenib | Renal Carcinoma | Caki | Markedly induced caspase-mediated apoptosis. | Not explicitly quantified with CI/DRI values, but synergistic apoptotic cell death was observed. | Downregulation of Mcl-1 and c-FLIP via the ubiquitin-proteasome pathway. | [3] |
| This compound Acetate + Cafestol | Prostate Cancer | LNCaP, PC-3, DU145 | Synergistically inhibited proliferation and migration, and induced apoptosis. | Combination Index (CI) < 1 | Inhibition of epithelial-mesenchymal transition and decrease in androgen receptor signaling. |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following section outlines the experimental protocols used in the key studies cited.
This compound and TRAIL in Renal Carcinoma Cells
-
Cell Culture: Human renal carcinoma (Caki) cells were cultured in appropriate media.
-
Apoptosis Assays: Apoptosis was assessed by observing DNA fragmentation and PARP cleavage. DEVDase activity, a measure of caspase activation, was also monitored.
-
Western Blotting: Protein levels of Bcl-2 and c-FLIP were analyzed to determine the mechanism of synergy.[4]
This compound and Sorafenib in Renal Carcinoma Cells
-
Cell Viability and Apoptosis: The synergistic effect on apoptotic cell death was evaluated in Caki cells.
-
Mechanism of Action: The expression of Mcl-1 and c-FLIP was analyzed, and the role of the ubiquitin-proteasome pathway was investigated. The study also assessed whether this synergistic effect was observed in other cancer cell lines and normal cells.[3]
This compound Acetate and Cafestol in Prostate Cancer Cells
-
Cell Proliferation and Migration Assays: The anti-proliferative and anti-migratory effects of the individual compounds and their combination were evaluated in various prostate cancer cell lines.
-
Synergy Analysis: The synergistic effects were quantified using the Combination Index (CI) method. A CI value of less than 1 indicates synergy.
-
In Vivo Studies: A xenograft study using SCID mice was conducted to examine the in vivo efficacy of the oral administration of this compound acetate and cafestol.[5]
Signaling Pathways and Mechanisms of Synergy
The synergistic action of this compound in combination with other anti-cancer agents is attributed to its ability to modulate key signaling pathways that regulate cell survival and apoptosis.
A recurring mechanism is the downregulation of anti-apoptotic proteins such as Bcl-2, c-FLIP, and Mcl-1.[4][3] These proteins are often overexpressed in cancer cells, contributing to their resistance to apoptosis. By inhibiting these proteins, this compound lowers the threshold for apoptosis induction by other agents.
The combination of this compound acetate and cafestol has been shown to inhibit the epithelial-mesenchymal transition (EMT), a process crucial for cancer cell migration and metastasis, and to decrease androgen receptor signaling, a key driver in prostate cancer.[5]
Caption: this compound's synergistic mechanism with anti-cancer agents.
Experimental Workflow for Assessing Synergy
The evaluation of synergistic effects between this compound and a chemotherapy drug typically follows a structured experimental workflow.
Caption: A typical experimental workflow for evaluating drug synergy.
Conclusion and Future Directions
The available evidence, although not directly addressing combinations with conventional chemotherapy drugs, strongly suggests that this compound possesses the potential to be a valuable synergistic agent in cancer therapy. Its ability to modulate key apoptotic and survival pathways highlights a clear mechanism through which it could enhance the efficacy of drugs that induce cancer cell death.
The significant gap in the literature regarding the synergistic effects of this compound with cisplatin, doxorubicin, and paclitaxel represents a critical area for future research. Such studies are warranted to systematically evaluate these combinations across a panel of cancer cell lines, quantify the synergistic effects using established methodologies like the Combination Index, and elucidate the specific molecular mechanisms at play. In vivo studies would then be essential to validate these findings and assess the translational potential of this compound as an adjunct to standard chemotherapy regimens. For drug development professionals, the favorable safety profile of this compound makes it an attractive candidate for further preclinical and clinical investigation.
References
- 1. Recent Updates on the Functional Impact of this compound and Cafestol on Cancer [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. The coffee diterpene this compound enhances sensitivity to sorafenib in human renal carcinoma Caki cells through down-regulation of Mcl-1 and c-FLIP expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The coffee diterpene this compound sensitizes TRAIL-induced apoptosis in renal carcinoma Caki cells through down-regulation of Bcl-2 and c-FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coffee diterpenes this compound acetate and cafestol synergistically inhibit the proliferation and migration of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Kahweol's Therapeutic Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic performance of kahweol, a diterpene found in coffee, against other alternatives, supported by experimental data. The information is intended to aid in the evaluation of this compound's potential as a therapeutic agent.
Data Presentation: Quantitative Comparison of Inhibitory Activities
The following tables summarize the quantitative data on this compound's inhibitory effects on various therapeutic targets.
| Target | Cell Line | This compound Concentration/IC50 | Comparator | Comparator Concentration/IC50 | Outcome | Reference |
| Anti-Cancer Activity | ||||||
| Renal Carcinoma (Caki cells) | 20 µM | Sorafenib | 5 µM | Synergistic induction of apoptosis.[1] | [1] | |
| HER2-overexpressing Breast Cancer | Not specified | Not specified | Not applicable | Not applicable | Inhibited cell proliferation and induced apoptosis. | [2] |
| Hepatocellular Carcinoma (HCC) | Hep3B, SNU182, SNU423 | 40 µM | Not applicable | Not applicable | Induced apoptosis by inhibiting the Src/mTOR/STAT3 pathway. | [3] |
| Colorectal Cancer (HCT116, SW480) | Not specified | Not specified | Not applicable | Not applicable | Suppressed proliferation by decreasing cyclin D1 levels. | [1] |
| Anti-Inflammatory Activity | ||||||
| COX-2 | Human peripheral monocytes | IC50: 6.8 µM | Celecoxib | IC50: 6.8 µM | This compound demonstrates comparable COX-2 inhibitory activity to Celecoxib in this assay.[4] | [4] |
| NF-κB | Primary Kupffer Cells and Hepatocytes | Not specified | Not applicable | Not applicable | Decreased LPS-stimulated NF-κB phosphorylation.[5][6] | [5][6] |
| MAPK Pathway Inhibition | ||||||
| ERK Phosphorylation | Lymphocytic Jurkat Cells | ≤ 20 µM | Cafestol | Not specified | This compound's inhibition of IL-2 production was stronger than cafestol's, mediated through ERK/c-Fos.[7] | [7] |
| JNK Phosphorylation | Lymphocytic Jurkat Cells | ≤ 20 µM | Not applicable | Not applicable | Little effect on JNK phosphorylation was observed at the tested concentrations.[7] | [7] |
| Akt Pathway Inhibition | ||||||
| Akt Phosphorylation | HER2-overexpressing breast cancer cells | Not specified | Not applicable | Not applicable | Lowered levels of phosphorylated Akt.[2] | [2] |
Key Signaling Pathways Targeted by this compound
This compound exerts its therapeutic effects by modulating multiple signaling pathways involved in cell proliferation, inflammation, and apoptosis.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Western Blot Analysis for Protein Phosphorylation (STAT3, Akt, ERK)
This protocol outlines the general procedure for detecting the phosphorylation status of key signaling proteins in response to this compound treatment.
1. Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or a vehicle control for the desired time period.
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
4. SDS-PAGE:
-
Normalize protein concentrations and mix with Laemmli sample buffer.
-
Denature the samples by boiling.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
5. Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
7. Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., p-STAT3, p-Akt, p-ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
8. Detection:
-
Wash the membrane with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
9. Data Analysis:
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels or a loading control (e.g., β-actin or GAPDH).
Gelatin Zymography for MMP Activity
This assay is used to detect the activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.
1. Sample Preparation:
-
Culture cells in serum-free media and treat with this compound.
-
Collect the conditioned media and centrifuge to remove cell debris.
-
Determine the protein concentration.
2. Gel Electrophoresis:
-
Prepare a polyacrylamide gel containing gelatin (e.g., 1 mg/mL).
-
Mix samples with non-reducing sample buffer and load onto the gel without boiling.
-
Run the gel at 4°C.
3. Renaturation and Development:
-
After electrophoresis, wash the gel in a renaturing buffer (e.g., containing Triton X-100) to remove SDS and allow enzymes to renature.
-
Incubate the gel in a developing buffer containing Ca2+ and Zn2+ (required for MMP activity) at 37°C for 24-48 hours.
4. Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas where the gelatin has been degraded by MMPs.
5. Data Analysis:
-
Image the gel and quantify the clear bands using densitometry software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis in cells treated with this compound.
1. Cell Treatment and Harvesting:
-
Treat cells with this compound for the desired duration.
-
Harvest both adherent and floating cells.
2. Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature.
3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Annexin V-negative, PI-negative cells are live cells.
4. Data Analysis:
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound inhibits proliferation and induces apoptosis by suppressing fatty acid synthase in HER2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Ameliorates the Liver Inflammation through the Inhibition of NF-κB and STAT3 Activation in Primary Kupffer Cells and Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Ameliorates the Liver Inflammation through the Inhibition of NF-κB and STAT3 Activation in Primary Kupffer Cells and Primary Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Found in Coffee Inhibits IL-2 Production Via Suppressing the Phosphorylations of ERK and c-Fos in Lymphocytic Jurkat Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Kahweol: A Guide for Laboratory Professionals
The effective management and disposal of Kahweol, a natural diterpene found in coffee beans, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. While some safety data sheets (SDS) indicate that pure this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to handle it as a chemical waste product to prevent environmental release.[1] General best practices for terpenes and related compounds advise against disposal via standard sewer or trash systems.[2][3][4]
This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound and materials contaminated with it, ensuring the safety of laboratory personnel and the protection of our environment.
Summary of Key Data
| Property | Data | Source(s) |
| Chemical Class | Diterpene | [5] |
| Appearance | Crystalline solid | [5] |
| Solubility in Ethanol | Approx. 5 mg/mL | [5][6] |
| Solubility in DMF | Approx. 5 mg/mL | [5][6] |
| Solubility in DMSO | Approx. 3 mg/mL | [5][6] |
| Solubility in Aqueous Buffers | Sparingly soluble | [5] |
| Potential Hazards | May be harmful if inhaled, swallowed, or absorbed through the skin. May cause eye and respiratory tract irritation. | [7] |
Experimental Protocols & Disposal Procedures
The following protocols outline the necessary steps for the proper disposal of this compound waste in a laboratory setting. The guiding principle is that this compound and any materials contaminated with it should be treated as chemical waste and disposed of through a licensed and approved waste management facility.[2]
Step 1: Waste Segregation and Collection
-
Designate a Waste Container: Use a dedicated, chemically resistant, and clearly labeled container for all this compound waste. The container must have a secure, tight-fitting lid.[7][8]
-
Segregate Waste Streams:
-
Solid this compound: Collect unused or waste pure this compound directly into the designated container.
-
Contaminated Labware: Disposable items such as pipette tips, gloves, weighing papers, and contaminated glassware should be collected in the same container.
-
Solutions: Solutions of this compound in organic solvents should be collected in a designated and appropriately labeled hazardous waste container for flammable liquids. Do not mix with incompatible waste streams.
-
Step 2: Handling and Storage of Waste
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound waste.
-
Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area, such as a designated satellite accumulation area for chemical waste.[8] Keep it away from incompatible materials.
-
Avoid Contamination: Do not allow this compound to enter drains, sewers, or soil.[1][8] It is considered toxic to aquatic life.[4]
Step 3: Spill Management
-
Prevent Dust Formation: In case of a spill of solid this compound, avoid actions that could create dust.[7][8]
-
Containment: Mechanically collect the spilled solid using a scoop or brush and place it into the designated hazardous waste container.[1]
-
Decontamination: Clean the spill area thoroughly with soap and water.[7]
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., wipes, absorbent pads, contaminated PPE) must be disposed of as hazardous waste in the designated container.[9]
Step 4: Final Disposal
-
Engage Professionals: The final disposal of this compound waste must be conducted through your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service.[2][9]
-
Follow Regulations: Ensure that all disposal activities comply with federal, state, and local regulations for chemical waste.[2] The generator of the waste is solely responsible for its proper characterization and disposal.[2]
-
Recommended Method: The preferred method for disposal of this type of organic compound is high-temperature incineration by an approved facility.[3]
Workflow and Pathway Visualizations
The following diagrams illustrate the procedural workflow for this compound disposal and the decision-making logic involved.
Caption: Procedural workflow for the safe disposal of this compound waste.
Caption: Decision tree for segregating different forms of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. jmnspecialties.com [jmnspecialties.com]
- 3. benchchem.com [benchchem.com]
- 4. What to do with Terpenes from 1st Stage Wiped Film Distillation? - Distillation - Future4200 [future4200.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. targetmol.com [targetmol.com]
- 9. benchchem.com [benchchem.com]
Essential Safety and Handling Guide for Kahweol in a Laboratory Setting
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure and productive research environment. This guide provides essential, immediate safety and logistical information for the diterpene Kahweol, including personal protective equipment (PPE) recommendations, operational procedures for handling, and a comprehensive disposal plan.
Quantitative Toxicity Data
| Route of Administration | Species | Dose/Concentration | Observed Effects | Citation |
| Oral | Rat | 2000 mg/kg (of green coffee oil enriched with cafestol and this compound) | No mortality observed, suggesting an LD50 higher than this dose. | [1] |
| Inhalation | - | Not available | May cause respiratory tract irritation. | [2] |
| Dermal | - | Not available | May cause skin irritation. | [2] |
| Ocular | - | Not available | May cause eye irritation. | [2] |
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety when handling this compound, the following personal protective equipment is essential.
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a risk of splashes. | Ensure a proper fit to prevent gaps. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Inspect gloves for any tears or perforations before use. Change gloves frequently, especially if contaminated. |
| Respiratory Protection | Use a NIOSH-approved respirator or work in a well-ventilated area, preferably a chemical fume hood, especially when handling the powdered form to avoid dust formation. | Ensure the respirator is properly fitted and the cartridge is appropriate for organic vapors and particulates. |
| Protective Clothing | A laboratory coat should be worn at all times. | Keep the lab coat buttoned to provide maximum coverage. |
Operational Plan: Handling and Disposal
A systematic approach to handling and disposing of this compound is crucial for laboratory safety and environmental protection.
Handling Protocol: Step-by-Step Guidance
-
Preparation : Before handling this compound, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available.
-
Donning PPE : Put on all required personal protective equipment as outlined in the table above.
-
Weighing Solid this compound :
-
Perform all weighing operations within a chemical fume hood to minimize the inhalation of any airborne powder.[2]
-
Use a spatula to carefully transfer the desired amount of this compound powder to a tared weigh boat or container.
-
Avoid creating dust clouds during transfer.
-
-
Preparing Solutions :
-
To create a solution, add the weighed this compound powder to a suitable flask.
-
Slowly add the desired solvent (e.g., ethanol, DMSO, or dimethyl formamide) to the flask.
-
If necessary, gently swirl or sonicate the mixture to ensure complete dissolution.
-
Clearly label the container with the chemical name, concentration, solvent, and date of preparation.
-
-
Post-Handling :
-
After handling, thoroughly clean all equipment and the work area.
-
Properly dispose of all contaminated materials as described in the disposal plan below.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: Step-by-Step Guidance
-
Segregation of Waste :
-
Do not mix this compound waste with other chemical waste streams unless it is known to be compatible.
-
Solid this compound waste (e.g., contaminated weigh boats, paper towels) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Solutions of this compound should be collected in a separate, compatible, and labeled liquid hazardous waste container.
-
-
Labeling Waste Containers :
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any solvents present.
-
-
Storage of Waste :
-
Store hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Ensure that waste containers are kept closed except when adding waste.
-
-
Arranging for Disposal :
-
Follow your institution's specific procedures for the disposal of chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste contractor.
-
Experimental Workflow and Safety Decision Making
The following diagram illustrates a logical workflow for safely handling this compound in a laboratory setting, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
